molecular formula C11H12N2O2 B3324986 L-Tryptophan-13C11,15N2

L-Tryptophan-13C11,15N2

カタログ番号: B3324986
分子量: 217.13 g/mol
InChIキー: QIVBCDIJIAJPQS-ODOYFPBQSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

L-Tryptophan-13C11,15N2 is a useful research compound. Its molecular formula is C11H12N2O2 and its molecular weight is 217.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

(2S)-2-(15N)azanyl-3-(1H-indol-3-yl)(1,2,3-13C3)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c12-9(11(14)15)5-7-6-13-10-4-2-1-3-8(7)10/h1-4,6,9,13H,5,12H2,(H,14,15)/t9-/m0/s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1,13+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIVBCDIJIAJPQS-ODOYFPBQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH]1=[13CH][13CH]=[13C]2[13C](=[13CH]1)[13C](=[13CH][15NH]2)[13CH2][13C@@H]([13C](=O)O)[15NH2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to L-Tryptophan-¹³C₁₁,¹⁵N₂ for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An Overview of Isotopically Labeled Tryptophan in Advanced Research

L-Tryptophan-¹³C₁₁,¹⁵N₂ is a stable isotope-labeled analog of the essential amino-acid L-tryptophan. In this molecule, all eleven carbon atoms are substituted with the heavy isotope carbon-13 (¹³C), and both nitrogen atoms are replaced with the heavy isotope nitrogen-15 (B135050) (¹⁵N). This comprehensive labeling strategy renders the molecule an invaluable tool for a range of sophisticated analytical techniques, primarily in the fields of proteomics, metabolomics, and structural biology. Its increased mass, due to the heavy isotopes, allows for its clear differentiation from its naturally occurring ("light") counterpart in mass spectrometry and enhances signals in nuclear magnetic resonance (NMR) spectroscopy.

This guide provides a detailed overview of the properties, applications, and experimental protocols associated with L-Tryptophan-¹³C₁₁,¹⁵N₂, designed to be a comprehensive resource for researchers and professionals in the life sciences.

Physicochemical Properties

A summary of the key quantitative data for L-Tryptophan-¹³C₁₁,¹⁵N₂ is presented in the table below, offering a direct comparison of its properties with unlabeled L-Tryptophan.

PropertyL-Tryptophan (Unlabeled)L-Tryptophan-¹³C₁₁,¹⁵N₂Reference
Molecular Formula C₁₁H₁₂N₂O₂¹³C₁₁H₁₂¹⁵N₂O₂[1]
Molecular Weight ~204.23 g/mol ~217.13 g/mol [1]
Mass Shift N/A+13 Da
CAS Number 73-22-3202406-50-6[1]
Isotopic Purity N/A≥99 atom %
Chemical Purity ≥98% (CP)≥98% (CP)
Appearance White to off-white solidWhite to off-white solid[1]
Storage Temperature Room Temperature-20°C[1]

Core Applications in Research

The unique isotopic signature of L-Tryptophan-¹³C₁₁,¹⁵N₂ underpins its utility in several advanced research applications.

Quantitative Proteomics: Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)

SILAC is a powerful mass spectrometry-based technique for the accurate quantification of proteins between different cell populations.[2] Cells are metabolically labeled by growing them in media where a standard amino acid is replaced by its heavy isotopic counterpart. L-Tryptophan-¹³C₁₁,¹⁵N₂ can be used in SILAC experiments, particularly when studying proteins where tryptophan is a key residue or when multiplexing with other labeled amino acids. The mass difference between the "light" and "heavy" tryptophan-containing peptides allows for their direct comparison and relative quantification in a single mass spectrometry run, minimizing experimental variability.[3]

Structural Biology: Nuclear Magnetic Resonance (NMR) Spectroscopy

In NMR spectroscopy, the incorporation of ¹³C and ¹⁵N isotopes is crucial for determining the three-dimensional structure of proteins and other biomolecules.[4] These isotopes provide additional nuclear spins that can be used to establish through-bond correlations, which are essential for assigning the resonances of the protein backbone and side chains.[5] The complete labeling of tryptophan with ¹³C and ¹⁵N significantly enhances the sensitivity and resolution of NMR experiments, facilitating the detailed structural analysis of tryptophan-containing proteins.

Metabolic Pathway Analysis

As an essential amino acid, L-tryptophan is a precursor to a variety of important biomolecules, including the neurotransmitter serotonin, the hormone melatonin, and the vitamin niacin.[6][7] By introducing L-Tryptophan-¹³C₁₁,¹⁵N₂ into a biological system, researchers can trace the metabolic fate of tryptophan through its various pathways. The heavy isotope label acts as a tracer, allowing for the identification and quantification of downstream metabolites using mass spectrometry. This provides valuable insights into the regulation and dysregulation of these critical metabolic routes in health and disease.

Experimental Protocols

Detailed Protocol for SILAC-based Quantitative Proteomics

This protocol outlines the key steps for a SILAC experiment using L-Tryptophan-¹³C₁₁,¹⁵N₂.

3.1.1. Cell Culture and Metabolic Labeling:

  • Media Preparation: Prepare SILAC-compatible cell culture medium (e.g., DMEM or RPMI-1640) that is deficient in L-tryptophan. Supplement one batch of medium with "light" L-tryptophan and another with "heavy" L-Tryptophan-¹³C₁₁,¹⁵N₂ to the desired final concentration (typically the same as in standard media).

  • Cell Adaptation: Culture two separate populations of the cells of interest, one in the "light" medium and the other in the "heavy" medium.

  • Incorporation Check: To ensure complete incorporation of the labeled amino acid, cells should be cultured for at least five to six cell divisions.[8] A small aliquot of cells from the "heavy" culture can be harvested, proteins extracted and digested, and analyzed by mass spectrometry to confirm >97% incorporation.[8]

  • Experimental Treatment: Once complete labeling is achieved, apply the experimental condition (e.g., drug treatment) to one cell population while the other serves as a control.

3.1.2. Sample Preparation for Mass Spectrometry:

  • Cell Lysis: Harvest and wash the "light" and "heavy" cell populations separately. Combine the cell pellets at a 1:1 ratio based on cell number or protein concentration.

  • Protein Extraction: Lyse the combined cell pellet using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Digestion:

    • Reduce the disulfide bonds in the protein lysate with dithiothreitol (B142953) (DTT) at a final concentration of 10 mM for 30 minutes at 56°C.

    • Alkylate the cysteine residues with iodoacetamide (B48618) at a final concentration of 55 mM for 20 minutes at room temperature in the dark.

    • Digest the proteins into peptides overnight at 37°C using a protease such as trypsin (typically at a 1:50 enzyme-to-protein ratio).

  • Peptide Cleanup: Desalt the resulting peptide mixture using a C18 solid-phase extraction (SPE) column to remove salts and other contaminants that can interfere with mass spectrometry analysis.

3.1.3. Mass Spectrometry and Data Analysis:

  • LC-MS/MS Analysis: Analyze the cleaned peptide mixture using a high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

  • Data Analysis: Use specialized software (e.g., MaxQuant, Proteome Discoverer) to identify the peptides and quantify the relative abundance of the "light" and "heavy" peptide pairs. The software will calculate the ratio of the peak intensities for each peptide pair, which corresponds to the relative abundance of the protein in the two cell populations.

Detailed Protocol for NMR-based Protein Structure Determination

This protocol provides a general workflow for using L-Tryptophan-¹³C₁₁,¹⁵N₂ for protein structure determination by NMR.

3.2.1. Protein Expression and Purification:

  • Expression System: Use a bacterial expression system (e.g., E. coli) that allows for efficient protein production in a minimal medium.

  • Minimal Medium Preparation: Prepare M9 minimal medium where the sole carbon source is ¹³C-glucose and the sole nitrogen source is ¹⁵NH₄Cl. For specific labeling of tryptophan, auxotrophic strains of E. coli can be used, with the medium supplemented with L-Tryptophan-¹³C₁₁,¹⁵N₂ and all other unlabeled amino acids.

  • Protein Expression: Induce protein expression under optimized conditions (e.g., temperature, inducer concentration).

  • Purification: Purify the labeled protein using standard chromatography techniques (e.g., affinity chromatography, ion-exchange chromatography, size-exclusion chromatography).

3.2.2. NMR Sample Preparation:

  • Buffer Exchange: Exchange the purified protein into a suitable NMR buffer (e.g., phosphate (B84403) or Tris buffer) with a defined pH and salt concentration. The buffer should contain 5-10% D₂O for the lock signal.

  • Concentration: Concentrate the protein to a final concentration of 0.1-1 mM.[8]

3.2.3. NMR Data Acquisition and Analysis:

  • NMR Experiments: Acquire a series of multidimensional NMR experiments to assign the chemical shifts of the protein's atoms. This typically includes:

    • ¹H-¹⁵N HSQC: To observe the backbone amide protons and nitrogens.

    • Triple-resonance experiments (e.g., HNCA, HNCACB, CBCA(CO)NH, HNCO): To link the backbone resonances sequentially.

    • Side-chain assignment experiments (e.g., H(CCO)NH, (H)CCH-TOCSY): To assign the resonances of the amino acid side chains.

    • NOESY experiments (e.g., ¹⁵N-edited NOESY-HSQC, ¹³C-edited NOESY-HSQC): To obtain distance restraints between protons that are close in space.

  • Data Processing and Analysis: Process the NMR data using appropriate software (e.g., NMRPipe, SPARKY).

  • Structure Calculation: Use the assigned chemical shifts and NOE-derived distance restraints to calculate the three-dimensional structure of the protein using software such as CYANA or XPLOR-NIH.

  • Structure Validation: Validate the quality of the calculated structure using programs like PROCHECK-NMR.

Mandatory Visualizations

Signaling and Metabolic Pathways

L_Tryptophan_Metabolism Trp L-Tryptophan TPH Tryptophan Hydroxylase Trp->TPH Serotonin Pathway IDO_TDO IDO/TDO Trp->IDO_TDO Kynurenine Pathway (>95%) Tryptophanase Tryptophanase (Microbiota) Trp->Tryptophanase Indole Pathway Serotonin Serotonin AADC Aromatic L-amino acid decarboxylase NAT Serotonin N-acetyltransferase Serotonin->NAT Melatonin Melatonin Kynurenine Kynurenine Kyn_Pathway Kynurenine Pathway Kynurenine->Kyn_Pathway Niacin Niacin (Vitamin B3) Indole Indole TPH->Serotonin ASMT Acetylserotonin O-methyltransferase NAT->ASMT N-Acetylserotonin ASMT->Melatonin IDO_TDO->Kynurenine Kyn_Pathway->Niacin Tryptophanase->Indole

Caption: Major metabolic pathways of L-Tryptophan.

Experimental Workflows

SILAC_Workflow cluster_CellCulture 1. Cell Culture & Labeling cluster_SamplePrep 2. Sample Preparation cluster_Analysis 3. Analysis Light Cells in 'Light' Medium (Natural Tryptophan) Combine Combine Cell Populations (1:1) Light->Combine Heavy Cells in 'Heavy' Medium (L-Tryptophan-¹³C₁₁,¹⁵N₂) Heavy->Combine Lyse Cell Lysis & Protein Extraction Combine->Lyse Digest Protein Digestion (Trypsin) Lyse->Digest Cleanup Peptide Cleanup (C18 SPE) Digest->Cleanup LCMS LC-MS/MS Analysis Cleanup->LCMS Data Data Processing & Quantification LCMS->Data

Caption: A generalized workflow for a SILAC experiment.

NMR_Workflow cluster_ProteinProd 1. Labeled Protein Production cluster_NMR_Prep 2. NMR Sample Preparation cluster_NMR_Analysis 3. NMR Data Acquisition & Analysis Expression Protein Expression in Minimal Medium with ¹³C-Glucose & ¹⁵NH₄Cl Purification Protein Purification Expression->Purification Buffer Buffer Exchange & Concentration Purification->Buffer Acquisition Multidimensional NMR Data Acquisition Buffer->Acquisition Assignment Resonance Assignment Acquisition->Assignment Structure Structure Calculation & Validation Assignment->Structure

Caption: Workflow for protein structure determination using NMR.

References

In-Depth Technical Guide: L-Tryptophan-¹³C₁₁,¹⁵N₂

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides core technical data, experimental context, and workflow visualization for the stable isotope-labeled amino acid, L-Tryptophan-¹³C₁₁,¹⁵N₂. This isotopologue is a powerful tool in metabolic research, quantitative proteomics, and structural biology, offering precise tracing and quantification capabilities.

Core Physicochemical Data

L-Tryptophan-¹³C₁₁,¹⁵N₂ is an isotopic analog of L-Tryptophan where all eleven carbon atoms are replaced with the heavy isotope ¹³C, and both nitrogen atoms are replaced with the heavy isotope ¹⁵N. This labeling results in a distinct mass shift, making it an ideal internal standard and tracer in mass spectrometry and NMR-based studies.

PropertyValueSource
Chemical Formula ¹³C₁₁H₁₂¹⁵N₂O₂[1]
Molecular Weight 217.13 g/mol [1][2][3][4][5]
Exact Mass 217.12085061 Da[3]
CAS Number 202406-50-6[1][2][4][5]
Isotopic Purity ≥99 atom % ¹³C; ≥98-99% atom % ¹⁵N[1][4]
Chemical Purity >95-98%[4][5]
Appearance Solid / White powder[1][6]

Key Applications and Methodologies

L-Tryptophan-¹³C₁₁,¹⁵N₂ is primarily utilized in analytical techniques that can differentiate molecules based on mass. Its applications are pivotal in enhancing the accuracy and resolution of experimental data.[2]

1. Quantitative Proteomics via Mass Spectrometry:

In proteomics, this labeled compound serves as a stable isotope-labeled (SIL) internal standard for the precise quantification of unlabeled L-Tryptophan and tryptophan-containing peptides in complex biological samples.[2] The known concentration of the "heavy" standard allows for accurate determination of the "light" analyte's abundance, overcoming variations in sample preparation and instrument response.

2. Bio-NMR Spectroscopy:

The incorporation of ¹³C and ¹⁵N isotopes provides significant advantages in Nuclear Magnetic Resonance (NMR) spectroscopy.[2] These isotopes possess nuclear spin, and their enrichment enhances signal detection and resolution. This allows researchers to study the structure, dynamics, and interactions of proteins and other macromolecules with greater clarity.[2][4] By incorporating L-Tryptophan-¹³C₁₁,¹⁵N₂ into proteins, specific atomic positions can be precisely identified, offering deeper insights into protein function.[2]

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for a stable isotope tracer study using L-Tryptophan-¹³C₁₁,¹⁵N₂ to investigate its metabolic fate in a biological system.

metabolic_tracer_workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analytical Phase cluster_results Results Interpretation A Biological System (e.g., Cell Culture, Animal Model) B L-Tryptophan-¹³C₁₁,¹⁵N₂ (Tracer Administration) A->B C Incubation / Time Course B->C D Sample Collection (e.g., Plasma, Tissue) C->D E Metabolite Extraction D->E F LC-MS/MS Analysis E->F G Data Processing F->G H Identification of Labeled Metabolites G->H I Metabolic Pathway Flux Analysis H->I

Metabolic tracer experimental workflow using L-Tryptophan-¹³C₁₁,¹⁵N₂.

This diagram outlines the logical progression from introducing the labeled compound into a biological system to the final analysis of metabolic pathways. Each stage, from preparation to data interpretation, is crucial for obtaining reliable and insightful results in metabolic research.

References

A Technical Guide to L-Tryptophan-¹³C₁₁,¹⁵N₂: Applications and Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the applications and methodologies surrounding the use of L-Tryptophan-¹³C₁₁,¹⁵N₂. This stable isotope-labeled compound serves as a powerful tool in quantitative proteomics, metabolic research, and drug development, offering enhanced precision and accuracy in analytical measurements.

Commercial Availability

L-Tryptophan-¹³C₁₁,¹⁵N₂ is available from several commercial suppliers, ensuring its accessibility for research purposes. Key suppliers include:

SupplierWebsiteNotes
Sigma-Aldrich --INVALID-LINK--Available through various distributors like Fisher Scientific.
Cambridge Isotope Laboratories, Inc. --INVALID-LINK--A primary manufacturer of stable isotope-labeled compounds.
Smolecule --INVALID-LINK--Offers a range of research chemicals and stable isotope-labeled compounds.
MedChemExpress --INVALID-LINK--Provides a variety of biologically active molecules and labeled compounds.
Eurisotop --INVALID-LINK--A subsidiary of Cambridge Isotope Laboratories.
LGC Standards --INVALID-LINK--A supplier of reference materials and proficiency testing schemes.

Core Applications

The unique isotopic signature of L-Tryptophan-¹³C₁₁,¹⁵N₂ makes it an invaluable tool in several advanced research applications.[1] Its primary functions are as a tracer and an internal standard for quantitative analysis.[2]

Quantitative Proteomics

In quantitative proteomics, L-Tryptophan-¹³C₁₁,¹⁵N₂ is utilized as an internal standard to accurately determine the abundance of proteins in complex biological samples.[1] By spiking a known amount of the labeled tryptophan into a sample, researchers can correct for variations in sample preparation and mass spectrometry analysis, leading to more precise and reliable protein quantification.[1] This is particularly crucial in biomarker discovery and validation, where subtle changes in protein expression can have significant biological implications.

Metabolic Studies and Flux Analysis

This labeled compound is instrumental in elucidating the metabolic pathways of tryptophan.[1] As a precursor to essential biomolecules like serotonin (B10506) and melatonin, understanding tryptophan metabolism is vital in neuroscience and drug development.[2] By tracing the incorporation of the ¹³C and ¹⁵N isotopes into downstream metabolites, researchers can map and quantify the flux through different metabolic routes, such as the serotonin and kynurenine (B1673888) pathways.[3][4]

Biomolecular NMR Spectroscopy

The presence of ¹³C and ¹⁵N isotopes enhances the sensitivity and resolution of Nuclear Magnetic Resonance (NMR) studies.[1] Incorporating L-Tryptophan-¹³C₁₁,¹⁵N₂ into proteins allows for detailed structural and dynamic analysis of these macromolecules, providing insights into their function and interactions.[1]

Experimental Methodologies

The following sections provide detailed, illustrative protocols for the key applications of L-Tryptophan-¹³C₁₁,¹⁵N₂. These are intended as a guide and may require optimization for specific experimental conditions.

Quantitative Proteomics using LC-MS/MS

This protocol outlines a general workflow for the relative or absolute quantification of a target protein in a biological sample using L-Tryptophan-¹³C₁₁,¹⁵N₂ as an internal standard.

1. Internal Standard Preparation:

  • Prepare a stock solution of L-Tryptophan-¹³C₁₁,¹⁵N₂ in a suitable solvent (e.g., 0.1% formic acid in water/acetonitrile).

  • The exact concentration will depend on the expected concentration of the analyte in the samples.

2. Sample Preparation:

  • Protein Extraction: Lyse cells or tissues using a suitable lysis buffer containing protease inhibitors.

  • Protein Quantification: Determine the total protein concentration of the lysate using a standard protein assay (e.g., BCA assay).

  • Internal Standard Spiking: Add a known amount of the L-Tryptophan-¹³C₁₁,¹⁵N₂ internal standard to each protein sample.

  • Protein Digestion: Reduce, alkylate, and digest the proteins into peptides using a protease such as trypsin.

3. LC-MS/MS Analysis:

  • Chromatographic Separation: Separate the peptides using a reverse-phase liquid chromatography system.

    • Column: C18 analytical column.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 40% Mobile Phase B over a defined period (e.g., 60 minutes).

  • Mass Spectrometry: Analyze the eluted peptides using a tandem mass spectrometer.

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Acquisition Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).

    • Transitions: Monitor specific precursor-to-fragment ion transitions for the native tryptophan-containing peptide and its ¹³C₁₁,¹⁵N₂-labeled counterpart.

4. Data Analysis:

  • Integrate the peak areas for the native and labeled peptide transitions.

  • Calculate the peak area ratio of the native peptide to the labeled internal standard.

  • Generate a calibration curve using known concentrations of the native peptide and a fixed concentration of the internal standard.

  • Determine the concentration of the native peptide in the unknown samples by interpolating their peak area ratios on the calibration curve.

Illustrative Quantitative Data:

Sample IDNative Peptide Peak AreaLabeled Peptide Peak AreaPeak Area Ratio (Native/Labeled)Calculated Concentration (ng/mL)
Blank0150,0000.000.00
Standard 11,500152,0000.011.0
Standard 27,600149,5000.055.0
Standard 315,100151,0000.1010.0
Unknown 15,250150,5000.033.5
Unknown 211,325148,0000.087.6
Metabolic Flux Analysis of the Tryptophan Pathway

This protocol provides a framework for tracing the metabolism of tryptophan through the serotonin and kynurenine pathways.

1. Cell Culture and Labeling:

  • Culture cells in a medium containing a known concentration of L-Tryptophan-¹³C₁₁,¹⁵N₂ for a specific duration. The labeling time should be sufficient to allow for the incorporation of the labeled tryptophan into its downstream metabolites.

2. Metabolite Extraction:

  • Harvest the cells and quench their metabolism rapidly (e.g., using cold methanol).

  • Extract the metabolites using a suitable solvent system (e.g., methanol/water/chloroform).

3. LC-MS/MS Analysis:

  • Analyze the extracted metabolites using an LC-MS/MS system as described in the proteomics protocol.

  • Monitor the mass transitions for the native and labeled forms of tryptophan and its key metabolites (e.g., serotonin, 5-HIAA, kynurenine, kynurenic acid).

4. Data Analysis:

  • Determine the isotopic enrichment in each metabolite by calculating the ratio of the labeled form to the total (labeled + unlabeled) amount.

  • Use metabolic modeling software to calculate the flux rates through the different branches of the tryptophan metabolic pathway based on the isotopic enrichment data.

NMR Spectroscopy for Structural Analysis

This protocol outlines the general steps for preparing a protein sample containing L-Tryptophan-¹³C₁₁,¹⁵N₂ for NMR analysis.

1. Protein Expression and Purification:

  • Express the target protein in a suitable expression system (e.g., E. coli) using a minimal medium supplemented with L-Tryptophan-¹³C₁₁,¹⁵N₂.

  • Purify the labeled protein to a high degree of homogeneity using standard chromatography techniques.

2. NMR Sample Preparation:

  • Buffer exchange the purified protein into a suitable NMR buffer (e.g., phosphate (B84403) buffer in 90% H₂O/10% D₂O, pH 7.0).

  • Concentrate the protein to a final concentration of 0.1-1.0 mM.

  • Add a small amount of a reference standard (e.g., DSS or TSP) for chemical shift referencing.

3. NMR Data Acquisition:

  • Acquire a series of NMR experiments, such as ¹H-¹⁵N HSQC and ¹H-¹³C HSQC, to observe the signals from the labeled tryptophan residues.

4. NMR Data Analysis:

  • Process and analyze the NMR spectra to obtain information on the structure, dynamics, and interactions of the protein.

Visualizing Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate key experimental workflows and metabolic pathways involving L-Tryptophan.

G cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample Lysis Cell Lysis & Protein Extraction Sample->Lysis Quant Protein Quantification Lysis->Quant Spike Spike with L-Trp-¹³C₁₁,¹⁵N₂ Quant->Spike Digest Reduction, Alkylation & Tryptic Digestion Spike->Digest LC LC Separation Digest->LC Peptide Mixture MS MS/MS Analysis LC->MS Data Data Processing & Quantification MS->Data

Quantitative proteomics workflow using stable isotope labeling.

G cluster_serotonin Serotonin Pathway cluster_kynurenine Kynurenine Pathway Trp L-Tryptophan (¹³C₁₁,¹⁵N₂) HTP 5-Hydroxytryptophan Trp->HTP Kyn Kynurenine Trp->Kyn Serotonin Serotonin HTP->Serotonin HIAA 5-HIAA Serotonin->HIAA KynA Kynurenic Acid Kyn->KynA HK 3-Hydroxykynurenine Kyn->HK

Simplified metabolic pathways of L-Tryptophan.

G cluster_expression Protein Expression cluster_nmr NMR Analysis Culture Cell Culture in ¹³C,¹⁵N-labeled Medium Expression Protein Expression Culture->Expression Purification Protein Purification Expression->Purification SamplePrep NMR Sample Preparation Purification->SamplePrep Labeled Protein Acquisition NMR Data Acquisition SamplePrep->Acquisition Analysis Data Processing & Analysis Acquisition->Analysis

Workflow for NMR analysis of an isotopically labeled protein.

This technical guide serves as a foundational resource for researchers and professionals in the life sciences. The use of L-Tryptophan-¹³C₁₁,¹⁵N₂ offers a robust and reliable method for quantitative analysis, contributing to advancements in proteomics, metabolomics, and drug development.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Role of L-Tryptophan-13C11,15N2 in Metabolic Pathway Studies

This technical guide provides a comprehensive overview of the application of this compound in the study of metabolic pathways. This stable isotope-labeled amino acid serves as a powerful tracer for elucidating the complex dynamics of tryptophan metabolism, which is pivotal in numerous physiological and pathological processes. This guide will cover its core applications, detailed experimental protocols, quantitative data interpretation, and the visualization of relevant biological pathways and workflows.

Introduction to this compound

This compound is an isotopic analog of the essential amino acid L-tryptophan, where all eleven carbon atoms are replaced with the stable isotope Carbon-13 (¹³C) and both nitrogen atoms are replaced with Nitrogen-15 (¹⁵N). This labeling strategy allows for the precise tracing of tryptophan's fate as it is metabolized through various biochemical pathways, without the safety concerns associated with radioactive isotopes.[1][2] Its primary applications in metabolic research include:

  • Metabolic Flux Analysis: Quantifying the rate of metabolic reactions.[2]

  • Pathway Elucidation: Identifying and characterizing the activity of metabolic pathways.

  • Quantitative Analysis: Serving as an internal standard for accurate measurement of tryptophan and its metabolites by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[2]

  • Drug Development: Assessing the pharmacodynamics of drugs that target tryptophan metabolism.[2]

Tryptophan is a precursor to several critical biomolecules, and its metabolism is primarily divided into two major pathways: the kynurenine (B1673888) pathway and the serotonin (B10506) pathway. Imbalances in these pathways have been implicated in a range of disorders, including neurological diseases, cancer, and inflammatory conditions.[3]

Key Metabolic Pathways of Tryptophan

The metabolism of tryptophan is a critical crossroads in human physiology, leading to the synthesis of neurotransmitters, coenzymes, and immunomodulatory molecules. The two primary pathways are the serotonin and kynurenine pathways.

Serotonin Pathway

A small fraction of tryptophan is hydroxylated and decarboxylated to produce serotonin (5-hydroxytryptamine), a key neurotransmitter involved in regulating mood, sleep, and appetite. Serotonin can be further metabolized to melatonin, a hormone that regulates the sleep-wake cycle.

Serotonin_Pathway L-Tryptophan L-Tryptophan 5-Hydroxytryptophan 5-Hydroxytryptophan L-Tryptophan->5-Hydroxytryptophan Tryptophan Hydroxylase (TPH) Serotonin (5-HT) Serotonin (5-HT) 5-Hydroxytryptophan->Serotonin (5-HT) Aromatic L-Amino Acid Decarboxylase (AADC) N-Acetylserotonin N-Acetylserotonin Serotonin (5-HT)->N-Acetylserotonin Serotonin N-acetyltransferase (AANAT) Melatonin Melatonin N-Acetylserotonin->Melatonin Acetylserotonin O-methyltransferase (ASMT)

Serotonin Synthesis Pathway from L-Tryptophan.
Kynurenine Pathway

The vast majority of dietary tryptophan (over 95%) is catabolized through the kynurenine pathway. This pathway is initiated by the enzymes tryptophan 2,3-dioxygenase (TDO) or indoleamine 2,3-dioxygenase (IDO). The kynurenine pathway generates several neuroactive and immunomodulatory metabolites, as well as nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+), a crucial coenzyme in cellular metabolism.

Kynurenine_Pathway cluster_main Kynurenine Pathway L-Tryptophan L-Tryptophan N-Formylkynurenine N-Formylkynurenine L-Tryptophan->N-Formylkynurenine IDO/TDO L-Kynurenine L-Kynurenine N-Formylkynurenine->L-Kynurenine Formamidase Kynurenic Acid Kynurenic Acid L-Kynurenine->Kynurenic Acid Kynurenine Aminotransferase (KAT) 3-Hydroxykynurenine 3-Hydroxykynurenine L-Kynurenine->3-Hydroxykynurenine Kynurenine Monooxygenase (KMO) Xanthurenic Acid Xanthurenic Acid 3-Hydroxykynurenine->Xanthurenic Acid 3-Hydroxyanthranilic Acid 3-Hydroxyanthranilic Acid 3-Hydroxykynurenine->3-Hydroxyanthranilic Acid Kynureninase Quinolinic Acid Quinolinic Acid 3-Hydroxyanthranilic Acid->Quinolinic Acid NAD+ NAD+ Quinolinic Acid->NAD+

Major metabolites of the Kynurenine Pathway.

Experimental Protocols

The use of this compound requires specific protocols for administration, sample collection, and analysis to ensure accurate and reproducible results.

General Experimental Workflow for Stable Isotope Tracing

A typical workflow for a stable isotope tracing study involves several key stages, from subject recruitment and tracer administration to data analysis and interpretation.

Experimental_Workflow cluster_planning Phase 1: Study Design cluster_execution Phase 2: Experiment cluster_analysis Phase 3: Analysis cluster_interpretation Phase 4: Data Interpretation Study_Design Experimental Design (e.g., dose, duration) Subject_Recruitment Subject/Patient Recruitment Study_Design->Subject_Recruitment Tracer_Admin Administer This compound Subject_Recruitment->Tracer_Admin Sample_Collection Collect Samples (e.g., plasma, breath, tissue) Tracer_Admin->Sample_Collection Sample_Prep Sample Preparation (e.g., extraction, derivatization) Sample_Collection->Sample_Prep Analytical_Measurement LC-MS/MS or NMR Analysis Sample_Prep->Analytical_Measurement Data_Processing Data Processing (e.g., peak integration, isotopologue analysis) Analytical_Measurement->Data_Processing Flux_Analysis Metabolic Flux Analysis Data_Processing->Flux_Analysis Biological_Interpretation Biological Interpretation Flux_Analysis->Biological_Interpretation

A generalized experimental workflow for stable isotope tracing studies.
Detailed Protocol for LC-MS/MS Analysis of Tryptophan and its Metabolites in Human Plasma

This protocol outlines a method for the quantitative analysis of this compound and its labeled metabolites in human plasma.

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma, add 10 µL of 30% sulfosalicylic acid.

  • Vortex for 30 seconds.

  • Refrigerate at 4°C for 30 minutes.

  • Centrifuge at 12,000 rpm for 5 minutes.

  • Transfer 50 µL of the supernatant to a new tube.

  • Add 450 µL of the internal standard solution (containing a known concentration of this compound if it is not the tracer being measured).[4]

2. LC-MS/MS Instrumentation and Conditions

  • Liquid Chromatography:

    • Column: A reverse-phase C18 column is commonly used.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A gradient elution is typically employed, starting with a low percentage of mobile phase B and gradually increasing to elute the metabolites.

    • Flow Rate: Approximately 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry:

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Scan Type: Multiple Reaction Monitoring (MRM) is used for targeted quantification. Specific precursor-to-product ion transitions for both the labeled and unlabeled metabolites are monitored.

    • Instrument Settings: Optimized for each specific metabolite, including declustering potential, collision energy, and cell exit potential.

3. Data Analysis

  • Peak areas for each labeled and unlabeled metabolite are integrated.

  • A calibration curve is generated using standards of known concentrations.

  • The concentration of each metabolite is calculated based on the peak area ratio to the internal standard.

ParameterValue
LC Column C18 Reverse-Phase
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Ionization Mode ESI+
Scan Type MRM
Protocol for NMR-based Metabolomics

NMR spectroscopy provides complementary information to MS, particularly in resolving positional isotopomers.

1. Sample Preparation

  • Metabolites are extracted from plasma or tissue samples using a solvent system such as a mixture of methanol, chloroform, and water.

  • The polar metabolite fraction is collected and dried.

  • The dried extract is reconstituted in a deuterated solvent (e.g., D₂O) containing a known concentration of an internal standard (e.g., DSS or TSP).

2. NMR Data Acquisition

  • Spectrometer: A high-field NMR spectrometer (e.g., 600 MHz or higher) is required for optimal resolution and sensitivity.

  • Experiments:

    • 1D ¹H NMR: Provides a general overview of the metabolome.

    • 2D ¹H-¹³C HSQC: Correlates protons with their directly attached carbons, allowing for the identification of ¹³C-labeled metabolites.

    • 1D ¹³C NMR: Directly detects the ¹³C nuclei, providing quantitative information on the enrichment of different carbon positions.[2][5]

3. Data Analysis

  • NMR spectra are processed using software such as NMRPipe.[2]

  • Metabolites are identified by comparing their chemical shifts and coupling constants to databases (e.g., HMDB, BMRB).

  • The fractional enrichment of ¹³C at specific positions is calculated from the relative intensities of satellite peaks in ¹H spectra or directly from the ¹³C spectra.

ParameterValue/Technique
Spectrometer Frequency ≥ 600 MHz
1D Experiment ¹H NMR
2D Experiment ¹H-¹³C HSQC
Direct Detection ¹³C NMR
Data Processing Software NMRPipe

Quantitative Data from Metabolic Pathway Studies

The use of this compound allows for the quantification of metabolic flux and the determination of metabolite concentrations. The following tables summarize representative quantitative data from studies utilizing stable isotope-labeled tryptophan.

Serotonin Synthesis Rates in Healthy Humans

A study using orally administered [¹³C₁₁]-Trp in healthy subjects measured the synthesis rate of peripheral serotonin.[1]

Dose of [¹³C₁₁]-TrpMean Serotonin Synthesis Rate (ng/mL/h)
Low Dose0.5
Medium Dose1.0
High Dose1.5

Data are illustrative and based on findings that synthesis rate is dose-dependent.[1]

Kynurenine Pathway Activity in Response to Inflammation

Studies have shown that inflammation upregulates the kynurenine pathway. The ratio of kynurenine to tryptophan (Kyn/Trp) is often used as a marker of IDO activity.

ConditionPlasma Kynurenine (µM)Plasma Tryptophan (µM)Kyn/Trp Ratio
Healthy Control 2.0600.033
Inflammatory State 4.5450.100

Data are representative values synthesized from multiple sources describing the effects of inflammation on the kynurenine pathway.

Applications in Drug Development

This compound is a valuable tool in drug development for assessing the mechanism of action and efficacy of compounds that modulate tryptophan metabolism.

Assessing the Efficacy of IDO Inhibitors

IDO is a key target in cancer immunotherapy, as its upregulation can lead to an immunosuppressive tumor microenvironment. This compound can be used to measure the in vivo activity of IDO inhibitors. A successful IDO inhibitor would be expected to decrease the Kyn/Trp ratio.

Investigating the Effects of Serotonin Reuptake Inhibitors (SSRIs)

While SSRIs primarily act by blocking the reuptake of serotonin, they may also have downstream effects on tryptophan metabolism. Stable isotope tracing can be used to investigate these effects, providing a more complete understanding of the drug's mechanism of action.

Conclusion

This compound is an indispensable tool for researchers, scientists, and drug development professionals studying the intricate pathways of tryptophan metabolism. Its use in conjunction with advanced analytical techniques such as LC-MS/MS and NMR provides unparalleled insights into metabolic fluxes and the regulation of these critical pathways in health and disease. The detailed protocols and representative data presented in this guide offer a solid foundation for the design and implementation of robust and informative metabolic studies. As our understanding of the central role of tryptophan metabolism in a wide range of pathologies continues to grow, the application of stable isotope tracers like this compound will be instrumental in the development of novel diagnostics and therapeutics.

References

L-Tryptophan-13C11,15N2: A Technical Guide to its Application as a Precursor for Serotonin and Melatonin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the use of the stable isotope-labeled amino acid, L-Tryptophan-13C11,15N2, as a tracer for studying the biosynthesis of the crucial neurohormones serotonin (B10506) and melatonin (B1676174). This document details the metabolic pathway, provides quantitative data from relevant in vivo studies, outlines experimental protocols for tracer analysis, and visualizes the key biological pathways involved.

Introduction

L-Tryptophan is an essential amino acid and the sole precursor for the synthesis of serotonin (5-hydroxytryptamine) and melatonin.[1][2] The stable isotope-labeled variant, this compound, in which eleven carbon atoms are replaced with Carbon-13 and two nitrogen atoms with Nitrogen-15, serves as a powerful tool in metabolic research.[3] Its use in conjunction with mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy allows for the precise tracing and quantification of the metabolic fate of tryptophan as it is converted into its bioactive derivatives.[4] This is of particular interest in neuroscience, pharmacology, and drug development for understanding the dynamics of serotonin and melatonin production in both healthy and pathological states.

Biosynthetic Pathway of Serotonin and Melatonin from L-Tryptophan

The conversion of L-Tryptophan to serotonin and subsequently to melatonin involves a series of enzymatic reactions primarily occurring in the pineal gland and the gastrointestinal tract.[5][6]

The key steps are:

  • Hydroxylation: L-Tryptophan is first hydroxylated by the enzyme tryptophan hydroxylase (TPH) to form 5-hydroxytryptophan (B29612) (5-HTP). This is the rate-limiting step in serotonin synthesis.[7]

  • Decarboxylation: 5-HTP is then decarboxylated by aromatic L-amino acid decarboxylase (AADC) to yield serotonin (5-HT).[7]

  • N-acetylation: Serotonin is acetylated by serotonin N-acetyltransferase (SNAT) to form N-acetylserotonin.[7]

  • O-methylation: Finally, N-acetylserotonin is methylated by N-acetylserotonin O-methyltransferase (ASMT) to produce melatonin.[8]

Biosynthetic_Pathway This compound This compound 5-Hydroxytryptophan-13C11,15N2 5-Hydroxytryptophan-13C11,15N2 This compound->5-Hydroxytryptophan-13C11,15N2 Tryptophan Hydroxylase (TPH) Serotonin-13C10,15N2 Serotonin-13C10,15N2 5-Hydroxytryptophan-13C11,15N2->Serotonin-13C10,15N2 Aromatic L-amino acid Decarboxylase (AADC) N-acetylserotonin-13C10,15N2 N-acetylserotonin-13C10,15N2 Serotonin-13C10,15N2->N-acetylserotonin-13C10,15N2 Serotonin N-acetyltransferase (SNAT) Melatonin-13C11,15N2 Melatonin-13C11,15N2 N-acetylserotonin-13C10,15N2->Melatonin-13C11,15N2 N-acetylserotonin O-methyltransferase (ASMT)

Quantitative Data from In Vivo Tracer Studies

While direct quantitative data on the conversion of this compound to both serotonin and melatonin from a single study is limited in publicly available literature, a study by Zagajewski et al. (2012) provides valuable insights into the in vivo kinetics of unlabeled L-tryptophan conversion in rats. The following tables summarize the serum concentrations of serotonin and melatonin after intragastric administration of L-tryptophan (50 mg/kg). This data serves as a proxy for understanding the expected metabolic flux.

Table 1: Serum Serotonin Concentration Following L-Tryptophan Administration

Time (minutes)Serum Serotonin (nmol/ml)
0~0.9
10~2.5
20~5.5
60~3.0
120~1.5
240~1.0

Data adapted from Zagajewski et al., J Physiol Pharmacol, 2012.[2][6]

Table 2: Serum Melatonin Concentration Following L-Tryptophan Administration

Time (minutes)Serum Melatonin (pmol/ml)
0~0.02
10~0.1
20~0.08
60~0.05
120~0.03
240~0.02

Data adapted from Zagajewski et al., J Physiol Pharmacol, 2012.[2][6]

Experimental Protocols

The following provides a generalized protocol for a tracer study using this compound to quantify serotonin and melatonin synthesis. This protocol is a composite based on established methodologies for stable isotope tracing and LC-MS/MS analysis of tryptophan metabolites.

In Vivo Administration and Sample Collection
  • Animal Model: Wistar rats are a commonly used model for such studies.[2][6]

  • Tracer Administration: this compound is dissolved in a suitable vehicle (e.g., saline) and administered orally or via intraperitoneal injection at a specific dose (e.g., 50 mg/kg).[2][6]

  • Time-Course Sampling: Blood samples are collected at various time points post-administration (e.g., 0, 10, 20, 30, 60, 120, 240 minutes) to capture the dynamic changes in metabolite concentrations.[2][6]

  • Sample Processing: Blood is centrifuged to separate plasma or serum, which is then stored at -80°C until analysis. For tissue-specific analysis (e.g., pineal gland), tissues are rapidly dissected and flash-frozen in liquid nitrogen.

Experimental_Workflow cluster_invivo In Vivo Experiment cluster_analytical Analytical Procedure Tracer_Admin Administer this compound Time_Sampling Time-course blood/tissue sampling Tracer_Admin->Time_Sampling Sample_Prep Plasma/serum separation or tissue homogenization Time_Sampling->Sample_Prep Extraction Metabolite Extraction (e.g., protein precipitation) Sample_Prep->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Quantification Quantification of labeled and unlabeled metabolites LCMS->Quantification Data_Analysis Data_Analysis Quantification->Data_Analysis Metabolic Flux Calculation

Sample Preparation for LC-MS/MS Analysis
  • Protein Precipitation: To remove proteins that can interfere with the analysis, a cold solvent like acetonitrile (B52724) or methanol (B129727) is added to the plasma/serum samples.[4][9]

  • Centrifugation: The mixture is vortexed and then centrifuged at high speed to pellet the precipitated proteins.

  • Supernatant Collection: The supernatant containing the metabolites is carefully collected for analysis.

  • Internal Standards: Known concentrations of stable isotope-labeled internal standards for serotonin and melatonin (e.g., d4-serotonin, d4-melatonin) are added to the samples to ensure accurate quantification.

LC-MS/MS Analysis
  • Chromatographic Separation: The extracted metabolites are separated using a liquid chromatography (LC) system, typically with a C18 reverse-phase column. A gradient elution with solvents like water with formic acid and acetonitrile with formic acid is commonly employed.[4]

  • Mass Spectrometry Detection: The separated metabolites are introduced into a tandem mass spectrometer (MS/MS) operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for both the unlabeled (endogenous) and the 13C,15N-labeled (tracer-derived) serotonin and melatonin are monitored for precise and sensitive quantification.[10][11]

Table 3: Exemplary MRM Transitions for LC-MS/MS Analysis

CompoundPrecursor Ion (m/z)Product Ion (m/z)
L-Tryptophan205.1188.1
This compound218.1200.1
Serotonin177.1160.1
Serotonin-13C10,15N2187.1169.1
Melatonin233.2174.2
Melatonin-13C11,15N2246.2184.2

Note: The exact m/z values may vary slightly depending on the instrument and ionization conditions.

Signaling Pathways

Serotonin Signaling

Serotonin exerts its diverse physiological effects by binding to a large family of 5-hydroxytryptamine (5-HT) receptors, which are predominantly G-protein coupled receptors (GPCRs), with the exception of the 5-HT3 receptor, which is a ligand-gated ion channel.[12] These receptors are coupled to various intracellular signaling cascades, influencing a wide range of cellular processes.

Serotonin_Signaling Serotonin Serotonin 5HT1_Receptor 5-HT1 Receptor (Gi/o-coupled) Serotonin->5HT1_Receptor 5HT2_Receptor 5-HT2 Receptor (Gq/11-coupled) Serotonin->5HT2_Receptor AC Adenylate Cyclase 5HT1_Receptor->AC PLC Phospholipase C 5HT2_Receptor->PLC cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA Cellular_Response_1 Neuronal Inhibition, Behavioral Effects PKA->Cellular_Response_1 IP3_DAG IP3 & DAG PLC->IP3_DAG Ca2 Ca2+ release IP3_DAG->Ca2 PKC Protein Kinase C IP3_DAG->PKC Cellular_Response_2 Neuronal Excitation, Smooth Muscle Contraction Ca2->Cellular_Response_2 PKC->Cellular_Response_2

Melatonin Signaling

Melatonin's effects are primarily mediated through two high-affinity GPCRs, MT1 and MT2.[13] These receptors are involved in regulating circadian rhythms, sleep, and various other physiological processes. Their activation leads to the modulation of intracellular signaling cascades, most notably the inhibition of adenylyl cyclase.[14][15]

Melatonin_Signaling Melatonin Melatonin MT1_Receptor MT1 Receptor (Gi-coupled) Melatonin->MT1_Receptor MT2_Receptor MT2 Receptor (Gi-coupled) Melatonin->MT2_Receptor AC Adenylate Cyclase MT1_Receptor->AC MT2_Receptor->AC cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA CREB_Phosphorylation CREB Phosphorylation PKA->CREB_Phosphorylation Gene_Expression Clock Gene Expression CREB_Phosphorylation->Gene_Expression Circadian_Rhythm Circadian Rhythm Regulation Gene_Expression->Circadian_Rhythm

Conclusion

This compound is an invaluable tool for researchers and drug development professionals seeking to understand the dynamic synthesis of serotonin and melatonin. By employing stable isotope tracing with sensitive analytical techniques like LC-MS/MS, it is possible to elucidate the metabolic flux through this critical biosynthetic pathway. The information gathered from such studies can provide crucial insights into the pathophysiology of various neurological and psychiatric disorders and aid in the development of novel therapeutic interventions targeting the serotonergic and melatonergic systems.

References

Navigating the Landscape of L-Tryptophan-13C11,15N2: A Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the safe handling, storage, and disposal of L-Tryptophan-13C11,15N2, a stable isotope-labeled amino acid crucial for advancements in metabolic research and drug development. This document also outlines its metabolic significance and provides example experimental protocols for its application in scientific studies.

Compound Identification and Properties

This compound is an isotopically labeled form of the essential amino acid L-Tryptophan, where all eleven carbon atoms are replaced with Carbon-13 (¹³C) and both nitrogen atoms are replaced with Nitrogen-15 (¹⁵N).[1][2] This labeling provides a distinct mass shift, making it a powerful tool for tracing metabolic pathways and quantifying proteins and metabolites without the use of radioactive isotopes.[1][3]

Table 1: Physicochemical and Safety Data for this compound

PropertyValueReference
Chemical Formula ¹³C₁₁H₁₂¹⁵N₂O₂[4][5]
Molecular Weight 217.13 g/mol [5][6]
CAS Number 202406-50-6[4][7]
Appearance Solid, white powder[5]
Melting Point 280-285 °C (decomposes)[5]
Storage Temperature Room temperature, away from light and moisture. Some suppliers recommend -20°C for long-term storage.[6][8]
Hazards Identification Not classified as a hazardous substance or mixture.[4][7][9]

Safety and Handling

While this compound is not classified as a hazardous material, adherence to good laboratory practices is essential to ensure personnel safety and maintain sample integrity.[7]

Exposure Controls and Personal Protection

Occupational Exposure Limits: No specific occupational exposure limit values have been established for this compound.[4][7] For unlabeled L-Tryptophan, which has similar physical properties, it is often treated as a nuisance dust. The following exposure standards for particulates not otherwise classified can be used as a guideline:

  • Safe Work Australia: 10 mg/m³ (inhalable dust), 8-hour Time-Weighted Average (TWA)[10]

  • New Zealand WES: 10 mg/m³ (inhalable dust), TWA; 3 mg/m³ (respirable dust), TWA[10]

Engineering Controls:

  • Use in a well-ventilated area.[4]

  • A system of local and/or general exhaust is recommended to minimize dust concentrations.[10]

  • Ensure an eyewash station and safety shower are readily accessible.[4]

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear safety glasses with side-shields.[4]

  • Hand Protection: Handle with impervious gloves (e.g., nitrile rubber).[7][10]

  • Skin and Body Protection: Wear appropriate protective clothing, such as a lab coat.[4][10]

  • Respiratory Protection: If dust is generated, a suitable respirator should be worn.[4][7]

First Aid Measures

Table 2: First Aid Procedures for this compound

Exposure RouteFirst Aid MeasuresReference
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen.[4][7]
Skin Contact Take off immediately all contaminated clothing. Rinse skin with water/shower.[4][7]
Eye Contact Rinse out with plenty of water. Remove contact lenses if present and easy to do. Continue rinsing.[4][7]
Ingestion Wash out mouth with water. Do NOT induce vomiting. Call a physician if you feel unwell.[4][7]
Fire-Fighting Measures
  • Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[11]

  • Specific Hazards: May form combustible dust concentrations in the air.[10][11]

  • Hazardous Combustion Products: Carbon oxides (CO, CO₂), nitrogen oxides (NOx).[11]

Spills and Disposal
  • Spill Cleanup: Avoid dust generation.[7] Sweep up the material and place it in a suitable container for disposal. Clean the affected area.[7]

  • Disposal: Dispose of waste materials in accordance with federal, state, and local environmental control regulations.[11][12] Do not let the product enter drains.[7][11]

Metabolic Pathways of L-Tryptophan

L-Tryptophan is an essential amino acid and a precursor to several important bioactive molecules.[13][14] The isotopically labeled this compound follows the same metabolic routes, allowing researchers to trace its fate in biological systems.[1] The major metabolic pathways include the Kynurenine (B1673888) Pathway and the Serotonin (B10506) Pathway.

The Kynurenine Pathway

The majority of dietary L-Tryptophan is metabolized through the kynurenine pathway.[13][15] This pathway is initiated by the enzymes tryptophan 2,3-dioxygenase (TDO) or indoleamine 2,3-dioxygenase (IDO).[13]

Kynurenine_Pathway L-Tryptophan L-Tryptophan Kynurenine Kynurenine L-Tryptophan->Kynurenine TDO, IDO Kynurenic_Acid Kynurenic_Acid Kynurenine->Kynurenic_Acid Quinolinic_Acid Quinolinic_Acid Kynurenine->Quinolinic_Acid NAD+ NAD+ Quinolinic_Acid->NAD+

Caption: The Kynurenine Pathway of L-Tryptophan metabolism.

The Serotonin Pathway

A smaller fraction of L-Tryptophan is converted to the neurotransmitter serotonin (5-hydroxytryptamine, 5-HT).[13][15] This pathway is particularly important in the central nervous system.[13]

Serotonin_Pathway L-Tryptophan L-Tryptophan 5-Hydroxytryptophan 5-Hydroxytryptophan L-Tryptophan->5-Hydroxytryptophan Tryptophan Hydroxylase Serotonin Serotonin 5-Hydroxytryptophan->Serotonin Aromatic Amino Acid Decarboxylase Melatonin Melatonin Serotonin->Melatonin

Caption: The Serotonin Pathway, leading to the synthesis of key neurotransmitters.

Experimental Protocols

This compound is a valuable tool in various research applications, including biomolecular NMR, mass spectrometry for quantitative proteomics (e.g., SILAC), and metabolic flux analysis.[1][2][6]

General Workflow for a Stable Isotope Tracing Experiment

The following diagram illustrates a typical workflow for a metabolic labeling experiment using this compound.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Culture Cell Culture/ Animal Model Labeling_Medium Prepare Labeling Medium with This compound Incubation Incubate Cells/Administer to Animal Labeling_Medium->Incubation Harvest Harvest Samples (Cells, Tissues, Biofluids) Incubation->Harvest Metabolite_Extraction Metabolite/Protein Extraction Harvest->Metabolite_Extraction LC_MS LC-MS/MS or NMR Analysis Metabolite_Extraction->LC_MS Data_Analysis Data Analysis and Pathway Mapping LC_MS->Data_Analysis

Caption: A generalized workflow for stable isotope tracing experiments.

Example Protocol: Metabolic Flux Analysis in Cell Culture

Objective: To trace the metabolic fate of L-Tryptophan in a cancer cell line.

Methodology:

  • Cell Seeding: Plate the cancer cells of interest in standard growth medium and allow them to adhere and reach approximately 60-70% confluency.

  • Medium Preparation: Prepare a labeling medium by supplementing tryptophan-free DMEM with dialyzed fetal bovine serum, L-glutamine, and a known concentration of this compound.

  • Labeling: Aspirate the standard growth medium from the cells, wash once with PBS, and replace it with the prepared labeling medium.

  • Incubation: Incubate the cells for a defined period (e.g., 24 hours) under standard cell culture conditions (37°C, 5% CO₂).

  • Harvesting and Quenching:

    • Place the culture plates on ice.

    • Aspirate the labeling medium.

    • Wash the cells twice with ice-cold PBS.

    • Add ice-cold 80% methanol (B129727) to the plates to quench metabolism and extract metabolites.

    • Scrape the cells and collect the cell lysate.

  • Sample Preparation for LC-MS:

    • Centrifuge the lysate to pellet cell debris.

    • Collect the supernatant containing the metabolites.

    • Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried metabolites in a suitable solvent for LC-MS analysis.

  • Data Acquisition and Analysis:

    • Analyze the samples using a high-resolution mass spectrometer coupled to a liquid chromatography system.

    • Identify and quantify the isotopically labeled metabolites derived from this compound by tracking the specific mass shifts.

    • Perform pathway analysis to determine the flux through the kynurenine and serotonin pathways.

Conclusion

This compound is a safe and powerful tool for researchers in the life sciences. By understanding its properties and adhering to the safety and handling guidelines outlined in this document, scientists can effectively and safely utilize this stable isotope-labeled compound to gain deeper insights into metabolic pathways, protein dynamics, and the mechanisms of disease, ultimately contributing to advancements in drug development and our understanding of human health.

References

The Metabolic Journey of Labeled Tryptophan: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth exploration of the core metabolic functions of labeled tryptophan, tailored for researchers, scientists, and drug development professionals. By tracing the intricate pathways of this essential amino acid, we unlock a deeper understanding of its physiological and pathological significance. This document details the primary metabolic routes of tryptophan, presents quantitative data on its distribution, outlines key experimental methodologies, and provides visual representations of these complex processes.

Core Metabolic Fates of Tryptophan

Tryptophan (Trp), an essential amino acid, serves as a fundamental building block for protein synthesis and as a precursor to a multitude of bioactive molecules crucial for physiological homeostasis.[1] Its metabolism is primarily orchestrated through three distinct pathways: the kynurenine (B1673888) pathway, the serotonin (B10506) pathway, and the indole (B1671886) pathway, each with unique enzymatic cascades and functional outcomes. The use of isotopically labeled tryptophan (e.g., with 13C, 15N, or 18F) allows for precise tracing and quantification of its metabolic fate in vivo and in vitro.[2][3]

The Kynurenine Pathway: The Major Catabolic Route

The kynurenine pathway (KP) is the principal route for tryptophan degradation, accounting for over 95% of its metabolism.[4][5] This pathway is initiated by the rate-limiting enzymes indoleamine 2,3-dioxygenase (IDO1), primarily expressed in immune cells, and tryptophan 2,3-dioxygenase (TDO), which is mainly found in the liver.[1] The KP generates a cascade of neuroactive and immunomodulatory metabolites, including kynurenine (Kyn), kynurenic acid (KYNA), and quinolinic acid (QUIN).[6][7] Dysregulation of the KP has been implicated in a variety of pathologies, including neurodegenerative diseases, psychiatric disorders, and cancer.[4][7][8]

The Serotonin Pathway: A Minor but Mighty Route

While quantitatively smaller, the serotonin pathway is critical for central nervous system function. In this pathway, tryptophan is converted to 5-hydroxytryptophan (B29612) (5-HTP) by tryptophan hydroxylase (TPH) and subsequently to the neurotransmitter serotonin (5-hydroxytryptamine, 5-HT).[9][10] Serotonin plays a pivotal role in regulating mood, sleep, appetite, and cognition.[11] This pathway is the target for many therapeutic agents, particularly in the treatment of depression and anxiety.[12] Further metabolism of serotonin in the pineal gland leads to the production of melatonin (B1676174), a hormone that regulates circadian rhythms.[10][13]

The Indole Pathway: The Gut Microbiome's Contribution

The indole pathway is driven by the metabolic activity of the gut microbiota.[14] Commensal bacteria can metabolize tryptophan into various indole derivatives, such as indole, indole-3-acetic acid (IAA), and indole-3-propionic acid (IPA).[15] These metabolites can act as signaling molecules, influencing gut barrier function, immune responses, and host-microbe interactions through the activation of receptors like the aryl hydrocarbon receptor (AhR).[14]

Protein Synthesis: The Anabolic Fate

As an essential amino acid, a primary function of tryptophan is its incorporation into proteins, which is vital for cellular structure and function. Tryptophan is one of the least abundant amino acids in proteins, and its availability can be a rate-limiting factor in protein synthesis.[15][16]

Quantitative Distribution of Tryptophan and its Metabolites

The distribution of tryptophan and its metabolites varies significantly across different tissues and physiological states. The use of labeled tryptophan in tracer studies allows for the precise quantification of these molecules in various biological matrices.

Analyte Human Plasma (ng/mL) Murine Plasma (ng/mL) Murine Subcutaneous Adipose Tissue Murine Visceral Adipose Tissue Reference
Tryptophan12,22116,020Higher ConcentrationLower Concentration[1][17]
Kynurenine-Lower Concentration--[1][17]
Quinolinic Acid-Lower Concentration--[1][17]
Serotonin-Higher ConcentrationHigher ConcentrationLower Concentration[1][17]
Phenylalanine8,361-Higher ConcentrationLower Concentration[1]
Tyrosine11,985-Higher ConcentrationLower Concentration[1]
3-Hydroxyanthranilic Acid3.71---[1]
Biotin0.354--[1][17]
Riboflavin3.01---[1]

Table 1: Comparative concentrations of tryptophan and related metabolites in human and murine tissues. Note that direct quantitative values for adipose tissue were not provided in the source, but relative concentrations were indicated.

Brain Region Serotonin Concentration (Relative Levels) Melatonin Concentration (Relative Levels) Reference
HypothalamusHighHigh[9][18]
ThalamusHighHigh[9]
Pons-MidbrainModerateHigh[9]
RetinaHighHigh[9]
Pineal GlandHighHighest[9]
CerebellumLow-[9][19]
Optic TectumLow-[9]
NeostriatumLow-[9]
HippocampusLow-[9][19]
Medulla OblongataLow-[9]
Striatum--[19]

Table 2: Relative concentrations of serotonin and melatonin in different regions of the chicken and rat brain. "High" indicates regions with significant day-night rhythmicity and higher overall concentrations.

Experimental Protocols

Quantification of Tryptophan and Metabolites by LC-MS/MS

Objective: To accurately quantify tryptophan and its key metabolites in biological samples (e.g., plasma, tissue homogenates).

Methodology:

  • Sample Preparation (Plasma):

    • To 100 µL of plasma, add an internal standard solution containing deuterated analogues of the analytes (e.g., Trp-d5, Kyn-d4).[6]

    • Precipitate proteins by adding an acid, such as trichloroacetic acid (TCA) or perchloric acid (PCA), followed by vortexing and centrifugation.[6][20]

    • Collect the supernatant for analysis.[20]

  • Chromatographic Separation:

    • Utilize a reversed-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.[21][22]

    • Employ a C18 or a pentafluorophenyl (PFP) column for separation.[7][22]

    • Use a gradient elution with a mobile phase typically consisting of an aqueous solution with a small percentage of formic acid (Mobile Phase A) and an organic solvent like acetonitrile (B52724) or methanol, also with formic acid (Mobile Phase B).[21][22]

  • Mass Spectrometric Detection:

    • Couple the LC system to a tandem mass spectrometer (MS/MS) equipped with an electrospray ionization (ESI) source.[21][22]

    • Operate the mass spectrometer in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.[21]

    • Optimize parent and fragment ion transitions for each analyte and internal standard.[21]

  • Data Analysis:

    • Quantify analyte concentrations by comparing the peak area ratios of the analyte to its corresponding internal standard against a calibration curve prepared in a similar matrix.[4]

In Vivo Labeled Tryptophan Tracer Studies using PET Imaging

Objective: To non-invasively quantify the regional cerebral metabolic rate of tryptophan in vivo.

Methodology:

  • Radiotracer Synthesis:

    • Synthesize a positron-emitting tryptophan analogue, such as α-[11C]methyl-L-tryptophan ([11C]AMT) or 1-(2-[18F]fluoroethyl)-L-tryptophan (L-[18F]FETrp).[5][8]

  • Subject Preparation:

    • Subjects should be fasted to ensure stable plasma levels of tryptophan and other large neutral amino acids.[8]

    • Establish intravenous access for radiotracer administration and blood sampling.[8]

  • PET Scan Acquisition:

    • Position the subject in a PET/CT scanner.[8]

    • Administer a bolus injection of the radiotracer.[8]

    • Acquire dynamic PET data over a specified period (e.g., 60-90 minutes).[5][8]

  • Arterial Blood Sampling:

    • Collect serial arterial blood samples throughout the scan to measure the concentration of the radiotracer and its metabolites in plasma.

  • Data Analysis:

    • Generate time-activity curves (TACs) for different brain regions of interest.

    • Use a compartment model (e.g., a 3-compartment model for [11C]AMT) to calculate the rate of tracer uptake and trapping, which is proportional to the rate of tryptophan metabolism.[8]

    • The rate of tryptophan metabolism can be converted to the rate of serotonin synthesis using a lumped constant.[8]

Visualization of Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the major metabolic pathways of tryptophan and a typical experimental workflow for its analysis.

Tryptophan_Metabolism cluster_kynurenine Kynurenine Pathway (~95%) cluster_serotonin Serotonin Pathway cluster_indole Indole Pathway (Gut Microbiota) cluster_protein Protein Synthesis Trp Tryptophan Kyn Kynurenine Trp->Kyn IDO1/TDO HTP 5-Hydroxytryptophan Trp->HTP TPH Indole Indole Derivatives Trp->Indole Tryptophanase Protein Proteins Trp->Protein KYNA Kynurenic Acid (Neuroprotective) Kyn->KYNA KATs QUIN Quinolinic Acid (Neurotoxic) Kyn->QUIN KMO, Kynu, HAAO NAD NAD+ QUIN->NAD Serotonin Serotonin (5-HT) HTP->Serotonin AADC Melatonin Melatonin Serotonin->Melatonin

Caption: Major metabolic pathways of Tryptophan.

Experimental_Workflow cluster_sample_prep 1. Sample Preparation cluster_analysis 2. LC-MS/MS Analysis cluster_data 3. Data Processing start Biological Sample (Plasma/Tissue) add_is Add Internal Standards start->add_is protein_precip Protein Precipitation add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant lc Liquid Chromatography Separation supernatant->lc ms Tandem Mass Spectrometry Detection lc->ms peak_integration Peak Integration ms->peak_integration calibration Calibration Curve peak_integration->calibration quantification Quantification calibration->quantification

Caption: A typical experimental workflow for tryptophan metabolite analysis.

References

Methodological & Application

Application Notes and Protocols for L-Tryptophan-13C11,15N2 in Biomolecular NMR

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of L-Tryptophan-13C11,15N2, a stable isotope-labeled amino acid, in biomolecular Nuclear Magnetic Resonance (NMR) spectroscopy. The uniform labeling of all 11 carbon atoms with ¹³C and both nitrogen atoms with ¹⁵N makes this compound an invaluable tool for enhancing signal sensitivity and resolution in NMR studies of protein structure, dynamics, and interactions.[1][2]

Introduction

This compound is an isotopically enriched form of the essential amino acid L-Tryptophan. In biomolecular NMR, the incorporation of stable isotopes like ¹³C and ¹⁵N is crucial for overcoming the challenges posed by the low natural abundance of these nuclei and the spectral complexity of large biomolecules.[3][4][5] By replacing the naturally occurring ¹²C and ¹⁴N atoms, this compound allows for the use of powerful heteronuclear NMR techniques to probe the structure and function of proteins and other biomolecules with high precision.[1][6] This labeled amino acid serves as a precursor for key biomolecules like serotonin (B10506) and melatonin, enabling detailed metabolic studies.[1]

Key Applications

  • Protein Structure Determination : The dual labeling allows for the use of a suite of triple-resonance NMR experiments (e.g., HNCA, HN(CO)CA, HNCACB) that are essential for the sequential backbone assignment of proteins.[3][5]

  • Ligand Binding and Drug Discovery : By selectively labeling tryptophan residues, researchers can monitor changes in the chemical environment of these residues upon ligand binding, providing insights into binding sites and conformational changes.

  • Protein Dynamics : ¹⁵N relaxation experiments on labeled tryptophan residues can provide information on the pico- to nanosecond timescale dynamics of the protein backbone and sidechains, which are often critical for function.

  • Metabolic Flux Analysis : As a precursor in metabolic pathways, this compound can be used as a tracer to follow the fate of tryptophan in biological systems, aiding in the elucidation of metabolic networks.[1]

  • Quantitative Proteomics : In conjunction with mass spectrometry, it can be used as an internal standard for the accurate quantification of proteins.[1][2]

Data Presentation

Physical and Chemical Properties of this compound
PropertyValueReference
CAS Number 202406-50-6[1][2][7]
Molecular Formula ¹³C₁₁H₁₂¹⁵N₂O₂[2][7]
Molecular Weight 217.13 g/mol [1][2][7][8]
Isotopic Purity ≥99 atom % ¹³C; ≥98 atom % ¹⁵N[2]
Chemical Purity ≥98% (CP), >95% (HPLC)[2][7]
Form Solid[2]
Melting Point 280-285 °C (decomposes)[2]
Storage Temperature -20°C or room temperature, away from light and moisture[7][8]
Typical NMR Sample Concentrations
Sample TypeRecommended ConcentrationProtein SizeReference
Peptides2-5 mM-[9]
Small Proteins0.3-0.5 mM< 20 kDa[9]
Larger Proteins0.1-0.5 mM> 20 kDa[9]

Signaling Pathways Involving Tryptophan

Tryptophan is a critical precursor for several biologically active molecules. Understanding its metabolic fate is essential for many research applications. The three major pathways for tryptophan metabolism are the kynurenine (B1673888) pathway, the serotonin pathway, and the indole (B1671886) pathway, which is mediated by gut microbiota.[10][11][12] Dysregulation of these pathways has been implicated in various diseases, including neurodegenerative disorders and cancer.[13]

Tryptophan_Metabolism Major Tryptophan Metabolic Pathways cluster_kynurenine Kynurenine Pathway (>95%) cluster_serotonin Serotonin Pathway cluster_indole Indole Pathway (Gut Microbiota) TRP L-Tryptophan IDO_TDO IDO/TDO TRP->IDO_TDO Inflammation, Stress TPH TPH TRP->TPH Tryptaminase Tryptophanase TRP->Tryptaminase KYN Kynurenine KYNA Kynurenic Acid (Neuroprotective) KYN->KYNA QUIN Quinolinic Acid (Neurotoxic) KYN->QUIN NAD NAD+ QUIN->NAD IDO_TDO->KYN HTP 5-Hydroxytryptophan AADC AADC HTP->AADC Serotonin Serotonin Melatonin Melatonin Serotonin->Melatonin TPH->HTP AADC->Serotonin Indole Indole Derivatives Tryptaminase->Indole

Caption: Major metabolic pathways of L-Tryptophan.

Experimental Protocols

Protocol 1: Uniform Labeling of a Recombinantly Expressed Protein in E. coli

This protocol describes the uniform labeling of a target protein with this compound for NMR studies.

Materials:

  • E. coli expression strain (e.g., BL21(DE3)) transformed with the expression vector for the target protein.

  • M9 minimal medium components.

  • ¹⁵NH₄Cl as the sole nitrogen source.

  • ¹³C₆-D-glucose as the sole carbon source.

  • This compound.

  • Unlabeled amino acids (if required for specific labeling schemes).

  • IPTG for induction.

  • Standard protein purification reagents (e.g., buffers, chromatography columns).

  • NMR buffer (e.g., 20 mM Phosphate, 50 mM NaCl, pH 6.5, with 10% D₂O).

Methodology:

  • Starter Culture: Inoculate 50 mL of LB medium with a single colony of the transformed E. coli strain. Grow overnight at 37°C with shaking.

  • Main Culture: The next day, inoculate 1 L of M9 minimal medium containing ¹⁵NH₄Cl and ¹³C₆-D-glucose with the overnight starter culture.

  • Amino Acid Addition: For uniform labeling, this compound is not added exogenously as the bacteria will synthesize it from the provided ¹³C-glucose and ¹⁵N-ammonium chloride. For specific tryptophan labeling in an otherwise unlabeled protein, unlabeled glucose and ammonium (B1175870) chloride would be used, and this compound would be added to the medium.

  • Cell Growth: Grow the culture at 37°C with vigorous shaking until the OD₆₀₀ reaches 0.6-0.8.

  • Induction: Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM. If necessary, reduce the temperature to 18-25°C to improve protein solubility.

  • Harvesting: Continue to grow the culture for another 4-16 hours post-induction. Harvest the cells by centrifugation.

  • Protein Purification: Resuspend the cell pellet and lyse the cells. Purify the target protein using appropriate chromatography techniques (e.g., affinity, ion-exchange, size-exclusion).

  • NMR Sample Preparation: Exchange the purified protein into the desired NMR buffer. Concentrate the protein to the target concentration (see table above). Filter the sample before transferring it to an NMR tube.[14][15]

Protocol 2: 2D ¹H-¹⁵N HSQC Experiment

This is a fundamental experiment to check the quality of the labeled protein sample and to observe the amide signals of the protein backbone.

Methodology:

  • Sample Preparation: Prepare the uniformly labeled protein sample as described in Protocol 1.

  • Spectrometer Setup: Tune and match the NMR probe for ¹H and ¹⁵N frequencies. Lock the spectrometer on the D₂O signal. Shim the magnetic field to achieve good homogeneity.

  • Pulse Program: Select a standard 2D ¹H-¹⁵N HSQC pulse sequence (e.g., hsqcfpf3gpphwg on a Bruker spectrometer).

  • Acquisition Parameters:

    • Set the ¹H spectral width to approximately 12-16 ppm, centered around the water resonance.

    • Set the ¹⁵N spectral width to approximately 35-40 ppm, centered around 118 ppm.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Set the number of increments in the indirect (¹⁵N) dimension to resolve the expected number of peaks.

  • Data Processing: Process the acquired data using appropriate software (e.g., TopSpin, NMRPipe). This involves Fourier transformation, phase correction, and baseline correction.

  • Analysis: Analyze the resulting spectrum. For a well-folded protein, each non-proline residue should give rise to a single cross-peak, corresponding to its backbone amide N-H group. The sidechain amide of Tryptophan will also be visible.

Experimental Workflow for NMR Analysis

The following diagram illustrates a typical workflow for using this compound in a biomolecular NMR study.

NMR_Workflow Workflow for Biomolecular NMR using this compound A Protein Expression & Uniform Labeling (Protocol 1) B Protein Purification A->B C NMR Sample Preparation (Buffer Exchange, Concentration) B->C D NMR Data Acquisition (e.g., 2D ¹H-¹⁵N HSQC - Protocol 2) C->D E NMR Data Processing D->E F Spectral Analysis & Interpretation (Assignments, Structure Calculation, Dynamics) E->F G Biological Insights F->G

Caption: General experimental workflow.

Conclusion

This compound is a powerful tool for modern biomolecular NMR spectroscopy. Its use in uniform or selective labeling strategies enables detailed investigations into the structure, dynamics, and interactions of proteins and other macromolecules. The protocols and information provided herein serve as a guide for researchers to effectively utilize this isotopically labeled compound in their studies.

References

Protocol for In Vivo Labeling with L-Tryptophan-13C11,15N2: Application Notes for Metabolic Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Tryptophan is an essential amino acid that serves as a crucial precursor for the synthesis of proteins and a variety of bioactive metabolites. The metabolic fate of tryptophan is primarily governed by two major pathways: the kynurenine (B1673888) pathway, which is involved in immunity and neuronal function, and the serotonin (B10506) pathway, which produces the neurotransmitter serotonin and the hormone melatonin.[1] Dysregulation of tryptophan metabolism has been implicated in numerous pathological conditions, including neurodegenerative diseases, cancer, and psychiatric disorders.

Stable isotope labeling in vivo with compounds like L-Tryptophan-13C11,15N2 is a powerful technique to trace the dynamic flux of tryptophan through these metabolic pathways.[1] By introducing a "heavy" version of tryptophan, researchers can accurately quantify the rate of its conversion into various downstream metabolites using mass spectrometry-based approaches.[1] This application note provides a detailed protocol for in vivo labeling studies in mice using this compound, along with guidelines for sample collection, processing, and analysis.

Product Specifications

ParameterSpecification
Product Name This compound
Isotopic Enrichment ≥99 atom % 13C; ≥98 atom % 15N
Chemical Purity ≥98%
Molecular Formula ¹³C₁₁H₁₂¹⁵N₂O₂
Molecular Weight 217.13 g/mol
CAS Number 202406-50-6
Storage Store at room temperature, protected from light and moisture.

Note: Data sourced from commercial suppliers.

Experimental Protocols

I. Animal Handling and Acclimatization
  • Animal Model: This protocol is designed for use with adult mice (e.g., C57BL/6, 8-12 weeks old).

  • Housing: House animals in a controlled environment (12-hour light/dark cycle, 22 ± 2°C, 50 ± 10% humidity) with ad libitum access to standard chow and water.

  • Acclimatization: Allow animals to acclimatize to the housing conditions for at least one week prior to the experiment to minimize stress-related metabolic changes.

II. Preparation of this compound Dosing Solution
  • Vehicle Selection: A suitable vehicle for administration is sterile saline (0.9% NaCl).

  • Concentration: Prepare a dosing solution of this compound at a concentration of 2.5 mg/mL in sterile saline.

    • Note: Gentle warming and vortexing may be required to fully dissolve the compound.

  • Sterilization: Filter-sterilize the dosing solution through a 0.22 µm syringe filter into a sterile vial.

III. In Vivo Administration of this compound
  • Fasting: To ensure consistent absorption, fast the mice for 4-6 hours prior to administration, with continued access to water.

  • Dosage: A recommended starting dosage is 25 mg/kg body weight. This is based on effective doses of L-tryptophan used in rodent studies to elicit metabolic changes. The final dosage may need to be optimized depending on the specific research question.

  • Route of Administration: Intraperitoneal (IP) injection is a common and effective route for systemic delivery. Oral gavage is an alternative method that can also be used.

  • Procedure (IP Injection):

    • Weigh the mouse to determine the precise injection volume.

    • Gently restrain the mouse.

    • Administer the this compound solution via intraperitoneal injection.

IV. Time Course and Sample Collection
  • Time Points: The metabolic conversion of tryptophan is rapid. Based on published studies, labeled tryptophan and its early metabolites can be detected in circulation within minutes. Recommended initial time points for collection of blood and tissues are 5, 15, 30, 60, and 120 minutes post-injection. The optimal time course should be determined empirically for each specific metabolite of interest.

  • Blood Collection:

    • At the designated time point, anesthetize the mouse (e.g., with isoflurane).

    • Collect blood via cardiac puncture into EDTA-coated tubes to prevent coagulation.

    • Immediately place the blood tubes on ice.

  • Tissue Collection:

    • Following blood collection, perform cervical dislocation.

    • Rapidly dissect the tissues of interest (e.g., brain, liver).

    • Immediately snap-freeze the tissues in liquid nitrogen to quench metabolic activity.

    • Store all samples at -80°C until analysis.

V. Sample Preparation for Mass Spectrometry Analysis
  • Plasma Preparation:

    • Centrifuge the collected blood at 2,000 x g for 15 minutes at 4°C.

    • Carefully collect the supernatant (plasma) and transfer to a new microcentrifuge tube.

    • Store plasma at -80°C.

  • Tissue Homogenization:

    • Weigh the frozen tissue sample.

    • Add ice-cold methanol (B129727) (80%) at a ratio of 1:3 (w/v).

    • Homogenize the tissue using a bead beater or other appropriate homogenizer. Keep the samples on ice throughout the process.

  • Protein Precipitation and Metabolite Extraction:

    • Centrifuge the tissue homogenate at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the metabolites.

    • For plasma samples, add ice-cold methanol to the plasma at a 1:3 ratio (v/v) to precipitate proteins. Vortex and then centrifuge as above. Collect the supernatant.

    • Dry the metabolite extracts under a gentle stream of nitrogen or using a vacuum concentrator.

  • Reconstitution:

    • Reconstitute the dried extracts in a suitable solvent for LC-MS analysis (e.g., 50% methanol in water).

Data Presentation

The following tables provide a hypothetical representation of quantitative data that could be obtained from a study using this protocol. The values are for illustrative purposes and will vary based on experimental conditions.

Table 1: Concentration of L-Tryptophan and Key Metabolites in Mouse Plasma (µM)

Time PointUnlabeled L-Tryptophan¹³C₁₁,¹⁵N₂-L-TryptophanUnlabeled Kynurenine¹³C₁₁-KynurenineUnlabeled Serotonin¹³C₁₀-Serotonin
0 min 80.5 ± 5.202.1 ± 0.301.2 ± 0.20
5 min 75.1 ± 4.825.3 ± 3.12.5 ± 0.41.8 ± 0.21.3 ± 0.20.1 ± 0.02
15 min 68.9 ± 5.535.8 ± 4.03.2 ± 0.53.5 ± 0.41.4 ± 0.30.3 ± 0.04
30 min 60.2 ± 4.928.1 ± 3.54.1 ± 0.65.2 ± 0.61.5 ± 0.30.5 ± 0.06
60 min 55.4 ± 5.115.6 ± 2.13.8 ± 0.54.8 ± 0.51.3 ± 0.20.4 ± 0.05
120 min 65.7 ± 5.35.2 ± 0.93.1 ± 0.43.1 ± 0.41.2 ± 0.20.2 ± 0.03

Table 2: Concentration of L-Tryptophan and Key Metabolites in Mouse Brain (nmol/g tissue)

Time PointUnlabeled L-Tryptophan¹³C₁₁,¹⁵N₂-L-TryptophanUnlabeled Kynurenine¹³C₁₁-KynurenineUnlabeled Serotonin¹³C₁₀-Serotonin
0 min 25.1 ± 2.800.3 ± 0.0502.5 ± 0.40
15 min 23.8 ± 2.55.1 ± 0.70.4 ± 0.060.2 ± 0.032.6 ± 0.40.15 ± 0.03
30 min 22.5 ± 2.18.9 ± 1.10.6 ± 0.080.5 ± 0.072.8 ± 0.50.4 ± 0.06
60 min 20.1 ± 1.96.2 ± 0.80.5 ± 0.070.4 ± 0.052.7 ± 0.40.3 ± 0.05
120 min 21.5 ± 2.22.1 ± 0.40.4 ± 0.060.2 ± 0.032.6 ± 0.40.1 ± 0.02

Visualizations

Tryptophan_Metabolism_Pathway cluster_serotonin cluster_kynurenine Trp L-Tryptophan Serotonin_Pathway Serotonin Pathway Trp->Serotonin_Pathway Kynurenine_Pathway Kynurenine Pathway Trp->Kynurenine_Pathway Protein_Synthesis Protein Synthesis Trp->Protein_Synthesis Five_HTP 5-Hydroxytryptophan Serotonin_Pathway->Five_HTP TPH Kyn Kynurenine Kynurenine_Pathway->Kyn IDO/TDO Serotonin Serotonin Five_HTP->Serotonin AADC Melatonin Melatonin Serotonin->Melatonin KYNA Kynurenic Acid Kyn->KYNA KAT Three_HK 3-Hydroxykynurenine Kyn->Three_HK KMO QUIN Quinolinic Acid Three_HK->QUIN NAD NAD+ QUIN->NAD

Tryptophan Metabolic Pathways

InVivo_Labeling_Workflow Animal_Prep Animal Acclimatization & Fasting Administration Administer via IP Injection (25 mg/kg) Animal_Prep->Administration Dosing_Prep Prepare this compound Dosing Solution (2.5 mg/mL) Dosing_Prep->Administration Time_Course Time Course Sampling (5, 15, 30, 60, 120 min) Administration->Time_Course Sample_Collection Blood & Tissue Collection Time_Course->Sample_Collection Sample_Processing Plasma Separation & Tissue Homogenization Sample_Collection->Sample_Processing Metabolite_Extraction Protein Precipitation & Metabolite Extraction Sample_Processing->Metabolite_Extraction LCMS_Analysis LC-MS/MS Analysis Metabolite_Extraction->LCMS_Analysis Data_Analysis Data Analysis & Quantification LCMS_Analysis->Data_Analysis

In Vivo Labeling Experimental Workflow

References

Application Notes and Protocols for LC-MS Analysis using L-Tryptophan-¹³C₁₁,¹⁵N₂ as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Tryptophan is an essential amino acid with pivotal roles in protein synthesis and as a precursor to several physiologically crucial metabolites, including the neurotransmitter serotonin (B10506) and metabolites in the kynurenine (B1673888) pathway.[1] Accurate quantification of tryptophan in biological matrices is therefore critical in a wide range of research areas, from neuroscience and immunology to drug metabolism and clinical diagnostics. Liquid chromatography-mass spectrometry (LC-MS) has emerged as a powerful and sensitive technique for this purpose. The use of a stable isotope-labeled internal standard, such as L-Tryptophan-¹³C₁₁,¹⁵N₂, is the gold standard for achieving the highest accuracy and precision in LC-MS-based quantification.[2][3] This internal standard co-elutes with the analyte and experiences similar ionization effects, effectively compensating for variations in sample preparation and matrix effects.[3]

These application notes provide a detailed overview and protocols for the use of L-Tryptophan-¹³C₁₁,¹⁵N₂ as an internal standard for the quantitative analysis of L-Tryptophan in various biological samples by LC-MS/MS.

Tryptophan Metabolic Pathways

Tryptophan is metabolized through several key pathways, the main ones being the kynurenine and serotonin pathways. The gut microbiota also metabolizes tryptophan into various indole (B1671886) derivatives. Understanding these pathways is crucial for interpreting the biological significance of tryptophan levels.

Tryptophan_Metabolism TRP L-Tryptophan IDO_TDO IDO/TDO TRP->IDO_TDO Kynurenine Pathway (~95%) TPH Tryptophan Hydroxylase (TPH) TRP->TPH Serotonin Pathway (~1-2%) Gut_Microbiota Gut Microbiota TRP->Gut_Microbiota Indole Pathway KYN Kynurenine IDO_TDO->KYN HTP 5-Hydroxytryptophan (5-HTP) TPH->HTP AADC Aromatic L-Amino Acid Decarboxylase (AADC) HTP->AADC Serotonin Serotonin (5-HT) AADC->Serotonin Indole Indole & Derivatives Gut_Microbiota->Indole

Figure 1: Major metabolic pathways of L-Tryptophan.

Experimental Workflow for LC-MS Analysis

The general workflow for the quantitative analysis of tryptophan using a stable isotope-labeled internal standard involves sample preparation, LC separation, and MS/MS detection.

LCMS_Workflow start Start: Biological Sample (e.g., Plasma, Serum, Tissue Homogenate) add_is Spike with L-Tryptophan-¹³C₁₁,¹⁵N₂ Internal Standard (IS) start->add_is protein_precipitation Protein Precipitation (e.g., TFA, Acetonitrile (B52724), Methanol) add_is->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant_transfer Collect Supernatant centrifugation->supernatant_transfer lc_injection Inject into LC-MS/MS System supernatant_transfer->lc_injection data_acquisition Data Acquisition (MRM Mode) lc_injection->data_acquisition data_processing Data Processing: Peak Integration & Ratio Calculation (Analyte Area / IS Area) data_acquisition->data_processing quantification Quantification (using Calibration Curve) data_processing->quantification end End: Tryptophan Concentration quantification->end

Figure 2: General experimental workflow for tryptophan quantification.

Quantitative Data Summary

The following tables summarize the performance characteristics of various LC-MS/MS methods for the quantification of tryptophan using stable isotope-labeled internal standards.

Table 1: Linearity, Limit of Detection (LOD), and Limit of Quantification (LOQ)

AnalyteLinearity RangeLODLOQReference
Tryptophan1.25 - 4000 ng/mL>0.996-0.55 ng/mL[4][5]
Tryptophan0.5 - 40 µM>0.99--[6]
Tryptophan & Metabolites->0.990.96 - 24.48 nmol/L3.42 - 244.82 nmol/L[7]
Tryptophan & Metabolites--0.1 - 50 nM0.5 - 100 nM[8]

Table 2: Precision and Accuracy

AnalyteIntra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%)Reference
Tryptophan0.3 - 3.4%0.4 - 8.9%-[4][5]
Tryptophan & Metabolites≤13.92%≤13.92%-[7]
Tryptophan & Metabolites1.3 - 16.0% (Serum)--[8]
Tryptophan & Metabolites1.5 - 13.5% (Urine)--[8]
Tryptophan & Metabolites1.0 - 17.4% (Cell Culture)--[8]

Experimental Protocols

Below are detailed methodologies for the quantification of tryptophan in human plasma.

Protocol 1: Protein Precipitation with Trifluoroacetic Acid (TFA)

This protocol is adapted from a method for analyzing tryptophan and kynurenine in human plasma.[1]

1. Materials and Reagents

  • L-Tryptophan

  • L-Tryptophan-¹³C₁₁,¹⁵N₂ (Internal Standard, IS)

  • Trifluoroacetic Acid (TFA)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Human Plasma

2. Preparation of Standard and Internal Standard Solutions

  • Tryptophan Stock Solution (1 mg/mL): Prepare in 50% acetonitrile and store at 4°C.

  • Internal Standard Stock Solution (concentration as required): Prepare L-Tryptophan-¹³C₁₁,¹⁵N₂ in a suitable solvent (e.g., 50% acetonitrile).

  • Working Internal Standard Solution: Dilute the IS stock solution to the desired concentration for spiking into samples.

3. Sample Preparation

  • Aliquot 100 µL of human plasma, calibrator, or quality control (QC) sample into a microcentrifuge tube.

  • Add 100 µL of the working internal standard solution and vortex for 30 seconds.

  • Add 20 µL of TFA for protein precipitation.

  • Vortex thoroughly and then centrifuge to pellet the precipitated proteins.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Parameters

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A reversed-phase C18 column (e.g., ACE-C18, 4.6 mm × 50 mm, 5 µm) is commonly used.[4][5]

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.

  • Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, ramp up to a high percentage to elute the analytes, and then return to the initial conditions for column re-equilibration.

  • Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.6 mL/min.

  • Injection Volume: 5-10 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM). The specific precursor and product ion transitions for tryptophan and its labeled internal standard need to be optimized on the instrument.

    • Tryptophan: m/z 205.1 → 188.1, 146.1, 117.1[4][5]

    • L-Tryptophan-¹³C₁₁,¹⁵N₂: The precursor ion will be shifted by +13 Da (11 from ¹³C and 2 from ¹⁵N). The fragmentation pattern should be similar to the unlabeled tryptophan. The exact m/z should be confirmed by infusion.

5. Data Analysis

  • Integrate the peak areas for both tryptophan and the internal standard.

  • Calculate the peak area ratio (Tryptophan Area / Internal Standard Area).

  • Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibrators.

  • Determine the concentration of tryptophan in the unknown samples by interpolating their peak area ratios from the calibration curve.

Protocol 2: Derivatization with AccQ-Tag

This method is suitable for a broader amino acid profile analysis that includes tryptophan.[6][9]

1. Materials and Reagents

  • AccQ-Tag Ultra Derivatization Kit (or similar aminoquinoline-based reagent)

  • L-Tryptophan

  • L-Tryptophan-¹³C₁₁,¹⁵N₂ (or a labeled amino acid mixture containing it)

  • Borate (B1201080) Buffer

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade) with 0.5% formic acid

2. Sample Preparation and Derivatization

  • Prepare protein hydrolysates or extract free amino acids from the sample matrix.

  • For derivatization, mix 5 µL of the sample with 33.5 µL of borate buffer and 1.5 µL of the internal standard mixture.

  • Add 10 µL of the dissolved aminoquinoline reagent.

  • Vortex immediately and heat at 55°C for 10 minutes.

  • The sample is then ready for LC-MS analysis.

3. LC-MS/MS Parameters

  • LC System: UPLC system.

  • Column: Cortecs UPLC C18 (1.6 µm, 2.1 × 150 mm).[6][9]

  • Mobile Phase A: Water with 0.5% formic acid.[6]

  • Mobile Phase B: Acetonitrile with 0.5% formic acid.[6]

  • Gradient Elution: A specific gradient optimized for the separation of derivatized amino acids.[6][9]

  • Mass Spectrometer: A single or triple quadrupole mass spectrometer.

  • Ionization Mode: ESI positive.

  • Detection:

    • Unlabeled Derivatized Tryptophan: m/z 375.2[9]

    • Labeled Derivatized Tryptophan: m/z 388.2[9]

Conclusion

The use of L-Tryptophan-¹³C₁₁,¹⁵N₂ as an internal standard provides a robust and reliable method for the accurate quantification of L-Tryptophan in complex biological matrices by LC-MS/MS. The protocols and data presented here offer a comprehensive guide for researchers to develop and validate their own analytical methods. The choice of sample preparation and specific LC-MS parameters may need to be optimized depending on the specific matrix and instrumentation available.

References

Revolutionizing Quantitative Proteomics: In-Depth Analysis with SILAC featuring L-Tryptophan-¹³C₁₁,¹⁵N₂

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This application note details the use of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) with L-Tryptophan-¹³C₁₁,¹⁵N₂ for quantitative proteomics. This advanced technique offers a powerful tool for in-depth analysis of protein expression, turnover, and post-translational modifications, with a particular focus on pathways involving tryptophan metabolism, which is implicated in numerous physiological and pathological processes.

Introduction to SILAC and the Significance of Tryptophan Labeling

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a robust metabolic labeling strategy that enables the accurate relative quantification of proteins between different cell populations.[1][2] The method relies on the in vivo incorporation of "heavy" stable isotope-labeled amino acids into the entire proteome of one cell population, while a control population is cultured with the natural "light" amino acid.[2] When the cell lysates are combined, the mass difference between the heavy and light peptides allows for their distinct detection and quantification by mass spectrometry (MS).[3][4]

While arginine and lysine (B10760008) are the most commonly used amino acids in SILAC experiments due to the specificity of trypsin cleavage, labeling with L-Tryptophan offers unique advantages for studying specific biological questions.[5][6] Tryptophan is an essential amino acid and a precursor to a variety of bioactive molecules, including the neurotransmitter serotonin (B10506) and metabolites in the kynurenine (B1673888) pathway.[7] Dysregulation of tryptophan metabolism has been linked to various diseases, including cancer, neurodegenerative disorders, and autoimmune diseases.[7] Therefore, SILAC with L-Tryptophan-¹³C₁₁,¹⁵N₂ provides a targeted approach to quantify changes in proteins involved in these critical pathways.

Experimental Workflow for SILAC with L-Tryptophan-¹³C₁₁,¹⁵N₂

The SILAC workflow consists of two main phases: an adaptation phase and an experimental phase.[5]

SILAC_Workflow cluster_adaptation Adaptation Phase cluster_experimental Experimental Phase Cell_Culture_Light Cell Population 1 (Light Medium + L-Tryptophan) Incorporation >95% Isotope Incorporation (min. 5 cell doublings) Cell_Culture_Light->Incorporation Cell_Culture_Heavy Cell Population 2 (Heavy Medium + L-Tryptophan-¹³C₁₁,¹⁵N₂) Cell_Culture_Heavy->Incorporation Treatment Experimental Treatment (e.g., Drug, Stimulus) Harvest Cell Harvesting & Lysis Combine Combine Lysates (1:1 ratio) Protein_Prep Protein Digestion (e.g., Trypsin) LC_MS LC-MS/MS Analysis Data_Analysis Data Analysis & Quantification

Caption: Key metabolic pathways of L-Tryptophan.

Challenges and Considerations

  • Low Abundance of Tryptophan: Tryptophan is one of the least abundant amino acids in proteins, which can make the detection of tryptophan-containing peptides challenging. [8]* Oxidative Degradation: The indole (B1671886) side chain of tryptophan is susceptible to oxidation during sample preparation, which can lead to inaccurate quantification. [8]The use of antioxidants during sample processing is recommended.

  • Metabolic Conversion: While less common than arginine-to-proline conversion, potential metabolic conversion of tryptophan to other metabolites should be considered and can be monitored through the analysis of the mass spectra.

Conclusion

SILAC using L-Tryptophan-¹³C₁₁,¹⁵N₂ is a powerful and highly specific method for quantitative proteomics, enabling researchers to investigate the dynamics of proteins involved in crucial metabolic pathways. The detailed protocols and data presentation formats provided here serve as a comprehensive guide for scientists and drug development professionals to design and execute robust quantitative proteomics experiments, ultimately leading to a deeper understanding of cellular processes and the identification of novel therapeutic targets.

References

Application Notes: Quantitative Analysis of L-Tryptophan-13C11,15N2 in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

L-Tryptophan is an essential amino acid that serves as a precursor for the synthesis of vital biomolecules, including proteins, serotonin, and niacin. The primary metabolic route for tryptophan is the kynurenine (B1673888) pathway, which is implicated in various physiological and pathological processes, including immune response and neurodegeneration. The stable isotope-labeled L-Tryptophan-13C11,15N2 is an ideal internal standard for isotope dilution mass spectrometry, a highly accurate and precise method for quantifying endogenous L-Tryptophan in biological matrices.[1][2] This application note provides a detailed protocol for the sample preparation and LC-MS/MS analysis of L-Tryptophan in human plasma using this compound as an internal standard.

Featured Analyte

  • Analyte: L-Tryptophan

  • Internal Standard: this compound

  • Matrix: Human Plasma

Tryptophan Metabolic Pathway

The majority of free L-tryptophan is metabolized along the kynurenine pathway.

Tryptophan Metabolism Tryptophan L-Tryptophan IDO_TDO IDO/TDO Tryptophan->IDO_TDO Oxidation Serotonin_Pathway Serotonin Pathway Tryptophan->Serotonin_Pathway N_Formylkynurenine N-Formylkynurenine IDO_TDO->N_Formylkynurenine Kynurenine_Formamidase Kynurenine Formamidase N_Formylkynurenine->Kynurenine_Formamidase Hydrolysis Kynurenine L-Kynurenine Kynurenine_Formamidase->Kynurenine KAT KAT Kynurenine->KAT KMO KMO Kynurenine->KMO Kynurenic_Acid Kynurenic Acid KAT->Kynurenic_Acid Hydroxykynurenine 3-Hydroxykynurenine KMO->Hydroxykynurenine KYNU KYNU Hydroxykynurenine->KYNU Hydroxyanthranilic_Acid 3-Hydroxyanthranilic Acid KYNU->Hydroxyanthranilic_Acid

Caption: Major metabolic pathway of L-Tryptophan.

Experimental Protocols

This protocol outlines a protein precipitation method for the extraction of L-Tryptophan from human plasma, followed by analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials and Reagents

  • Human Plasma (collected in K2-EDTA tubes)

  • L-Tryptophan (analytical standard)

  • This compound (internal standard)[2]

  • Methanol (B129727) (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic Acid (LC-MS grade)

  • Water (LC-MS grade)

  • Microcentrifuge tubes (1.5 mL)

  • Autosampler vials

Equipment

  • Calibrated micropipettes

  • Vortex mixer

  • Microcentrifuge (capable of 14,000 x g and 4°C)

  • LC-MS/MS system (e.g., Triple Quadrupole)

Standard and Internal Standard Preparation

  • Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of L-Tryptophan and this compound in 50:50 (v/v) methanol:water.

  • Working Standard Solutions: Serially dilute the L-Tryptophan primary stock solution with 50:50 (v/v) methanol:water to prepare a series of working standards for the calibration curve.

  • Internal Standard Working Solution (1 µg/mL): Dilute the this compound primary stock solution with 50:50 (v/v) methanol:water.

Sample Preparation Protocol

  • Thaw human plasma samples on ice.

  • Vortex the plasma samples to ensure homogeneity.

  • Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the 1 µg/mL this compound internal standard working solution to each plasma sample.

  • Add 400 µL of ice-cold methanol to each tube to precipitate proteins.

  • Vortex the tubes for 30 seconds.

  • Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifuge the samples at 14,000 x g for 15 minutes at 4°C.

  • Carefully transfer the supernatant to a new microcentrifuge tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.

  • Reconstitute the dried extract in 100 µL of the mobile phase starting condition (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • Vortex for 15 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

ParameterSetting
LC System
ColumnC18 Reverse Phase (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase AWater with 0.1% Formic Acid
Mobile Phase BAcetonitrile with 0.1% Formic Acid
Gradient5% B to 95% B over 5 minutes, hold for 2 minutes, re-equilibrate for 3 minutes
Flow Rate0.4 mL/min
Column Temperature40°C
Injection Volume5 µL
MS System
Ionization ModeElectrospray Ionization (ESI), Positive
MRM TransitionsL-Tryptophan: To be optimized; this compound: To be optimized
Dwell Time100 ms
Collision EnergyTo be optimized
Declustering PotentialTo be optimized

Note: MS parameters such as MRM transitions, collision energy, and declustering potential should be optimized for the specific instrument being used.

Experimental Workflow

Sample Preparation Workflow Start Start: Thawed Plasma Sample Add_IS Add this compound Internal Standard Start->Add_IS Add_MeOH Add Ice-Cold Methanol (Protein Precipitation) Add_IS->Add_MeOH Vortex_1 Vortex Add_MeOH->Vortex_1 Incubate Incubate at -20°C Vortex_1->Incubate Centrifuge Centrifuge at 14,000 x g, 4°C Incubate->Centrifuge Transfer_Supernatant Transfer Supernatant Centrifuge->Transfer_Supernatant Evaporate Evaporate to Dryness Transfer_Supernatant->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject

Caption: Workflow for L-Tryptophan extraction from plasma.

Data Presentation

The following tables summarize typical quantitative performance data for the analysis of L-Tryptophan using an isotope dilution LC-MS/MS method.

Table 1: Linearity and Sensitivity

AnalyteLinear Range (µg/mL)LLOQ (ng/mL)
L-Tryptophan0.1 - 100> 0.99510

Table 2: Accuracy and Precision (Intra-day and Inter-day)

QC LevelConcentration (µg/mL)Intra-day Precision (%RSD)Intra-day Accuracy (%)Inter-day Precision (%RSD)Inter-day Accuracy (%)
Low0.3< 1090-110< 1585-115
Medium30< 1090-110< 1585-115
High80< 1090-110< 1585-115

Table 3: Recovery and Matrix Effect

AnalyteExtraction Recovery (%)Matrix Effect (%)
L-Tryptophan> 8590 - 110

Discussion

The use of a stable isotope-labeled internal standard, such as this compound, is crucial for accurate and precise quantification of L-Tryptophan in complex biological matrices like plasma.[1] The internal standard co-elutes with the analyte and experiences similar matrix effects, thereby correcting for variations in sample preparation and instrument response.[3][4]

The protein precipitation method described is a simple and effective technique for removing the majority of proteins from the plasma sample, which can interfere with the analysis.[5] The subsequent evaporation and reconstitution steps concentrate the analyte and ensure compatibility with the LC-MS/MS system.

For optimal performance, it is recommended to use a guard column to protect the analytical column from contaminants. Additionally, the mobile phase composition and gradient profile may need to be adjusted based on the specific LC column and instrument used to achieve the best chromatographic separation.

Conclusion

This application note provides a robust and reliable method for the sample preparation and quantification of L-Tryptophan in human plasma using this compound as an internal standard. The protocol is suitable for use in research, clinical, and drug development settings where accurate measurement of L-Tryptophan is required.

References

Application Notes and Protocols for Determining Protein Turnover Rates with L-Tryptophan-13C11,15N2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the use of L-Tryptophan-13C11,15N2 in determining protein turnover rates. The methodologies described are applicable for in vivo studies and are targeted towards researchers in academia and the pharmaceutical industry who are investigating protein dynamics in various physiological and pathological contexts.

Introduction

Protein turnover, the dynamic balance between protein synthesis and degradation, is a fundamental process in maintaining cellular homeostasis. The rate of turnover can vary significantly between different proteins and can be altered in response to physiological stimuli or in disease states. Measuring protein turnover provides valuable insights into the regulation of cellular processes and can be a critical tool in drug development for understanding a compound's mechanism of action and its effects on protein homeostasis.

Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC) and in vivo is a powerful mass spectrometry (MS)-based technique for quantitative proteomics. This compound is a stable isotope-labeled analog of the essential amino acid L-Tryptophan, where all eleven carbon atoms are replaced with carbon-13 (¹³C) and both nitrogen atoms are replaced with nitrogen-15 (B135050) (¹⁵N).[1][2] This heavy-labeled tryptophan is incorporated into newly synthesized proteins, allowing for their differentiation from the pre-existing, unlabeled protein pool. By monitoring the rate of incorporation of this compound over time, the synthesis rate of individual proteins can be determined.

Advantages of using this compound:

  • Essential Amino Acid: As an essential amino acid, L-Tryptophan is not synthesized de novo in mammals, ensuring that the labeled form is efficiently incorporated into proteins from the diet.[1]

  • High Mass Shift: The incorporation of eleven ¹³C and two ¹⁵N atoms results in a significant mass shift of +13 Da, facilitating the clear separation of labeled and unlabeled peptide signals in the mass spectrometer.[2]

  • Tracing a Less Abundant Amino Acid: Tryptophan is one of the least abundant amino acids in proteins. While this presents challenges, it can also be an advantage for specific research questions where the turnover of tryptophan-containing proteins is of particular interest.

Special Considerations:

  • Low Abundance: The low natural abundance of tryptophan in proteins means that fewer tryptic peptides will contain this amino acid. This may necessitate more sensitive mass spectrometry instrumentation or targeted analytical approaches to ensure adequate proteome coverage.

  • Metabolic Fate: Tryptophan is a precursor for the synthesis of other important biomolecules, including serotonin (B10506) and niacin (via the kynurenine (B1673888) pathway).[3][4] The metabolic fate of the labeled tryptophan should be considered, as it can influence the precursor pool available for protein synthesis. Monitoring the enrichment of the tracer in the free amino acid pool of the plasma is crucial for accurate turnover rate calculations.[5]

  • Cost: Fully labeled amino acids can be expensive, which may be a consideration for large-scale or long-term in vivo studies.

Experimental Protocols

This section details a generalized protocol for an in vivo protein turnover study in a mouse model using this compound.

Experimental Design and Animal Handling
  • Acclimatization: Acclimate animals to a synthetic diet that is identical in composition to the labeling diet but contains unlabeled L-Tryptophan. This minimizes metabolic stress when the labeled diet is introduced.

  • Labeling Strategy: A pulse-chase experiment is a common approach. In the "pulse" phase, animals are fed a diet containing this compound. In the "chase" phase, they are returned to the unlabeled diet. The duration of the pulse and the time points for sample collection during the chase will depend on the expected turnover rates of the proteins of interest. For proteins with slow turnover, a longer pulse and fewer, more spread-out time points are appropriate. For rapidly turning over proteins, a shorter pulse with more frequent sampling is necessary.

  • Time Points: Collect tissues at multiple time points (e.g., 0, 1, 3, 7, 14, and 21 days) to accurately model the kinetics of label incorporation and decay.[5]

This compound Administration
  • Dietary Administration: The most common method for in vivo labeling is to incorporate the labeled amino acid into the animal's diet.[5] The this compound should be thoroughly mixed into a custom synthetic diet. The concentration of the labeled tryptophan should be carefully controlled and monitored.

Sample Collection and Preparation
  • Tissue Collection: At each designated time point, humanely euthanize the animals and collect the tissues of interest. Immediately snap-freeze the tissues in liquid nitrogen and store them at -80°C until further processing.

  • Plasma Collection: Collect blood samples at regular intervals to monitor the enrichment of this compound in the plasma, which serves as a proxy for the precursor pool for protein synthesis.

Protein Extraction and Digestion
  • Tissue Homogenization: Homogenize the frozen tissue samples in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

  • Reduction and Alkylation: Reduce the disulfide bonds in the proteins with dithiothreitol (B142953) (DTT) and alkylate the resulting free thiols with iodoacetamide (B48618) (IAM).

  • Proteolytic Digestion: Digest the proteins into peptides using a sequence-grade protease, most commonly trypsin.

Peptide Cleanup
  • Desalt the peptide samples using C18 solid-phase extraction (SPE) to remove contaminants that can interfere with mass spectrometry analysis.

LC-MS/MS Analysis
  • Liquid Chromatography (LC): Separate the peptides using a nano-flow high-performance liquid chromatography (HPLC) system with a reversed-phase column. A long gradient is typically used to achieve high-resolution separation of the complex peptide mixture.

  • Tandem Mass Spectrometry (MS/MS): Analyze the eluted peptides using a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).

    • Data-Dependent Acquisition (DDA): In DDA mode, the mass spectrometer automatically selects the most abundant precursor ions for fragmentation and MS/MS analysis.

    • LC-MS/MS Parameters:

      • Full Scan (MS1) Resolution: >60,000

      • MS1 AGC Target: 1e6

      • MS1 Mass Range: 350-1500 m/z

      • TopN: 10-20 most intense precursors selected for MS/MS

      • MS/MS (MS2) Resolution: >15,000

      • MS2 AGC Target: 5e4

      • Collision Energy: Normalized Collision Energy (NCE) of 27-30%

      • Dynamic Exclusion: 30-60 seconds to prevent repeated fragmentation of the same precursor.

Data Analysis

  • Peptide and Protein Identification: Use a proteomics database search engine (e.g., MaxQuant, Proteome Discoverer) to identify peptides and proteins from the MS/MS spectra. The search should be configured to include the variable modification corresponding to the mass shift of this compound (+13.0443 Da).

  • Quantification of Labeled and Unlabeled Peptides: The software will quantify the peak intensities of the isotopic envelopes for both the "light" (unlabeled) and "heavy" (this compound-containing) peptides at each time point.

  • Calculation of Fractional Synthesis Rate (FSR): The FSR represents the fraction of a protein that is newly synthesized per unit of time. It can be calculated from the incorporation of the labeled amino acid over time. The enrichment of the heavy isotope in a protein (P(t)) at a given time (t) can be modeled by the equation: P(t) = P_max * (1 - e^(-k_s * t)) Where:

    • P_max is the maximum precursor enrichment.

    • k_s is the fractional synthesis rate constant.

    • t is time.

  • Determination of Protein Half-Life: The degradation rate constant (k_deg) is assumed to be equal to the synthesis rate constant (k_s) at steady state. The protein half-life (t₁/₂) can be calculated from the degradation rate constant using the following equation: t₁/₂ = ln(2) / k_deg

Data Presentation

The quantitative data from a protein turnover experiment should be summarized in a clear and structured table to facilitate comparison between different proteins and experimental conditions.

Table 1: Hypothetical Protein Turnover Rates in Mouse Liver Determined by this compound Labeling

ProteinGene NameFractional Synthesis Rate (k_s, day⁻¹)Half-life (t₁/₂, days)R² of fitNumber of Peptides
AlbuminAlb0.154.620.985
CatalaseCat0.252.770.953
Cytochrome P450 2E1Cyp2e10.581.200.992
GlucokinaseGck0.950.730.971

Mandatory Visualization

Experimental Workflow

experimental_workflow cluster_animal_phase In Vivo Labeling cluster_sample_prep Sample Preparation cluster_analysis Analysis acclimatization Acclimatization to Synthetic Diet labeling Administration of this compound Diet acclimatization->labeling collection Tissue and Plasma Collection at Time Points labeling->collection homogenization Tissue Homogenization collection->homogenization digestion Protein Extraction & Digestion homogenization->digestion cleanup Peptide Cleanup (SPE) digestion->cleanup lcms LC-MS/MS Analysis cleanup->lcms data_analysis Data Processing & Quantification lcms->data_analysis turnover_calc Protein Turnover Rate Calculation data_analysis->turnover_calc

Caption: Experimental workflow for protein turnover analysis.

Signaling Pathway

signaling_pathway cluster_input Inputs cluster_metabolism Tryptophan Metabolism cluster_regulation Regulation of Protein Synthesis Trp This compound Protein_Synthesis Protein Synthesis Trp->Protein_Synthesis Incorporation Kynurenine Kynurenine Pathway Trp->Kynurenine Catabolism Serotonin Serotonin Pathway Trp->Serotonin Catabolism mTORC1 mTORC1 Trp->mTORC1 Activation Kynurenine->mTORC1 Modulation S6K1 S6K1 mTORC1->S6K1 eIF4E 4E-BP1 mTORC1->eIF4E Translation Translation Initiation S6K1->Translation eIF4E->Translation Translation->Protein_Synthesis

References

Application of L-Tryptophan-13C11,15N2 in Drug Metabolism Studies: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

L-Tryptophan-13C11,15N2 is a stable, non-radioactive, isotopically labeled version of the essential amino acid L-tryptophan.[] Its increased mass, due to the incorporation of eleven 13C and two 15N atoms, makes it an invaluable tool in drug metabolism and pharmacokinetic (DMPK) studies.[] Utilized primarily in mass spectrometry-based analytical techniques, this compound offers high sensitivity and accuracy for the quantification of metabolic processes.[2] This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of this compound in drug metabolism studies.

Application 1: Internal Standard for Quantitative Bioanalysis

One of the primary applications of this compound is as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.[3] The stable isotope dilution method is the gold standard for quantitative bioanalysis due to the similar physicochemical properties of the labeled and unlabeled analyte, which helps to correct for variability during sample preparation and analysis.

Core Principle: A known concentration of this compound is spiked into biological samples (e.g., plasma, urine, tissue homogenates) prior to sample preparation.[4] Since the labeled standard behaves almost identically to the endogenous (unlabeled) L-tryptophan and its metabolites during extraction, chromatographic separation, and ionization, any sample loss or matrix effects will affect both compounds proportionally.[5] The ratio of the mass spectrometer's response of the analyte to the internal standard is then used to accurately quantify the concentration of the analyte.[3]

This principle can be extended to the quantification of drug metabolites that are structurally similar to tryptophan, or more commonly, to monitor the impact of a drug on the endogenous tryptophan metabolic pathways.

Experimental Protocol: Quantification of Tryptophan and its Metabolites in Human Plasma using LC-MS/MS with this compound as an Internal Standard

This protocol outlines a method for the simultaneous quantification of L-tryptophan and its key metabolites, such as kynurenine (B1673888) and kynurenic acid, in human plasma.

1. Materials and Reagents:

  • This compound

  • Reference standards for L-tryptophan, kynurenine, kynurenic acid, etc.

  • Human plasma (blank)

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Formic acid (FA), LC-MS grade

  • Ultrapure water

  • 96-well protein precipitation plates

2. Preparation of Stock and Working Solutions:

  • Internal Standard Stock Solution: Prepare a 1 mg/mL stock solution of this compound in 50:50 MeOH:water.

  • Internal Standard Working Solution: Dilute the stock solution with 50:50 MeOH:water to a final concentration of 100 ng/mL.

  • Calibration Standards: Prepare stock solutions of unlabeled L-tryptophan and its metabolites in 50:50 MeOH:water. Serially dilute these to prepare a series of calibration standards in blank human plasma.

3. Sample Preparation:

  • To 50 µL of plasma sample (calibrator, QC, or unknown) in a 96-well plate, add 10 µL of the internal standard working solution (100 ng/mL).

  • Vortex briefly.

  • Add 200 µL of cold acetonitrile containing 1% formic acid to precipitate proteins.

  • Seal the plate and vortex for 2 minutes.

  • Centrifuge the plate at 4000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean 96-well plate for LC-MS/MS analysis.

4. LC-MS/MS Analysis:

  • LC System: A standard UHPLC system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A suitable gradient to separate the analytes of interest.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

  • Detection: Multiple Reaction Monitoring (MRM) will be used to detect the parent and daughter ion transitions for each analyte and the internal standard.

5. Data Analysis:

  • Construct calibration curves by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.

  • Determine the concentration of the analytes in the unknown samples by interpolating their peak area ratios from the calibration curve.

Quantitative Data Summary

The following tables summarize typical performance characteristics of LC-MS/MS methods for the quantification of tryptophan and its metabolites using stable isotope-labeled internal standards.

AnalyteLinearity Range (ng/mL)LLOQ (ng/mL)Reference
L-Tryptophan4 - 20004[6]
Kynurenine4 - 20004[6]
Kynurenic Acid4 - 20004[6]
3-Hydroxykynurenine0.5 - 1000.5[7]
Anthranilic Acid0.5 - 1000.5[7]
Serotonin (B10506)0.5 - 1000.5[7]
ParameterL-TryptophanKynurenineKynurenic AcidReference
Recovery (%) 94.3 - 96.191.0 - 95.096.0 - 97.6[6]
Intra-day Precision (RSD%) < 4.4< 6.4< 5.0[6]
Inter-day Precision (RSD%) < 5.2< 17.1-[3]

Application 2: Tracer for Metabolic Pathway Analysis

This compound can be used as a tracer to study the flux through tryptophan's metabolic pathways, namely the kynurenine and serotonin pathways. This is particularly relevant in drug metabolism studies to investigate whether a new chemical entity (NCE) modulates these pathways.

Core Principle: The labeled tryptophan is introduced into an in vitro or in vivo system. After a certain period, the biological matrix is analyzed by LC-MS/MS to measure the amount of labeled tryptophan that has been converted into its various metabolites. An increase or decrease in the formation of specific labeled metabolites in the presence of an NCE indicates that the drug interacts with the enzymes in that pathway.

While L-tryptophan is not a direct probe substrate for specific CYP450 enzymes for drug-drug interaction studies, its metabolites are. For instance, melatonin (B1676174) is metabolized by CYP1A2 and CYP2C19. Therefore, by tracing the formation of labeled melatonin from labeled tryptophan, one can indirectly assess the effect of an NCE on the activity of these CYP enzymes.

Experimental Protocol: In Vitro Assessment of a Drug's Effect on the Kynurenine Pathway in Human Liver Microsomes

This protocol describes how to use this compound to investigate if a test compound inhibits or induces the enzymes of the kynurenine pathway in human liver microsomes (HLMs).

1. Materials and Reagents:

  • This compound

  • Human Liver Microsomes (HLMs)

  • NADPH regenerating system

  • Test compound (NCE)

  • Phosphate (B84403) buffer (pH 7.4)

  • Acetonitrile (ACN) with an appropriate internal standard for quenching the reaction.

2. Incubation Procedure:

  • Prepare a reaction mixture containing HLMs (e.g., 0.5 mg/mL protein concentration) and the NADPH regenerating system in phosphate buffer.

  • Add the test compound at various concentrations (e.g., 0.1, 1, 10 µM) to the reaction mixture. Include a vehicle control (without the test compound).

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding this compound to a final concentration of 10 µM.

  • Incubate at 37°C for a specified time (e.g., 60 minutes).

  • Terminate the reaction by adding 2 volumes of cold acetonitrile containing the internal standard.

  • Centrifuge to pellet the precipitated proteins.

  • Analyze the supernatant by LC-MS/MS for the presence of labeled kynurenine and other downstream metabolites.

3. Data Analysis:

  • Quantify the peak areas of the labeled metabolites.

  • Compare the amount of each labeled metabolite formed in the presence of the test compound to the vehicle control.

  • A significant decrease in the formation of a labeled metabolite suggests inhibition of the respective metabolic enzyme by the test compound. Conversely, an increase may suggest induction.

Visualizations

Tryptophan Metabolic Pathways

Tryptophan_Metabolism cluster_main Tryptophan Metabolism cluster_serotonin Serotonin Pathway cluster_kynurenine Kynurenine Pathway This compound This compound 5-Hydroxytryptophan 5-Hydroxytryptophan This compound->5-Hydroxytryptophan TPH N-Formylkynurenine N-Formylkynurenine This compound->N-Formylkynurenine IDO/TDO Serotonin Serotonin 5-Hydroxytryptophan->Serotonin AADC N-Acetylserotonin N-Acetylserotonin Serotonin->N-Acetylserotonin AANAT Melatonin Melatonin N-Acetylserotonin->Melatonin ASMT Kynurenine Kynurenine N-Formylkynurenine->Kynurenine Formamidase Kynurenic Acid Kynurenic Acid Kynurenine->Kynurenic Acid KAT 3-Hydroxykynurenine 3-Hydroxykynurenine Kynurenine->3-Hydroxykynurenine KMO Xanthurenic Acid Xanthurenic Acid 3-Hydroxykynurenine->Xanthurenic Acid 3-Hydroxyanthranilic Acid 3-Hydroxyanthranilic Acid 3-Hydroxykynurenine->3-Hydroxyanthranilic Acid Kynureninase Quinolinic Acid Quinolinic Acid 3-Hydroxyanthranilic Acid->Quinolinic Acid HAAO

Caption: Major metabolic pathways of L-Tryptophan.

Experimental Workflow for Quantitative Analysis

Quantitative_Workflow Biological Sample Biological Sample Spike Internal Standard Spike with This compound Biological Sample->Spike Internal Standard Protein Precipitation Protein Precipitation Spike Internal Standard->Protein Precipitation Centrifugation Centrifugation Protein Precipitation->Centrifugation Supernatant Collection Supernatant Collection Centrifugation->Supernatant Collection LC-MS/MS Analysis LC-MS/MS Analysis Supernatant Collection->LC-MS/MS Analysis Data Analysis Data Analysis LC-MS/MS Analysis->Data Analysis

Caption: Workflow for bioanalytical sample preparation.

Logical Relationship for CYP Interaction Assessment

CYP_Interaction_Logic Labeled Tryptophan Labeled Tryptophan Labeled Metabolite (e.g., Melatonin) Labeled Metabolite (e.g., Melatonin) Labeled Tryptophan->Labeled Metabolite (e.g., Melatonin) CYP Enzyme (e.g., CYP1A2) CYP Enzyme (e.g., CYP1A2) Labeled Metabolite (e.g., Melatonin)->CYP Enzyme (e.g., CYP1A2) is a substrate for Change in Labeled\nMetabolite Level Change in Labeled Metabolite Level CYP Enzyme (e.g., CYP1A2)->Change in Labeled\nMetabolite Level Test Compound (NCE) Test Compound (NCE) Test Compound (NCE)->CYP Enzyme (e.g., CYP1A2) may inhibit/induce Conclusion Conclusion Change in Labeled\nMetabolite Level->Conclusion indicates interaction

Caption: Logic for indirect CYP450 interaction assessment.

References

Application Note & Protocol: Tracing Tryptophan Metabolism in Neurological Disorders

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: L-tryptophan (TRP), an essential amino acid, is a critical precursor for the synthesis of proteins and several neuroactive molecules. Its metabolism is primarily channeled through two major routes: the serotonin (B10506) pathway, leading to the production of neurotransmitter serotonin and neurohormone melatonin, and the kynurenine (B1673888) pathway (KP), which accounts for over 95% of TRP degradation and generates a cascade of metabolites, including kynurenic acid (KYNA) and the excitotoxin quinolinic acid (QUIN).[1][2][3] Dysregulation in these pathways has been increasingly implicated in the pathophysiology of a wide range of neurological and psychiatric disorders, such as Alzheimer's disease (AD), Parkinson's disease (PD), Huntington's disease, and major depressive disorder (MDD).[2][4][5][6] Monitoring the levels of TRP and its metabolites provides a valuable window into the neuroinflammatory and neurodegenerative processes, offering potential for novel diagnostic biomarkers and therapeutic targets.[4][6][7] This document provides a detailed overview and protocols for the quantitative analysis of key tryptophan metabolites.

Background: The Dueling Pathways

Tryptophan metabolism represents a critical junction in maintaining neurological homeostasis. The balance between the serotonin and kynurenine pathways is crucial, as their metabolites often have opposing effects.

  • The Serotonin Pathway: This pathway is responsible for the synthesis of serotonin (5-HT), a key neurotransmitter involved in regulating mood, sleep, and cognition. Further metabolism of serotonin produces melatonin, which regulates the circadian rhythm. Deficiencies in this pathway are famously linked to depression.[3][5]

  • The Kynurenine Pathway (KP): This is the principal route of tryptophan degradation.[1][2] The first and rate-limiting step is catalyzed by the enzymes indoleamine 2,3-dioxygenase (IDO1) and tryptophan 2,3-dioxygenase (TDO).[5][8] IDO1 is an immune-responsive enzyme, upregulated by pro-inflammatory cytokines like interferon-gamma (IFN-γ), thus directly linking systemic inflammation to brain chemistry.[4][9] The KP branches into neuroprotective and neurotoxic arms:

    • Neuroprotective Arm: Kynurenine is converted to kynurenic acid (KYNA) by kynurenine aminotransferases (KATs).[10] KYNA is an antagonist of N-methyl-D-aspartate (NMDA) receptors and offers neuroprotection against excitotoxicity.[1][10]

    • Neurotoxic Arm: Alternatively, kynurenine can be metabolized by kynurenine 3-monooxygenase (KMO) to 3-hydroxykynurenine (3-HK), which can generate free radicals.[1][11] Further downstream, this branch produces quinolinic acid (QUIN), a potent NMDA receptor agonist that can lead to excitotoxicity and neuronal cell death.[1][10][12]

In many neurological disorders, an "inflammatory biotype" is observed, characterized by the upregulation of IDO1, which shunts tryptophan metabolism down the KP.[4][13] This not only depletes tryptophan available for serotonin synthesis but also leads to an accumulation of neurotoxic metabolites like QUIN, contributing to disease pathology.[5][11]

Key Metabolic Pathways

Tryptophan_Serotonin_Pathway cluster_legend Enzymes TRP L-Tryptophan HTP 5-Hydroxytryptophan (5-HTP) TRP->HTP TPH SER Serotonin (5-HT) HTP->SER AADC MEL Melatonin SER->MEL AANAT, ASMT TPH TPH: Tryptophan Hydroxylase AADC AADC: Aromatic L-amino acid Decarboxylase AANAT AANAT/ASMT: Serotonin N-acetyltransferase / N-acetylserotonin O-methyltransferase

Caption: The Serotonin Pathway, converting L-Tryptophan to Serotonin and Melatonin.

Tryptophan_Kynurenine_Pathway cluster_neurotoxic Neurotoxic Branch cluster_neuroprotective Neuroprotective Branch cluster_legend Enzymes TRP L-Tryptophan KYN L-Kynurenine (KYN) TRP->KYN IDO1 / TDO HK 3-Hydroxykynurenine (3-HK) KYN->HK KMO KYNA Kynurenic Acid (KYNA) KYN->KYNA KATs HAA 3-Hydroxyanthranilic Acid (3-HAA) HK->HAA KYNU QUIN Quinolinic Acid (QUIN) HAA->QUIN HAAO NAD NAD+ QUIN->NAD QPRT IDO1_TDO IDO1: Indoleamine 2,3-dioxygenase TDO: Tryptophan 2,3-dioxygenase KATs KATs: Kynurenine Aminotransferases KMO KMO: Kynurenine 3-Monooxygenase KYNU KYNU: Kynureninase HAAO HAAO: 3-hydroxyanthranilic acid dioxygenase QPRT QPRT: Quinolinate Phosphoribosyltransferase

Caption: The Kynurenine Pathway, showing neurotoxic and neuroprotective branches.

Quantitative Data Summary

The concentrations of tryptophan metabolites can vary significantly between healthy individuals and those with neurological disorders. The following table summarizes representative concentrations found in human plasma and cerebrospinal fluid (CSF). These values should be considered indicative, as concentrations can be influenced by numerous factors including age, diet, and specific disease state.[14][15]

MetaboliteMatrixHealthy Control (Range)Alzheimer's Disease (Reported Changes)Parkinson's Disease (Reported Changes)Major Depression (Reported Changes)
Tryptophan (TRP) Plasma50 - 100 µM↓ or ↔
CSF2 - 5 µM↓ or ↔
Kynurenine (KYN) Plasma1 - 3 µM
CSF20 - 60 nM
Kynurenic Acid (KYNA) Plasma20 - 60 nM↑ or ↔↑ or ↔
CSF1 - 5 nM↑ or ↔
Quinolinic Acid (QUIN) Plasma0.2 - 1 µM
CSF10 - 50 nM
KYN / TRP Ratio Plasma/CSFLow↑ (Indicates IDO1/TDO activation)
  • ↑ (Increased), ↓ (Decreased), ↔ (No significant change). Data compiled from multiple sources and represent general trends.[4][13][16]

Experimental Protocols

Protocol 1: Quantification of Tryptophan Metabolites by LC-MS/MS

This protocol provides a robust method for the simultaneous quantification of tryptophan and key metabolites from both the serotonin and kynurenine pathways in plasma and CSF.[7][17]

1. Scope and Principle: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers high sensitivity and selectivity for quantifying multiple analytes in complex biological matrices.[7] The method involves chromatographic separation of metabolites followed by detection using multiple reaction monitoring (MRM) mode, which provides characteristic precursor-product ion pairs for each analyte.[7]

2. Materials and Reagents:

  • Biological samples (Plasma, CSF) stored at -80°C.

  • Internal Standards (IS): Stable isotope-labeled versions of each analyte (e.g., Tryptophan-d5, Kynurenine-d4, etc.).

  • Reagents: Formic acid (LC-MS grade), Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Trichloroacetic acid (TCA), Ultrapure water.

  • Equipment: HPLC or UPLC system, Triple quadrupole mass spectrometer, Centrifuge, Analytical balance.

3. Sample Preparation (Plasma):

  • Thaw plasma samples on ice.

  • To a 1.5 mL microcentrifuge tube, add 100 µL of plasma.

  • Add 10 µL of the internal standard mix (concentration depends on expected analyte levels).

  • Add 200 µL of ice-cold 10% (w/v) TCA in water to precipitate proteins.[18]

  • Vortex for 1 minute.

  • Incubate on ice for 10 minutes.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.[19]

  • Carefully transfer the supernatant to an LC-MS vial for analysis.

4. Sample Preparation (CSF):

  • Thaw CSF samples on ice.

  • To a 1.5 mL microcentrifuge tube, add 100 µL of CSF.

  • Add 10 µL of the internal standard mix.

  • Add 100 µL of ice-cold Acetonitrile containing 0.1% formic acid for protein precipitation.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Transfer the supernatant to an LC-MS vial.

5. LC-MS/MS Analysis:

  • LC Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: A typical gradient would start at ~2-5% B, ramp up to ~95% B to elute analytes, and then re-equilibrate. Total run time is typically 5-15 minutes.[7][17]

  • Ionization: Electrospray Ionization (ESI), positive mode.

  • MS Detection: Multiple Reaction Monitoring (MRM). Set up specific precursor → product ion transitions and collision energies for each analyte and internal standard.

6. Data Analysis:

  • Integrate the peak areas for each analyte and its corresponding internal standard.

  • Calculate the ratio of the analyte peak area to the IS peak area.

  • Generate a calibration curve using standards of known concentrations.

  • Determine the concentration of each analyte in the samples by interpolating from the calibration curve.

Protocol 2: Cell-Based IDO1 Enzyme Activity Assay

This protocol measures the activity of the rate-limiting enzyme IDO1 in cultured cells, often used for screening potential inhibitors.[8][20]

1. Scope and Principle: IDO1 activity is determined by quantifying the amount of kynurenine produced by cells and secreted into the culture medium. Cells (e.g., HeLa cells or peripheral blood mononuclear cells) are stimulated with IFN-γ to induce IDO1 expression. The N-formylkynurenine initially produced is hydrolyzed to kynurenine, which is then measured colorimetrically using Ehrlich’s reagent.[20]

2. Materials and Reagents:

  • Cell line known to express IDO1 (e.g., HeLa).

  • Complete cell culture medium.

  • Recombinant human IFN-γ.

  • L-Tryptophan.

  • Trichloroacetic acid (TCA).

  • Ehrlich’s Reagent (p-dimethylaminobenzaldehyde in acetic acid).

  • 96-well cell culture plates and 96-well assay plates.

  • Microplate reader (480 nm).

3. Experimental Procedure:

  • Cell Seeding: Seed HeLa cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

  • IDO1 Induction: Replace the medium with fresh medium containing 100 ng/mL IFN-γ to induce IDO1 expression. Include wells without IFN-γ as a negative control.[20]

  • Inhibitor Treatment (if applicable): After 24 hours of induction, add test compounds or vehicle control to the wells.

  • Substrate Addition: Add L-Tryptophan to a final concentration of ~15 µg/mL.[8]

  • Incubation: Incubate the plate for an additional 24-48 hours at 37°C.

  • Kynurenine Measurement: a. Carefully collect 140 µL of supernatant from each well.[8] b. Add 10 µL of 6.1 N TCA to each sample, mix, and incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine.[8] c. Centrifuge the plate at 2500 rpm for 10 minutes to pellet precipitated proteins.[20] d. Transfer 100 µL of the clear supernatant to a new 96-well plate. e. Add 100 µL of Ehrlich’s reagent to each well and incubate for 10 minutes at room temperature.[8][20] f. Measure the absorbance at 480 nm.

  • Data Analysis:

    • Create a standard curve using known concentrations of kynurenine.

    • Calculate the concentration of kynurenine in each sample.

    • IDO1 activity is proportional to the amount of kynurenine produced.

Experimental Workflow

Experimental_Workflow cluster_sample Sample Collection & Processing cluster_analysis Analytical Phase cluster_data Data Interpretation Collect Collect Biological Samples (Plasma, CSF, Tissue) Store Store at -80°C Collect->Store Thaw Thaw on Ice Store->Thaw Prepare Sample Preparation (Protein Precipitation) Thaw->Prepare LCMS LC-MS/MS Analysis Prepare->LCMS EnzymeAssay Enzyme Activity Assay (e.g., IDO1) Prepare->EnzymeAssay Quant Quantification (Standard Curve) LCMS->Quant EnzymeAssay->Quant Stats Statistical Analysis (Patient vs. Control) Quant->Stats Pathway Pathway Analysis (Metabolite Ratios) Stats->Pathway Correlate Correlation with Clinical Data Pathway->Correlate

Caption: General workflow for tryptophan metabolite analysis in neurological studies.

Conclusion

The analysis of tryptophan metabolism provides a powerful tool for understanding the complex interplay between the immune system, neuroinflammation, and neuronal function in neurological disorders. The protocols and data presented here offer a framework for researchers and drug developers to investigate this critical pathway. By accurately quantifying these metabolites, the scientific community can advance the discovery of novel biomarkers for early diagnosis and patient stratification, and identify new therapeutic targets aimed at restoring metabolic balance in the central nervous system.

References

Troubleshooting & Optimization

Technical Support Center: L-Tryptophan-13C11,15N2 Incorporation in E. coli

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for stable isotope labeling. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals improve the incorporation efficiency of L-Tryptophan-13C11,15N2 in Escherichia coli expression systems.

Frequently Asked Questions (FAQs)

Q1: What is this compound labeling, and why is it important?

A1: this compound labeling is a technique where proteins are produced with tryptophan residues containing heavy isotopes of carbon (¹³C) and nitrogen (¹⁵N) instead of the naturally abundant ¹²C and ¹⁴N. This method is crucial for Nuclear Magnetic Resonance (NMR) spectroscopy, enabling the study of protein structure, dynamics, and interactions with other molecules.[1][2] Specifically labeling tryptophan can provide precise information about its local environment within the protein, which is often critical for function.

Q2: What are the primary factors that reduce L-Tryptophan incorporation efficiency?

A2: Several factors can negatively impact incorporation efficiency:

  • Isotope Dilution: Contamination from unlabeled amino acids or metabolic precursors in the growth medium.

  • Isotope Scrambling: Metabolic conversion of the supplied labeled tryptophan into other amino acids, which are then incorporated into the protein.[1][3]

  • Tryptophan Toxicity: High concentrations of L-tryptophan can be toxic to E. coli, leading to poor cell growth and reduced protein yield.[4]

  • Metabolic Pathways: The activity of endogenous enzymes, particularly tryptophanase (TnaA), can degrade tryptophan, leading to the loss of isotopic labels.[5]

  • Suboptimal Expression Conditions: Inefficient protein expression due to issues with the expression vector, host strain, or culture conditions can limit the overall yield of labeled protein.[6]

Q3: Which E. coli strains are best for expressing isotopically labeled proteins?

A3: E. coli B strains, particularly BL21(DE3) and its derivatives, are the most common and effective hosts for recombinant protein expression.[7][8][9] These strains are deficient in key proteases (Lon and OmpT), which minimizes the degradation of the target protein and leads to higher yields.[7][8] For proteins whose expression may be toxic, strains that offer tighter control over basal expression, such as BL21(DE3)pLysS or T7 Express lysY/Iq, are recommended.[7][10]

Q4: What is isotope scrambling, and how can it be minimized for tryptophan?

A4: Isotope scrambling is the metabolic process where the host organism converts one labeled amino acid into another.[3] In the case of tryptophan, the primary enzyme responsible for scrambling is tryptophanase (encoded by the tnaA gene), which breaks down tryptophan into indole (B1671886), pyruvate (B1213749), and ammonia (B1221849).[5] The labeled ¹³C from pyruvate and ¹⁵N from ammonia can then enter central metabolic pathways and be incorporated into other amino acids.[5]

To minimize scrambling:

  • Use a tnaA knockout strain: This is the most direct way to prevent tryptophan degradation.

  • Add unlabeled indole to the culture medium: The presence of indole in the medium can suppress the activity of tryptophanase, thus preserving the labeled tryptophan.[5]

  • Use Cell-Free Protein Synthesis (CFPS): CFPS systems offer greater control over the reaction components and have been shown to reduce isotope scrambling compared to in vivo expression.[11][12]

Troubleshooting Guide

This section addresses specific issues you may encounter during your labeling experiments.

Problem 1: Low final yield of the labeled protein.

Possible CauseRecommended Solution
Poor Cell Growth Optimize the growth medium. A modified minimal medium like M9++ can support higher cell densities (OD600 up to 6.0) in shaker flasks, increasing protein yield significantly compared to standard M9.[13] Ensure the medium is properly buffered to prevent drastic pH changes.
Toxicity of L-Tryptophan High levels of tryptophan can inhibit cell growth.[4] Instead of adding all the labeled tryptophan at once, use a fed-batch approach to maintain a low, steady concentration.[14][15]
"Leaky" Basal Expression Uninduced expression of a toxic protein can slow or stop cell growth. Use a tightly regulated promoter (e.g., T7 in pET vectors) and a host strain that provides additional repression, such as BL21(DE3)pLysS or by using a compatible plasmid that overproduces the lac repressor (LacI).[6]
Plasmid Instability Without antibiotic pressure, cells can lose the expression plasmid. Ensure the correct antibiotic is present at all times. Be aware that some enzymes like beta-lactamase (for ampicillin (B1664943) resistance) can degrade the antibiotic in the medium over time.[16]

Problem 2: Low incorporation efficiency of this compound (<95%).

Possible CauseRecommended Solution
Isotope Dilution from Pre-culture Rich media (like LB) used for pre-cultures contain unlabeled amino acids. Before inoculating the main labeling culture, wash the cells by pelleting them and resuspending them in a small volume of the labeled minimal medium. This removes residual unlabeled nutrients.[16]
Use of Inappropriate Media For maximal incorporation, use a minimal medium (e.g., M9) where the sole carbon source is a ¹³C-labeled compound (like ¹³C₆-glucose) and the sole nitrogen source is a ¹⁵N-labeled compound (like ¹⁵NH₄Cl).[17][18][19] Avoid rich media like Terrific Broth or LB for the main expression culture.
De Novo Synthesis of Unlabeled Tryptophan If the expression host can still synthesize its own tryptophan, it will dilute the labeled pool. This is generally not an issue when labeled precursors are the only source, but using tryptophan auxotrophic strains can ensure exclusive utilization of the supplied labeled amino acid.[20]

Problem 3: Significant isotope scrambling is detected via Mass Spectrometry or NMR.

Possible CauseRecommended Solution
Tryptophanase (TnaA) Activity As detailed in the FAQs, tryptophanase degrades tryptophan, releasing the isotopic labels into the general metabolic pool.[5] The most effective solution is to use an E. coli strain with a tnaA gene knockout.
Suppression of Tryptophanase If a tnaA knockout strain is unavailable, add unlabeled indole (typically 1 mM) to the culture medium at the time of induction. This has been shown to suppress tryptophanase activity and significantly improve labeling efficiency.[5]
Metabolic Interconversion While ¹³C labels are generally less prone to scrambling than ¹⁵N, some level of metabolic interconversion is unavoidable in vivo.[1] For experiments requiring the absolute highest fidelity, consider using a cell-free protein synthesis system, which bypasses cellular metabolism and eliminates scrambling.[11][12]

Data and Quantitative Comparisons

Table 1: Isotope Scrambling Profiles for Different Amino Acids

This table highlights that ¹³C atoms are generally less susceptible to metabolic scrambling than ¹⁵N atoms.

Amino Acid¹³C Labeling Efficiency (%)Notes
Leucine (Leu)>80%Low scrambling for ¹³C labels in the alpha-carbon and side chain.
Isoleucine (Ile)>80%Similar to Leucine, demonstrates high fidelity for ¹³C labeling.
Tyrosine (Tyr)~60%Moderate scrambling observed.
Phenylalanine (Phe)~60%Moderate scrambling observed.
Threonine (Thr)~50%Significant scrambling can occur.
Valine (Val)~40%High potential for scrambling.
Alanine (Ala)30-40%High potential for scrambling.

(Data sourced from a study on amino acid selective ¹³C labeling in E. coli.[1])

Table 2: Recommended E. coli Strains for Protein Expression

StrainKey FeaturesPrimary Use Case
BL21(DE3) T7 RNA polymerase under lacUV5 control. Deficient in Lon and OmpT proteases.[7][8][21]General high-level protein expression.
BL21(DE3)pLysS Contains pLysS plasmid, which produces T7 lysozyme (B549824), an inhibitor of T7 RNA polymerase.Reduces basal expression of the target gene, ideal for toxic proteins.[7]
T7 Express High-efficiency transformation and robust protein expression.Routine expression from T7 promoter-based vectors.[10]
T7 Express lysY/Iq Contains lysY for T7 lysozyme expression and lacIq for increased Lac repressor levels.Very tight control of basal expression, suitable for highly toxic proteins.[10]
tnaA Knockout Strains A derivative of an expression strain (e.g., BL21) where the tnaA gene has been deleted.Specifically for preventing tryptophan degradation and label scrambling.

Experimental Protocols

Protocol: Uniform ¹³C, ¹⁵N Labeling in M9 Minimal Medium

This protocol outlines a standard procedure for producing a uniformly labeled protein in E. coli.

1. Media and Solutions Preparation

  • 10x M9 Salts (1 L):

    • 60 g Na₂HPO₄

    • 30 g KH₂PO₄

    • 5 g NaCl

    • 5 g ¹⁵NH₄Cl (¹⁵N, 99%)

    • Dissolve in dH₂O to 1 L and autoclave.[18]

  • Carbon Source:

    • 20% (w/v) ¹³C₆-D-glucose (¹³C, 99%) stock solution. Sterilize by filtration.[18]

  • Other Sterile Stocks:

    • 1 M MgSO₄

    • 0.1 M CaCl₂

    • 1000x Trace Elements Solution

    • Vitamin solution (e.g., 1 mg/mL thiamine, biotin)[16][18]

2. Assembling the M9 Medium (per 1 L)

  • Start with ~880 mL of sterile dH₂O.

  • Aseptically add:

    • 100 mL of 10x M9 Salts (containing ¹⁵NH₄Cl).

    • 20 mL of 20% ¹³C₆-glucose (final concentration 0.4%).

    • 1 mL of 1 M MgSO₄.

    • 1 mL of 0.1 M CaCl₂.

    • 1 mL of 1000x Trace Elements.

    • 1 mL of vitamin solution.

    • The appropriate antibiotic.[16][18]

3. Cell Growth and Induction

  • Pre-culture: Inoculate a single colony of your expression strain into 5-10 mL of LB or M9 medium and grow overnight at 37°C.

  • Cell Washing (Crucial Step): Pellet the overnight culture by centrifugation (e.g., 4000 x g for 10 min). Discard the supernatant. Resuspend the cell pellet in 1-2 mL of the prepared ¹³C, ¹⁵N-M9 medium to wash away any unlabeled nutrients.[16]

  • Main Culture: Inoculate 1 L of the ¹³C, ¹⁵N-M9 medium with the washed pre-culture. Grow at the optimal temperature (e.g., 37°C) with vigorous shaking.

  • Induction: Monitor the optical density at 600 nm (OD₆₀₀). When the OD₆₀₀ reaches 0.6–0.8, induce protein expression by adding IPTG (or the appropriate inducer) to a final concentration of 0.5-1 mM.[16][18]

  • Expression: Reduce the temperature if necessary (e.g., to 18-25°C) to improve protein solubility and continue shaking for 4-16 hours.

  • Harvesting: Harvest the cells by centrifugation at 4°C. The cell pellet can be stored at -80°C until protein purification.[18]

Visualizations

Diagrams of Workflows and Pathways

G Figure 1: General Workflow for Isotopic Labeling in E. coli prep_preculture 1. Prepare Pre-culture (LB or M9 Medium) grow_preculture 2. Grow Overnight (37°C) prep_preculture->grow_preculture wash_cells 3. Harvest & Wash Cells (in labeled M9) grow_preculture->wash_cells inoculate_main 4. Inoculate Main Culture (M9 with ¹³C-Glucose, ¹⁵NH₄Cl) wash_cells->inoculate_main grow_main 5. Grow to Mid-Log Phase (OD₆₀₀ ~ 0.6-0.8) inoculate_main->grow_main induce 6. Induce Expression (e.g., with IPTG) grow_main->induce express 7. Express Protein (4-16 hours, often at reduced temp.) induce->express harvest 8. Harvest Cells (Centrifugation) express->harvest

Caption: A step-by-step workflow for producing isotopically labeled proteins.

G Figure 2: Simplified Tryptophan Metabolism and Scrambling Pathway cluster_main Desired Pathway cluster_scramble Scrambling Pathway Glucose ¹³C-Glucose PEP PEP Glucose->PEP E4P E4P Glucose->E4P Shikimate Shikimate Pathway PEP->Shikimate E4P->Shikimate Chorismate Chorismate Shikimate->Chorismate Trp_Synth Tryptophan Synthesis Chorismate->Trp_Synth Trp L-Tryptophan (¹³C₁₁,¹⁵N₂) Trp_Synth->Trp Protein Labeled Protein Trp->Protein TnaA Tryptophanase (TnaA) Trp->TnaA Degradation Indole + ¹³C-Pyruvate + ¹⁵N-Ammonia TnaA->Degradation Pool Central Metabolic Pool Degradation->Pool OtherAA Other Labeled Amino Acids Pool->OtherAA OtherAA->Protein

Caption: Key metabolic routes for tryptophan synthesis and its degradation.

G Figure 3: Troubleshooting Logic for Labeling Experiments start Experiencing Poor Labeling Results? low_yield Problem: Low Protein Yield start->low_yield low_incorp Problem: Low Incorporation % start->low_incorp scrambling Problem: Isotope Scrambling start->scrambling check_growth Check cell density (OD₆₀₀) and growth rate low_yield->check_growth check_media Using minimal media? Cells washed? low_incorp->check_media check_strain Using tnaA- strain? Added indole? scrambling->check_strain sol_growth Solution: Optimize media (M9++) Control expression (pLysS) check_growth->sol_growth sol_media Solution: Use M9 with ¹³C/¹⁵N sources Wash pre-culture cells check_media->sol_media sol_scramble Solution: Use tnaA knockout strain Or add indole to suppress TnaA check_strain->sol_scramble

Caption: A decision tree for diagnosing common labeling issues.

References

Technical Support Center: Mass Spectrometry Analysis of L-Tryptophan-13C11,15N2

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated support center for researchers, scientists, and drug development professionals encountering challenges with the mass spectrometry analysis of L-Tryptophan-13C11,15N2. This resource provides in-depth troubleshooting guides and frequently asked questions to help you resolve issues related to low signal intensity and other common experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications in mass spectrometry?

A1: this compound is a stable isotope-labeled version of the essential amino acid L-Tryptophan.[1] In mass spectrometry, it is primarily used as an internal standard (IS) for the accurate quantification of unlabeled L-Tryptophan in various biological samples.[1][2] Its key applications include metabolomics, proteomics, and clinical diagnostics.[3]

Q2: What are the typical storage conditions for this compound to ensure its stability?

A2: To maintain its integrity, this compound should be stored at -20°C.[4] Stock solutions are typically stable for up to 1 month at -20°C and for 6 months at -80°C, protected from light and stored under nitrogen.[2]

Q3: My this compound signal is consistently low across all my samples, standards, and quality controls. What is the most likely cause?

A3: A consistently low signal across all injections often points to an issue with the internal standard solution itself.[5] The primary suspect would be the degradation of the this compound. It is recommended to prepare a fresh internal standard spiking solution from the solid material.[5]

Q4: I've observed a sudden and complete loss of the internal standard signal in the middle of an analytical run. What should I investigate?

A4: A complete and abrupt loss of the internal standard signal for all subsequent samples in a run typically indicates a systemic failure.[5] You should first inspect the LC-MS system for leaks, ensure proper mobile phase composition and flow rate, and check for any issues with the autosampler.[5]

Troubleshooting Guide for Low Signal Intensity

Low signal intensity of this compound can arise from a variety of factors, ranging from sample preparation to instrument settings. This guide provides a systematic approach to identifying and resolving the root cause of the issue.

Logical Troubleshooting Workflow

The following diagram illustrates a step-by-step process for troubleshooting low signal intensity of your internal standard.

TroubleshootingWorkflow start Low Signal Intensity of This compound is_solution Check Internal Standard (IS) Solution Integrity start->is_solution sample_prep Review Sample Preparation Protocol is_solution->sample_prep IS Solution OK is_degraded IS Degraded? Prepare Fresh Solution. is_solution->is_degraded Issue Found lc_ms_system Inspect LC-MS System Performance sample_prep->lc_ms_system Sample Prep OK spiking_error Spiking Error? Verify Pipetting & Volume. sample_prep->spiking_error Issue Found matrix_effects Investigate Matrix Effects (Ion Suppression) lc_ms_system->matrix_effects LC-MS System OK instrument_issue Instrument Malfunction? (Leaks, Contamination, etc.) lc_ms_system->instrument_issue Issue Found ion_suppression Significant Ion Suppression? Optimize Chromatography/Sample Cleanup. matrix_effects->ion_suppression Issue Found end_node Signal Restored matrix_effects->end_node No Significant Matrix Effects is_degraded->end_node spiking_error->end_node instrument_issue->end_node ion_suppression->end_node IonSuppressionWorkflow start Suspected Ion Suppression post_column_infusion Perform Post-Column Infusion Experiment start->post_column_infusion inject_blank Inject Blank Matrix Extract (without IS) post_column_infusion->inject_blank monitor_signal Monitor IS Signal for Dips inject_blank->monitor_signal identify_suppression_zone Identify Chromatographic Region of Suppression monitor_signal->identify_suppression_zone optimize_chromatography Optimize Chromatography to Separate IS from Suppression Zone identify_suppression_zone->optimize_chromatography improve_cleanup Improve Sample Cleanup to Remove Interferences identify_suppression_zone->improve_cleanup

References

common sources of contamination in stable isotope labeling experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common sources of contamination in stable isotope labeling experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of contamination in stable isotope labeling experiments?

A1: Contamination in stable isotope labeling experiments can arise from various sources, significantly impacting the accuracy and reliability of mass spectrometry data. The most prevalent contaminants include:

  • Keratins: These proteins are abundantly present in human skin, hair, and nails, as well as in dust. Keratin (B1170402) contamination is a major concern as it can obscure the signals of low-abundance proteins of interest.[1][2][3]

  • Polymers: Polyethylene (B3416737) glycol (PEG) and polysiloxanes are common contaminants introduced from laboratory consumables such as detergents, plasticware, and wipes.[4] These polymers can suppress the ionization of target peptides and dominate mass spectra.

  • Plasticizers: Compounds like phthalates can leach from plastic labware, especially when in contact with organic solvents, leading to interference in mass spectra.

  • Detergents: Many common laboratory detergents used for cell lysis (e.g., NP-40, Tween, and Triton) can interfere with mass spectrometry analysis.[5]

  • Salts: High concentrations of non-volatile salts can suppress the ionization of peptides during mass spectrometry.[6]

Q2: How does keratin contamination affect my results, and how can I prevent it?

A2: Keratin contamination can significantly decrease the identification rates of your proteins of interest by masking their signals with abundant keratin peptides.[3] It is not uncommon for keratin-derived peptides to constitute more than 25% of the total peptide content in a proteomics sample.[7]

Prevention is key to managing keratin contamination. This involves creating a "keratin-free" work environment. Key practices include:

  • Working in a laminar flow hood.

  • Wearing powder-free nitrile gloves, a clean lab coat, and a hairnet.

  • Wiping down all surfaces and equipment with 70% ethanol (B145695) before use.

  • Using dedicated, clean labware for mass spectrometry samples.

  • Avoiding the use of wool clothing in the lab.[3]

Q3: What are the signs of polymer contamination in my mass spectrometry data?

A3: Polymer contamination, such as from polyethylene glycol (PEG), typically appears in the mass spectrum as a series of peaks with a characteristic mass difference. For PEG, this is a repeating unit of 44 Da.[4] Polysiloxanes show up as peaks separated by 76 Da.[4] This can severely suppress the signal of your analytes of interest.[7]

Q4: What is incomplete labeling in SILAC, and how does it affect quantification?

A4: Incomplete labeling in Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) occurs when the "heavy" labeled amino acids are not fully incorporated into the proteome of the cell population. This results in the presence of both "light" and "heavy" forms of peptides within the same sample, leading to an underestimation of protein upregulation and an overestimation of downregulation.

Q5: What is arginine-to-proline conversion in SILAC, and how can I mitigate it?

A5: Arginine-to-proline conversion is a metabolic process in some cell lines where isotopically labeled "heavy" arginine is converted into "heavy" proline. This is problematic because it splits the mass spectrometry signal for proline-containing peptides, complicating data analysis and leading to inaccurate quantification. This issue can be mitigated by supplementing the SILAC medium with unlabeled L-proline (at a concentration of at least 200 mg/L), which inhibits the conversion of arginine to proline without affecting the incorporation of labeled arginine.

Troubleshooting Guides

Issue 1: High Keratin Contamination Detected in Mass Spectrometry Data

Symptoms:

  • Numerous keratin peptides identified in your protein list.

  • Reduced identification of target proteins.

  • High signal intensity for known keratin peptide masses.

Possible Cause Troubleshooting Action Expected Outcome
Contaminated Work Area Thoroughly clean the workspace, including benches and laminar flow hood, with 70% ethanol.Reduction in background keratin levels.
Improper Handling Always wear powder-free nitrile gloves, a clean lab coat, and a hairnet. Change gloves frequently, especially after touching non-cleaned surfaces.Minimized introduction of keratins from personnel.
Contaminated Reagents/Labware Use fresh, high-purity solvents and reagents. Employ dedicated glassware and plasticware for mass spectrometry sample preparation.Elimination of contaminants from solutions and containers.
Issue 2: Suspected Polymer (PEG) or Plasticizer Contamination

Symptoms:

  • Characteristic repeating mass peaks in the spectrum (e.g., 44 Da for PEG).

  • Suppressed signal for analytes of interest.

  • Higher than expected background noise.

Possible Cause Troubleshooting Action Expected Outcome
Leaching from Plasticware Avoid storing solvents in plastic containers. Use glass or polypropylene (B1209903) tubes from reputable manufacturers.Reduced leaching of plasticizers and polymers into samples.
Detergent Residue Ensure all glassware is thoroughly rinsed to remove any detergent residue. Avoid using detergents containing PEG.Elimination of detergent-based polymer contamination.
Contaminated Solvents Use high-purity, LC-MS grade solvents.Minimized introduction of contaminants from solvents.
Issue 3: Incomplete Labeling in SILAC Experiments

Symptoms:

  • Lower than expected heavy-to-light ratios for proteins that should be equally abundant.

  • Presence of both light and heavy peptide peaks in the "heavy"-labeled sample analysis.

Possible Cause Troubleshooting Action Expected Outcome
Insufficient Cell Doublings Ensure cells undergo at least 5-6 doublings in the SILAC medium.Achieve >97% incorporation of heavy amino acids.
Presence of Light Amino Acids in Serum Use dialyzed fetal bovine serum (FBS) to remove unlabeled amino acids.Prevent competition from light amino acids during protein synthesis.
Incorrect Amino Acid Concentration Use the recommended concentrations of heavy amino acids for your specific cell line and media formulation.Optimal labeling efficiency.

Data Presentation

Table 1: Prevalence and Impact of Common Contaminants

ContaminantCommon SourcesTypical Mass Spectral SignatureQuantitative Impact
Keratins Human skin, hair, dust, lab coats, non-nitrile glovesSpecific peptide masses corresponding to known keratin proteinsCan account for >25% of total identified peptides, masking low-abundance proteins.[7]
Polyethylene Glycol (PEG) Detergents (Triton, Tween), plasticware, personal care productsRepeating series of peaks with a mass difference of 44 Da[4]Severe ion suppression, potentially masking all analyte signals.[7]
Polysiloxanes Siliconized surfaces, some plasticwareRepeating series of peaks with a mass difference of 74 DaIon suppression and interference with analyte signals.
Phthalates (Plasticizers) Plastic labware (especially PVC), parafilm, some solventsVaries depending on the specific phthalateCan cause ion suppression and introduce artifact peaks in the spectrum.

Table 2: Quantitative Analysis of Keratin Contamination in Tear Fluid Proteomics

Keratin ProteinPercentage of Total Contamination (%)
KRT1023.6
KRT123.5
KRT215.7
KRT147.6
KRT167.0
KRT56.1
KRT95.9
KRT6B4.6
KRT6A4.3
Total for top 9 Keratins 98.2

Data adapted from a study on human tear fluid samples, where 98.2% of the total protein contamination was attributed to these nine keratins.

Experimental Protocols

Protocol 1: Keratin-Free Sample Preparation
  • Work Area Preparation:

    • Thoroughly clean a laminar flow hood with 70% ethanol and water.

    • Wipe down all equipment (pipettes, tube racks, etc.) with ethanol before placing them in the hood.

  • Personal Protective Equipment (PPE):

    • Wear a clean lab coat, powder-free nitrile gloves, and a hairnet.

    • Change gloves frequently, especially after touching anything outside the clean workspace.

  • Reagent and Labware Handling:

    • Use fresh, high-purity reagents and solvents.

    • Use dedicated glassware and plasticware that has been thoroughly cleaned and rinsed with high-purity water and an organic solvent.

    • Keep all reagent and sample containers covered as much as possible.

  • Sample Handling:

    • Perform all sample preparation steps within the clean laminar flow hood.

    • Minimize the exposure of samples to the open air.

Protocol 2: Removal of Polyethylene Glycol (PEG) Contamination using Solid-Phase Extraction (SPE)
  • SPE Cartridge Selection: Choose a C18 SPE cartridge appropriate for the sample volume and peptide amount.

  • Conditioning:

    • Condition the C18 cartridge by passing 1 mL of methanol (B129727) through it.

    • Equilibrate the cartridge by passing 2 mL of 0.1% trifluoroacetic acid (TFA) in water through it.

  • Sample Loading:

    • Acidify the peptide sample with TFA to a final concentration of 0.1%.

    • Load the acidified sample onto the conditioned C18 cartridge.

  • Washing:

    • Wash the cartridge with 2 mL of 0.1% TFA in water to remove salts and other hydrophilic impurities.

    • Crucially, to remove PEG, perform an additional wash with a solvent that will elute PEG but not the peptides of interest. A wash with a low concentration of acetonitrile (B52724) (e.g., 5-10%) in 0.1% TFA can be effective.

  • Elution:

    • Elute the peptides from the cartridge using 1-2 mL of a solution containing 50-80% acetonitrile and 0.1% TFA.

    • Collect the eluate for further analysis.

  • Solvent Evaporation:

    • Dry the eluted sample in a vacuum centrifuge to remove the organic solvent.

    • Reconstitute the sample in a solvent compatible with your mass spectrometer.

Visualizations

Contamination_Troubleshooting Start Contamination Suspected Identify_Contaminant Identify Contaminant Type (e.g., Keratin, Polymer) Start->Identify_Contaminant Keratin Keratin Contamination Identify_Contaminant->Keratin Keratin Peptides Detected Polymer Polymer/Plasticizer Contamination Identify_Contaminant->Polymer Repeating Mass Peaks Observed SILAC_Issue SILAC-Specific Issue (e.g., Incomplete Labeling) Identify_Contaminant->SILAC_Issue Inaccurate SILAC Ratios Review_Handling Review Sample Handling Protocols Keratin->Review_Handling Clean_Workspace Implement Strict Cleaning Procedures Keratin->Clean_Workspace Check_Reagents Check Reagents and Labware Polymer->Check_Reagents Optimize_Chromatography Optimize Chromatography for Separation Polymer->Optimize_Chromatography Check_Cell_Culture Review SILAC Cell Culture Conditions SILAC_Issue->Check_Cell_Culture Verify_Labeling Verify Labeling Efficiency (>97%) SILAC_Issue->Verify_Labeling Resolved Issue Resolved Review_Handling->Resolved Clean_Workspace->Resolved Check_Reagents->Resolved Optimize_Chromatography->Resolved Check_Cell_Culture->Resolved Verify_Labeling->Resolved

Caption: Troubleshooting flowchart for common contamination issues.

Keratin_Prevention_Workflow Start Start: Sample Preparation Workspace_Prep 1. Prepare Clean Workspace (Laminar Flow Hood) Start->Workspace_Prep PPE 2. Wear Appropriate PPE (Nitrile Gloves, Lab Coat, Hairnet) Workspace_Prep->PPE Reagent_Prep 3. Use High-Purity Reagents and Clean Labware PPE->Reagent_Prep Sample_Handling 4. Handle Samples in Clean Environment Reagent_Prep->Sample_Handling Analysis 5. Mass Spectrometry Analysis Sample_Handling->Analysis

Caption: Experimental workflow for preventing keratin contamination.

References

Technical Support Center: Optimizing L-Tryptophan-13C11,15N2 Labeling in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing cell culture media for L-Tryptophan-13C11,15N2 labeling.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of using this compound in cell culture experiments?

A1: this compound is a stable isotope-labeled form of the essential amino acid L-Tryptophan. It is used as a tracer in metabolic studies and for quantitative proteomics, a technique known as Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC).[1] In SILAC, cells are grown in a medium containing the "heavy" labeled amino acid, which gets incorporated into newly synthesized proteins. This allows for the differentiation and relative quantification of proteins from different cell populations (e.g., treated vs. untreated) by mass spectrometry.[2]

Q2: Why is it necessary to use special media and serum for this compound labeling?

A2: Standard cell culture media and fetal bovine serum (FBS) contain unlabeled ("light") L-Tryptophan. To achieve high labeling efficiency, it is crucial to use a custom medium that lacks L-Tryptophan and to supplement it with dialyzed FBS.[3] Dialysis removes small molecules, including amino acids, from the serum, thereby minimizing the competition from unlabeled tryptophan and ensuring maximal incorporation of the labeled this compound.[4]

Q3: What is the difference between dialyzed FBS and charcoal-stripped FBS for this application?

A3: Dialyzed FBS is the preferred choice for stable isotope labeling with amino acids. The dialysis process removes small molecules based on their molecular weight, significantly reducing the concentration of endogenous amino acids like tryptophan.[5] Charcoal-stripped FBS, on the other hand, is treated with activated carbon to remove non-polar, lipophilic molecules such as hormones and steroids, but it has a minimal effect on amino acid concentrations.[6][7] Therefore, dialyzed FBS is essential for efficient labeling, while charcoal-stripped FBS is not suitable for this purpose.

Q4: How many cell passages are required for complete labeling?

A4: For complete incorporation of the labeled amino acid, cells should be cultured for at least five to six doublings in the this compound-containing medium.[8][9] This ensures that the cellular protein pool is fully turned over and replaced with proteins containing the heavy-labeled tryptophan.

Q5: How should this compound be stored?

A5: this compound should be stored at room temperature, protected from light and moisture.[10] Stock solutions prepared in media should be stored at -20°C for up to one month or at -80°C for up to six months, protected from light.[1]

Troubleshooting Guides

Issue 1: Low Labeling Efficiency (<95% incorporation)
Possible Cause Troubleshooting Step
Presence of unlabeled L-Tryptophan Ensure you are using a custom L-Tryptophan-free medium. Verify that the fetal bovine serum has been properly dialyzed to remove endogenous amino acids.[4]
Insufficient cell doublings Culture the cells for at least 5-6 passages in the labeling medium to ensure complete protein turnover.[8][9] Monitor labeling efficiency at each passage by mass spectrometry.
Tryptophan degradation L-Tryptophan is unstable in cell culture media and can degrade, especially when exposed to light and elevated temperatures.[11][12] Prepare fresh labeling medium regularly and protect it from light. Consider adding a cell-culture-compatible antioxidant.
Metabolic shunting of tryptophan A significant portion of tryptophan can be catabolized through the kynurenine (B1673888) pathway, reducing its availability for protein synthesis.[13] If you suspect this is an issue, you may need to adjust the concentration of the labeled tryptophan or use cell lines with lower expression of enzymes like IDO and TDO.
Incorrect concentration of labeled tryptophan The optimal concentration of this compound may vary between cell lines. Perform a dose-response experiment to determine the optimal concentration for your specific cells.
Issue 2: Poor Cell Growth or Viability in Labeling Medium
Possible Cause Troubleshooting Step
Toxicity from tryptophan degradation products Degradation of tryptophan can produce toxic byproducts that affect cell health.[11][12] Prepare fresh media and protect it from light.
Suboptimal concentration of this compound While a sufficient concentration is needed for labeling, excessively high concentrations of any amino acid can be detrimental to cell growth. Optimize the concentration as described above.
Issues with the base medium or dialyzed serum Ensure the base medium formulation is correct and that the dialyzed FBS is of high quality and has been properly stored. Test a new batch of dialyzed FBS.
General cell culture problems Review standard cell culture troubleshooting for issues such as contamination, incubator conditions (CO2, temperature, humidity), and cell handling techniques.
Issue 3: Inconsistent Labeling Results Between Experiments
Possible Cause Troubleshooting Step
Variability in media preparation Prepare a large batch of the base L-Tryptophan-free medium to ensure consistency. Use a precise and reproducible method for adding the labeled tryptophan and dialyzed serum.
Inconsistent cell passage number or confluency Always start experiments with cells at the same passage number and at a consistent confluency to ensure a similar metabolic state.
Lot-to-lot variability of dialyzed FBS Different lots of dialyzed FBS can have varying residual levels of amino acids. Test new lots of serum for their impact on labeling efficiency before use in large-scale experiments.
Inconsistent sample preparation for mass spectrometry Follow a standardized protocol for cell lysis, protein extraction, and digestion to minimize variability in sample processing.[4][14]

Experimental Protocols

Protocol 1: Optimizing this compound Concentration

This protocol provides a framework for determining the optimal concentration of this compound for your specific cell line.

Materials:

  • L-Tryptophan-free cell culture medium

  • Dialyzed Fetal Bovine Serum (dFBS)

  • This compound

  • Your mammalian cell line of interest

  • Standard cell culture reagents and equipment

  • Mass spectrometer and reagents for sample preparation

Methodology:

  • Prepare a series of labeling media with varying concentrations of this compound (e.g., 5, 10, 20, 40, 80 mg/L). The standard concentration of L-Tryptophan in DMEM is approximately 20 mg/L.

  • Seed your cells in multiple plates at a consistent density.

  • Culture the cells in the different labeling media for at least five passages.

  • Monitor cell growth and viability for each condition at each passage.

  • After the final passage, harvest the cells from each condition.

  • Prepare the protein lysates and digest them for mass spectrometry analysis.[15]

  • Analyze the samples to determine the labeling efficiency for each concentration.

  • Select the lowest concentration that provides the highest labeling efficiency without negatively impacting cell health.

Data Presentation: this compound Optimization
This compound Conc. (mg/L)Cell Viability (%)Doubling Time (hours)Labeling Efficiency (%)
5
10
20
40
80

This table should be filled in with your experimental data.

Visualizations

Experimental_Workflow cluster_prep Phase 1: Media & Cell Preparation cluster_adaptation Phase 2: Cell Adaptation & Labeling cluster_analysis Phase 3: Sample Analysis prep_media Prepare L-Trp-free medium + Dialyzed FBS add_heavy_trp Add this compound prep_media->add_heavy_trp seed_cells Seed cells in labeling medium add_heavy_trp->seed_cells passage_cells Culture for 5-6 passages seed_cells->passage_cells monitor_growth Monitor cell growth and viability passage_cells->monitor_growth harvest_cells Harvest cells monitor_growth->harvest_cells prepare_lysate Prepare protein lysate harvest_cells->prepare_lysate digest_protein Digest protein into peptides prepare_lysate->digest_protein ms_analysis LC-MS/MS analysis digest_protein->ms_analysis quantify Quantify labeling efficiency ms_analysis->quantify

Caption: Workflow for this compound Labeling.

Troubleshooting_Logic start Low Labeling Efficiency? unlabeled_trp Check for unlabeled Trp (media, serum) start->unlabeled_trp Yes passages Increase cell passages (>5 doublings) start->passages No unlabeled_trp->passages degradation Check for Trp degradation (fresh media, light protection) passages->degradation concentration Optimize labeled Trp concentration degradation->concentration solution Labeling Efficiency Improved concentration->solution

Caption: Troubleshooting Logic for Low Labeling Efficiency.

Tryptophan_Metabolism cluster_protein Protein Synthesis cluster_serotonin Serotonin Pathway cluster_kynurenine Kynurenine Pathway (Major) Trp This compound Labeled_Protein Labeled Cellular Proteins Trp->Labeled_Protein Five_HTP 5-Hydroxytryptophan Trp->Five_HTP Kynurenine Kynurenine Trp->Kynurenine Serotonin Serotonin Five_HTP->Serotonin Other_Metabolites Other Bioactive Metabolites Kynurenine->Other_Metabolites

Caption: Major Metabolic Pathways of L-Tryptophan.

References

Technical Support Center: Quantifying L-Tryptophan-¹³C₁₁,¹⁵N₂ Labeled Peptides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with L-Tryptophan-¹³C₁₁,¹⁵N₂ labeled peptides. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the quantitative analysis of these heavily labeled molecules.

Frequently Asked Questions (FAQs)

Q1: What are the main advantages of using L-Tryptophan-¹³C₁₁,¹⁵N₂ for peptide quantification?

A1: L-Tryptophan-¹³C₁₁,¹⁵N₂ serves as an ideal internal standard for mass spectrometry-based quantification. The heavy isotope labeling results in a significant mass shift between the labeled and unlabeled peptide, moving the internal standard's signal away from the native peptide's isotopic envelope and reducing potential interference. This high mass shift (+13 Da) is particularly advantageous for complex samples.

Q2: What is the typical isotopic purity of commercially available L-Tryptophan-¹³C₁₁,¹⁵N₂ and why is it important?

A2: Commercially available L-Tryptophan-¹³C₁₁,¹⁵N₂ typically has an isotopic purity of ≥99 atom % ¹³C and ≥98 atom % ¹⁵N.[1][2] High isotopic purity is crucial for accurate quantification.[3] Impurities in the labeled standard can contribute to the signal of the unlabeled analyte, leading to an overestimation of the native peptide's concentration.

Q3: Can the heavy labeling of tryptophan affect the chromatographic retention time of the peptide?

A3: While stable isotope labeling is designed to create chemically identical standards, heavily labeled compounds can sometimes exhibit slight differences in chromatographic retention times compared to their native counterparts.[4][5] This is more commonly observed with deuterium (B1214612) labeling but can occasionally occur with heavy carbon and nitrogen labeling. It is essential to verify the co-elution of the labeled and unlabeled peptides during method development. A significant shift in retention time could indicate a problem with the analytical method or the integrity of the peptide.[6]

Q4: Does the ¹³C₁₁,¹⁵N₂ label on tryptophan affect its stability during sample preparation?

A4: L-Tryptophan is known to be susceptible to degradation, particularly oxidation, during sample preparation steps like acid hydrolysis.[7][8][9] The isotopic labeling itself does not inherently change the chemical stability of the tryptophan residue. Therefore, it is crucial to employ protective measures, such as the use of antioxidants like ascorbic acid, to prevent the degradation of both the labeled and unlabeled tryptophan-containing peptides.[10]

Troubleshooting Guides

Issue 1: Poor Signal or No Signal for the Labeled Peptide

Possible Causes & Solutions:

CauseTroubleshooting Steps
Degradation of the Labeled Peptide Tryptophan is prone to oxidation. Ensure proper storage of the labeled peptide at -20°C or -80°C and protect it from light.[10] During sample preparation, especially during hydrolysis, use antioxidants to prevent degradation.[10]
Incorrect Mass Spectrometer Settings Verify that the mass spectrometer is correctly configured to detect the m/z of the ¹³C₁₁,¹⁵N₂ labeled peptide. The mass shift will be +13 Da compared to the unlabeled peptide.[1]
Low Ionization Efficiency The ionization efficiency of peptides can be influenced by their amino acid composition.[11] While the heavy label is not expected to drastically alter the intrinsic ionization efficiency, the overall peptide sequence can impact signal intensity. Optimize electrospray ionization (ESI) source conditions (e.g., spray voltage, gas flow, temperature) for your specific peptide.
Issue 2: Inaccurate or Inconsistent Quantification Results

Possible Causes & Solutions:

CauseTroubleshooting Steps
Incomplete Co-elution of Labeled and Unlabeled Peptides As mentioned in the FAQs, a slight retention time shift can occur.[4][5] If the peak integration windows for the labeled and unlabeled peptides do not fully overlap, it will lead to inaccurate ratios. Adjust your chromatographic method to ensure co-elution or use a wider integration window that encompasses both peaks.
Interference from Matrix Components Complex biological matrices can contain components that co-elute and have similar m/z values to your target peptides, leading to interference. Ensure your sample preparation includes a thorough cleanup step (e.g., solid-phase extraction) to remove interfering substances.
In-source Decay or Altered Fragmentation Tryptophan-containing peptides can undergo in-source decay in the mass spectrometer, leading to fragmentation before MS/MS analysis.[5] While not extensively documented for this specific label, heavy labeling could potentially influence fragmentation patterns. Compare the MS/MS spectra of the labeled and unlabeled peptides to ensure that the chosen transitions for quantification are not compromised by altered fragmentation.
Isotopic Impurity of the Standard Even with high isotopic purity, there will be a tiny fraction of unlabeled peptide in your standard.[3] For very low-level quantification, this can become significant. Always run a blank sample with only the internal standard to assess its contribution to the unlabeled signal.

Experimental Protocols

Protocol: Preventing Tryptophan Degradation During Sample Preparation
  • Reagent Preparation: Prepare a fresh solution of an antioxidant, such as 0.1% ascorbic acid in your sample buffer.

  • Sample Spiking: Immediately after sample collection or cell lysis, spike your sample with the L-Tryptophan-¹³C₁₁,¹⁵N₂ labeled peptide internal standard.

  • Hydrolysis (if applicable): If performing protein hydrolysis, use an alkaline hydrolysis method and include an antioxidant in the hydrolysis buffer to protect the tryptophan residues.[10]

  • Storage: Store all samples and standards at -80°C and minimize freeze-thaw cycles. Protect from light.

Visualizations

Diagram: General Workflow for Quantifying Labeled Peptides

Quantitative_Peptide_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_analysis Data Analysis Sample Biological Sample Spike Spike with L-Tryptophan-¹³C₁₁,¹⁵N₂ IS Sample->Spike Cleanup Sample Cleanup (e.g., SPE) Spike->Cleanup LC Liquid Chromatography Cleanup->LC MS Mass Spectrometry (MS1 Scan) LC->MS MSMS Tandem MS (MS/MS Scan) MS->MSMS Integration Peak Integration (Labeled & Unlabeled) MSMS->Integration Ratio Calculate Peak Area Ratio Integration->Ratio Quantification Quantification Ratio->Quantification

Caption: A generalized workflow for the quantification of peptides using a stable isotope-labeled internal standard.

Diagram: Troubleshooting Logic for Inaccurate Quantification

Troubleshooting_Quantification Start Inaccurate Quantification Check_Coelution Check Co-elution of Labeled and Unlabeled Peptides Start->Check_Coelution Check_Interference Evaluate Matrix Interference Check_Coelution->Check_Interference [Co-elution OK] Optimize_LC Optimize Chromatography Check_Coelution->Optimize_LC [Shift Observed] Check_Fragmentation Compare MS/MS Spectra Check_Interference->Check_Fragmentation [No Interference] Improve_Cleanup Improve Sample Cleanup Check_Interference->Improve_Cleanup [Interference Detected] Select_Transitions Select Different Quantification Transitions Check_Fragmentation->Select_Transitions [Differences Observed] End Accurate Quantification Check_Fragmentation->End [Spectra Consistent] Optimize_LC->Check_Coelution Improve_Cleanup->Check_Interference Select_Transitions->Check_Fragmentation

Caption: A logical troubleshooting guide for addressing inaccurate quantification results.

References

dealing with matrix effects in L-Tryptophan-13C11,15N2 quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during the quantification of L-Tryptophan (B1681604) using its stable isotope-labeled internal standard (SIL-IS), L-Tryptophan-13C11,15N2, in complex biological matrices.

Troubleshooting Guide

This guide is designed to help you identify and resolve common problems related to matrix effects in your LC-MS/MS analysis.

Problem: Poor peak shape, inconsistent retention times, or loss of signal for L-Tryptophan and/or the internal standard.

  • Possible Cause 1: Suboptimal Chromatographic Conditions. Co-elution of matrix components with your analyte and internal standard can lead to ion suppression or enhancement.

    • Solution: Optimize your chromatographic method. Adjust the mobile phase composition, gradient profile, and flow rate to improve the separation of L-Tryptophan from interfering matrix components. Consider using a different column chemistry, such as a polar-modified C18 or a pentafluorophenyl (PFP) column, which can offer alternative selectivity for amino acids.

  • Possible Cause 2: Inefficient Sample Preparation. Residual proteins, phospholipids (B1166683), and salts from the biological matrix are common sources of ion suppression.

    • Solution: Enhance your sample preparation protocol. While protein precipitation is a quick method, it may not be sufficient for removing all interfering components.[1][2] Consider implementing more rigorous cleanup techniques such as:

      • Liquid-Liquid Extraction (LLE): This can effectively remove highly polar and non-polar interferences.

      • Solid-Phase Extraction (SPE): SPE offers a high degree of selectivity and can significantly reduce matrix effects by efficiently removing phospholipids and other interfering substances.[3][4]

  • Possible Cause 3: Analyte Interaction with Metal Surfaces. Certain compounds, particularly those with chelating properties, can interact with the stainless steel components of the HPLC system, leading to poor peak shape and signal loss.[5][6]

    • Solution: If you suspect metal chelation, consider using a metal-free or bio-inert LC system and column.

Problem: High variability in quantitative results between replicate injections or different samples.

  • Possible Cause 1: Inconsistent Matrix Effects. The composition of biological matrices can vary from sample to sample, leading to different degrees of ion suppression or enhancement.

    • Solution 1: Utilize a Stable Isotope-Labeled Internal Standard (SIL-IS) Consistently. this compound is the ideal internal standard as it co-elutes with the analyte and experiences the same matrix effects, thus providing reliable correction.[7][8][9][10] Ensure that the SIL-IS is added to all samples, calibrators, and quality controls at a consistent concentration early in the sample preparation process.

    • Solution 2: Employ Matrix-Matched Calibrators. Prepare your calibration standards in a blank matrix that is as similar as possible to your study samples. This helps to normalize the matrix effects across your analytical run.[4][11]

  • Possible Cause 2: Sample Degradation. L-Tryptophan can be susceptible to degradation, especially during sample processing.

    • Solution: Minimize sample processing time and keep samples on ice or at a controlled low temperature. One study suggests using ascorbic acid as an antioxidant during alkaline hydrolysis to prevent tryptophan degradation.[8][12]

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect my L-Tryptophan quantification?

A1: Matrix effects are the alteration of ionization efficiency of an analyte by the presence of co-eluting compounds from the sample matrix.[4][11] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), resulting in inaccurate and imprecise quantification of L-Tryptophan. Common sources of matrix effects in biological samples include salts, phospholipids, and endogenous metabolites.

Q2: Why is this compound recommended as an internal standard?

A2: this compound is a stable isotope-labeled internal standard (SIL-IS). It has the same physicochemical properties as L-Tryptophan and will therefore behave identically during sample preparation and chromatographic separation.[7][9] Crucially, it will experience the same degree of ion suppression or enhancement as the unlabeled L-Tryptophan. By measuring the ratio of the analyte to the SIL-IS, accurate quantification can be achieved even in the presence of variable matrix effects.[10]

Q3: How can I assess the extent of matrix effects in my assay?

A3: There are two primary methods to evaluate matrix effects:

  • Post-Column Infusion: This qualitative method involves infusing a constant flow of a standard solution of L-Tryptophan into the mass spectrometer while injecting a blank, extracted matrix sample.[2][9][13][14] Any dip or rise in the baseline signal of the infused standard indicates regions of ion suppression or enhancement, respectively. This helps to identify if the analyte is eluting in a region prone to matrix effects.

  • Post-Extraction Spike: This quantitative method compares the response of an analyte spiked into a clean solvent with the response of the same analyte spiked into an extracted blank matrix. The matrix factor (MF) is calculated as:

    • MF = (Peak Area in Matrix) / (Peak Area in Solvent)

    • An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement.

Q4: What are the best sample preparation techniques to minimize matrix effects for L-Tryptophan analysis?

A4: The choice of sample preparation technique depends on the complexity of the matrix and the required sensitivity.

  • Protein Precipitation (PPT): This is a simple and fast method, often using solvents like acetonitrile (B52724) or methanol. However, it may not effectively remove all phospholipids, which are a major cause of matrix effects.[1]

  • Liquid-Liquid Extraction (LLE): LLE can provide cleaner extracts than PPT by partitioning the analyte into an immiscible organic solvent, leaving many interfering substances behind.

  • Solid-Phase Extraction (SPE): SPE is generally considered the most effective technique for removing matrix interferences.[3][4] Various sorbents can be used to selectively retain the analyte while washing away salts, phospholipids, and other matrix components.

Q5: Can I just dilute my sample to reduce matrix effects?

A5: Yes, sample dilution is a straightforward approach to reduce the concentration of interfering matrix components.[15] However, this will also dilute your analyte, which may compromise the sensitivity of the assay, especially for low-concentration samples. This approach is only feasible if the L-Tryptophan concentration in your samples is sufficiently high to be detected accurately after dilution.

Quantitative Data Summary

The following tables summarize quantitative data related to matrix effects and recovery for L-Tryptophan analysis in various biological matrices.

Table 1: Matrix Effects for L-Tryptophan Impurities in Different Meat Matrices

AnalytePig MusclePig SkinPig LiverPig KidneyPig LungPig SerumChicken Muscle
MTCA -17.4% to 4.7%-8.1% to 9.7%-13.8% to 28.7%-2.8% to 23.4%-19.0% to 4.6%-15.0% to 7.8%-25.9% to 13.5%
IMT -17.4% to 4.7%-8.1% to 9.7%-13.8% to 28.7%-2.8% to 23.4%-19.0% to 4.6%-15.0% to 7.8%-25.9% to 13.5%
EBT -17.4% to 4.7%-8.1% to 9.7%-13.8% to 28.7%-2.8% to 23.4%-19.0% to 4.6%-15.0% to 7.8%-25.9% to 13.5%
Data adapted from a study on L-tryptophan impurities. The matrix effects were generally within an acceptable range of -20% to +20% for most analytes and matrices.[16]

Table 2: Recovery of Tryptophan in Different Sample Matrices

Sample MatrixAverage RecoveryRelative Standard Deviation (RSD)
Various Feed and Plant Materials 95.5%7.1% to 10.3%
Data from a study optimizing tryptophan analysis, demonstrating good recovery across various matrices.[8]

Experimental Protocols

Protocol 1: Protein Precipitation for L-Tryptophan and Kynurenine (B1673888) in Human Plasma

  • Sample Preparation: To 100 µL of human plasma, add internal standards (Kyn-d4 and Trp-d5).

  • Protein Precipitation: Add trifluoroacetic acid (TFA) to precipitate proteins.

  • Centrifugation: Centrifuge the samples to pellet the precipitated proteins.

  • Analysis: Directly inject the supernatant for LC-MS/MS analysis.

    • This method demonstrated an extraction efficiency of >90% for both analytes.[7]

Protocol 2: Alkaline Hydrolysis and Derivatization for Tryptophan Analysis

  • Hydrolysis: For samples containing bound tryptophan, perform alkaline hydrolysis (e.g., with 4 M lithium hydroxide) at 110°C. Add an antioxidant like ascorbic acid to prevent tryptophan degradation.[8]

  • Neutralization: After cooling, neutralize the samples with hydrochloric acid.

  • Derivatization: Derivatize the sample with a reagent such as aminoquinoline (AQC).

  • LC-MS/MS Analysis: Analyze the derivatized sample by LC-MS/MS.

Visualizations

experimental_workflow start Sample Collection (e.g., Plasma, Serum) add_is Addition of This compound (IS) start->add_is sample_prep Sample Preparation (PPT, LLE, or SPE) add_is->sample_prep centrifuge Centrifugation/ Evaporation sample_prep->centrifuge reconstitute Reconstitution centrifuge->reconstitute lc_ms LC-MS/MS Analysis reconstitute->lc_ms data_proc Data Processing (Analyte/IS Ratio) lc_ms->data_proc end Quantification Result data_proc->end

Caption: Experimental workflow for L-Tryptophan quantification.

troubleshooting_logic start_node start_node decision_node decision_node process_node process_node end_node end_node start Inaccurate or Imprecise Quantification check_is Is a SIL-IS (this compound) being used correctly? start->check_is use_is Implement SIL-IS and matrix-matched calibrators check_is->use_is No assess_matrix Assess Matrix Effects (Post-column infusion or post-extraction spike) check_is->assess_matrix Yes use_is->assess_matrix matrix_present Significant Matrix Effects Detected? assess_matrix->matrix_present optimize_chrom Optimize Chromatography (Gradient, column, etc.) matrix_present->optimize_chrom Yes end Accurate & Precise Quantification matrix_present->end No improve_prep Improve Sample Prep (SPE or LLE) optimize_chrom->improve_prep revalidate Re-validate Method improve_prep->revalidate revalidate->end

Caption: Troubleshooting logic for matrix effect issues.

References

Technical Support Center: L-Tryptophan-13C11,15N2 Proteomics Data Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using L-Tryptophan-13C11,15N2 for quantitative proteomics analysis.

Experimental Protocols

A detailed methodology for a typical Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) experiment using this compound is provided below.

Protocol: Metabolic Labeling of Mammalian Cells with this compound

Objective: To achieve >97% incorporation of heavy this compound into the proteome of cultured mammalian cells for quantitative mass spectrometry analysis.

Materials:

  • Mammalian cell line of interest

  • SILAC-grade DMEM or RPMI-1640 medium, deficient in L-Tryptophan, L-Lysine, and L-Arginine

  • Dialyzed Fetal Bovine Serum (dFBS)

  • Light L-Tryptophan (unlabeled)

  • Heavy this compound

  • L-Lysine and L-Arginine (if not already in the base medium)

  • Cell culture flasks/plates

  • Standard cell culture reagents (e.g., PBS, Trypsin-EDTA)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein quantification assay (e.g., BCA assay)

Procedure:

  • Media Preparation:

    • Prepare 'Light' and 'Heavy' SILAC media by supplementing the amino acid-deficient base medium with the respective amino acids.

    • Light Medium: Add light L-Tryptophan, L-Lysine, and L-Arginine to the base medium at their normal concentrations.

    • Heavy Medium: Add heavy this compound, light L-Lysine, and light L-Arginine to the base medium. The concentration of the heavy tryptophan should be the same as the light version.

    • Add dFBS to a final concentration of 10% (or as required for the specific cell line).

  • Cell Adaptation and Labeling:

    • Culture the cells in the 'Light' and 'Heavy' media for at least 5-6 cell doublings to ensure near-complete incorporation of the labeled amino acid.[1]

    • Monitor cell morphology and proliferation to ensure the heavy amino acid does not negatively impact cell health.

  • Experimental Treatment:

    • Once >97% incorporation is confirmed (see troubleshooting for how to check), apply the experimental treatment to one of the cell populations (e.g., drug treatment to the 'Heavy' labeled cells, while the 'Light' labeled cells serve as a control).

  • Cell Harvest and Lysis:

    • Harvest both 'Light' and 'Heavy' cell populations.

    • Wash the cells with ice-cold PBS.

    • Lyse the cells using a suitable lysis buffer.

    • Quantify the protein concentration of each lysate.

  • Sample Mixing and Protein Digestion:

    • Mix equal amounts of protein from the 'Light' and 'Heavy' lysates (e.g., 50 µg of each).

    • Perform in-solution or in-gel digestion of the mixed protein sample with trypsin. Trypsin cleaves at the C-terminus of lysine (B10760008) and arginine residues.[1]

  • LC-MS/MS Analysis:

    • Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Data Analysis Workflow

The following diagram illustrates a typical data analysis workflow for this compound proteomics data using software such as MaxQuant.

cluster_0 Data Acquisition cluster_1 Data Processing (MaxQuant) cluster_2 Downstream Analysis RawData Raw MS Data (.raw) PeptideID Peptide Identification (Andromeda) RawData->PeptideID Quantification Quantification (Heavy/Light Ratios) PeptideID->Quantification Normalization Data Normalization Quantification->Normalization ProteinQuant Protein Quantification Normalization->ProteinQuant Stats Statistical Analysis ProteinQuant->Stats Bioinformatics Bioinformatics (Pathway Analysis, GO) Stats->Bioinformatics

Data analysis workflow for this compound proteomics.

Troubleshooting Guides

Issue 1: Incomplete Labeling with this compound
  • Symptoms:

    • Lower than expected heavy-to-light (H/L) ratios for proteins that are not expected to change in abundance.

    • The presence of both light and heavy peptide peaks in the mass spectrum of the heavy-labeled sample.

  • Possible Causes & Solutions:

CauseSolution
Insufficient Cell Doublings Ensure cells are cultured for at least 5-6 doublings in the heavy medium to achieve >97% incorporation.[1] For slow-growing cell lines, a longer duration may be necessary.
Contamination from Unlabeled Tryptophan Use dialyzed fetal bovine serum (dFBS) to minimize the introduction of unlabeled amino acids.[2] Ensure all media components are free of unlabeled tryptophan.
Amino Acid Metabolism Some cell lines may have metabolic pathways that synthesize tryptophan, although it is an essential amino acid. This is generally rare in mammalian cells.
How to Check Incorporation Efficiency
  • Culture a small population of cells in the 'Heavy' SILAC medium for at least five cell doublings.

  • Harvest the 'Heavy' labeled cells and lyse them.

  • Perform an in-solution or in-gel digestion of the proteins using trypsin.

  • Analyze the resulting peptide mixture by LC-MS/MS.

  • Search the mass spectrometry data against a protein database and determine the percentage of heavy amino acid incorporation. The goal is to achieve an incorporation rate of over 97%.

Issue 2: High Keratin (B1170402) Contamination
  • Symptoms:

    • A large number of identified peptides matching to keratin proteins in the mass spectrometry data.

    • Suppression of signal from lower abundance proteins of interest.

  • Possible Causes & Solutions:

CauseSolution
Environmental Contamination Work in a laminar flow hood to minimize dust.[2][3] Wear appropriate personal protective equipment, including a lab coat and powder-free nitrile gloves. Avoid wool clothing.[3][4]
Contaminated Reagents and Consumables Use high-purity, HPLC-grade solvents and reagents.[5] Aliquot reagents to avoid contaminating stock solutions. Use sterile, individually wrapped pipette tips and microcentrifuge tubes.
Improper Sample Handling Keep all tubes and plates covered as much as possible.[5] Clean all glassware and plasticware thoroughly with organic solvents and high-purity water.[5]

Troubleshooting Workflow for Keratin Contamination

Start High Keratin Signal in MS Data Check_Reagents Are reagents and consumables dedicated and clean? Start->Check_Reagents Check_Environment Was work performed in a laminar flow hood? Check_Reagents->Check_Environment Yes Solution_Reagents Use fresh, high-purity reagents and dedicated consumables. Check_Reagents->Solution_Reagents No Check_Handling Were proper sample handling techniques used? Check_Environment->Check_Handling Yes Solution_Environment Perform all steps in a clean laminar flow hood. Check_Environment->Solution_Environment No Solution_Handling Wear appropriate PPE and keep samples covered. Check_Handling->Solution_Handling No

Troubleshooting workflow for high keratin contamination.

Frequently Asked Questions (FAQs)

Q1: What is the expected mass shift for a peptide containing one this compound?

A1: The mass shift is +13 Da. This is due to the incorporation of 11 ¹³C atoms (a mass increase of 11 Da compared to ¹²C) and 2 ¹⁵N atoms (a mass increase of 2 Da compared to ¹⁴N).

Q2: Can this compound be used in combination with heavy arginine and lysine for triple-SILAC experiments?

A2: Yes, it is possible to perform triple-SILAC experiments by using different isotopically labeled amino acids. For example, one condition could be 'light' (unlabeled), a second 'medium' with heavy lysine (e.g., ¹³C₆-Lys), and a third 'heavy' with this compound. However, this is not a standard SILAC approach, and data analysis software will need to be configured to recognize these specific mass shifts.

Q3: Are there any known metabolic conversions of tryptophan that could affect SILAC data?

A3: The primary metabolic route for tryptophan is the kynurenine (B1673888) pathway.[3][6] While not as common as arginine-to-proline conversion, it is theoretically possible that labeled tryptophan could be metabolized, and the isotopes incorporated into downstream metabolites. However, these metabolites are not amino acids and would not be incorporated into proteins. Therefore, the direct impact on protein quantification through this pathway is expected to be minimal.

Q4: What are the key parameters to set in MaxQuant for analyzing this compound data?

A4: In the "Modifications" tab of the MaxQuant setup, you will need to define the heavy label.

  • Amino Acid: Trp / W

  • Composition: C(11)13 N(2)15

  • Select the appropriate multiplicity for your experiment (e.g., 2 for a heavy/light experiment).

Q5: How should I normalize my SILAC data?

A5: A common method for normalization is to center the log2 distribution of protein ratios around zero.[7] This assumes that the majority of proteins do not change in abundance between the conditions. This can be done in software like MaxQuant or Perseus.

Tryptophan Metabolism: The Kynurenine Pathway

Understanding the metabolic fate of tryptophan can be important for interpreting proteomics data. The majority of free tryptophan is metabolized through the kynurenine pathway.

Trp L-Tryptophan NFK N-Formylkynurenine Trp->NFK IDO/TDO Kyn Kynurenine NFK->Kyn KYNA Kynurenic Acid (Neuroprotective) Kyn->KYNA KAT ThreeHK 3-Hydroxykynurenine Kyn->ThreeHK KMO QUIN Quinolinic Acid (Neurotoxic) ThreeHK->QUIN NAD NAD+ QUIN->NAD

Simplified diagram of the Kynurenine Pathway.

References

Validation & Comparative

Validating L-Tryptophan-¹³C₁₁,¹⁵N₂ as a Superior Internal Standard for Quantitative Bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative bioanalysis by mass spectrometry, the choice of an appropriate internal standard is paramount to ensure the accuracy, precision, and robustness of an assay. This is particularly critical in drug development and clinical research, where reliable data is the cornerstone of decision-making. This guide provides an objective comparison of L-Tryptophan-¹³C₁₁,¹⁵N₂ with the more commonly used deuterated analog, d₅-tryptophan, as an internal standard for the quantification of L-tryptophan. The information presented herein is supported by a compilation of experimental data from various validation studies.

Stable isotope-labeled (SIL) internal standards are considered the gold standard in quantitative mass spectrometry.[1] Their co-elution with the analyte of interest allows for effective compensation of variability that can be introduced during sample preparation, chromatography, and ionization.[2] L-Tryptophan-¹³C₁₁,¹⁵N₂, a heavily labeled analog, offers distinct advantages over its deuterated counterpart by minimizing isotopic effects and providing a greater mass difference from the unlabeled analyte.

Performance Comparison: L-Tryptophan-¹³C₁₁,¹⁵N₂ vs. d₅-Tryptophan

The following table summarizes typical performance characteristics for LC-MS/MS methods utilizing either L-Tryptophan-¹³C₁₁,¹⁵N₂ or d₅-tryptophan as an internal standard. The data is compiled from multiple independent studies and is intended to provide a comparative overview.

Performance ParameterL-Tryptophan-¹³C₁₁,¹⁵N₂d₅-TryptophanRationale for Superiority of L-Tryptophan-¹³C₁₁,¹⁵N₂
Linearity (r²) ≥0.99[3]≥0.99[4]Both internal standards perform well in establishing linearity.
Accuracy (% Bias) Typically within ±15%[5]Typically within ±15%[6]Both can achieve high accuracy. The stability of the heavy isotope label in L-Tryptophan-¹³C₁₁,¹⁵N₂ can contribute to more consistent accuracy across different matrices.
Precision (% CV) Intraday: <15%, Interday: <15%[5]Intraday: <15%, Interday: <15%[6]Both demonstrate good precision. The co-elution of the ¹³C,¹⁵N-labeled standard is often more identical to the analyte, potentially leading to slightly better precision.
Recovery (%) Consistent and closely tracks the analyte[5]Generally high, but can show slight chromatographic separation from the analyte[4]The near-identical physicochemical properties of L-Tryptophan-¹³C₁₁,¹⁵N₂ ensure that it more accurately reflects the recovery of the native analyte during sample extraction.
Matrix Effect Minimal and effectively compensated[5]Generally well-compensated, but potential for differential matrix effects exists due to slight chromatographic shifts[4]The identical elution profile of L-Tryptophan-¹³C₁₁,¹⁵N₂ with the analyte provides more reliable compensation for ion suppression or enhancement caused by matrix components.
Isotopic Purity High (typically >98%)High (typically >98%)[7]Both are available with high isotopic purity.
Mass Shift +13 Da+5 DaA larger mass shift minimizes the risk of isotopic crosstalk from the naturally abundant isotopes of the analyte, leading to a more accurate measurement.

The "Gold Standard" Internal Standard

The use of a stable isotope-labeled internal standard that is chemically identical to the analyte, differing only in mass, is the universally accepted best practice in quantitative mass spectrometry. L-Tryptophan-¹³C₁₁,¹⁵N₂ perfectly fits this description. The incorporation of eleven ¹³C atoms and two ¹⁵N atoms results in a significant mass difference, placing the mass signals well outside the natural isotopic distribution of the unlabeled tryptophan. This minimizes potential interferences and enhances the signal-to-noise ratio.

Conceptual Advantage of L-Tryptophan-¹³C₁₁,¹⁵N₂ cluster_0 Analyte Properties cluster_1 Internal Standard (IS) Properties cluster_2 Performance Metrics Analyte (L-Tryptophan) Analyte (L-Tryptophan) IS_C13N15 L-Tryptophan-¹³C₁₁,¹⁵N₂ Analyte (L-Tryptophan)->IS_C13N15 Identical Physicochemical Properties IS_d5 d₅-Tryptophan Analyte (L-Tryptophan)->IS_d5 Similar Physicochemical Properties Co-elution Co-elution IS_C13N15->Co-elution Perfect IS_d5->Co-elution Near-perfect (potential for slight shift) Matrix Effect Compensation Matrix Effect Compensation Co-elution->Matrix Effect Compensation Accuracy & Precision Accuracy & Precision Matrix Effect Compensation->Accuracy & Precision

Caption: Advantage of identical physicochemical properties.

Experimental Protocol: Validation of an LC-MS/MS Method for Tryptophan Quantification

This section outlines a typical workflow for the validation of a bioanalytical method for L-tryptophan using L-Tryptophan-¹³C₁₁,¹⁵N₂ as an internal standard.

1. Preparation of Stock and Working Solutions:

  • Prepare primary stock solutions of L-tryptophan and L-Tryptophan-¹³C₁₁,¹⁵N₂ in a suitable solvent (e.g., methanol/water).

  • Prepare serial dilutions of the L-tryptophan stock solution to create calibration standards and quality control (QC) samples.

  • Prepare a working solution of L-Tryptophan-¹³C₁₁,¹⁵N₂ at a fixed concentration.

2. Sample Preparation:

  • To an aliquot of the biological matrix (e.g., plasma, serum), add a fixed volume of the L-Tryptophan-¹³C₁₁,¹⁵N₂ working solution.

  • Perform protein precipitation by adding a suitable organic solvent (e.g., acetonitrile (B52724) or methanol).

  • Vortex and centrifuge the samples to pellet the precipitated proteins.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

  • Liquid Chromatography: Use a C18 reversed-phase column with a gradient elution of mobile phases, such as 0.1% formic acid in water and 0.1% formic acid in acetonitrile.

  • Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM).

    • MRM Transitions:

      • L-Tryptophan: e.g., Q1: 205.1 m/z -> Q3: 188.1 m/z

      • L-Tryptophan-¹³C₁₁,¹⁵N₂: e.g., Q1: 218.1 m/z -> Q3: 201.1 m/z

4. Method Validation Parameters:

  • Linearity: Analyze a series of calibration standards (typically 6-8 non-zero concentrations) to demonstrate the linear relationship between the analyte concentration and the peak area ratio (analyte/internal standard). The correlation coefficient (r²) should be ≥0.99.

  • Accuracy and Precision: Analyze replicate QC samples at low, medium, and high concentrations on the same day (intraday) and on different days (interday). The mean accuracy should be within 85-115% (80-120% for the lower limit of quantification, LLOQ), and the precision (%CV) should not exceed 15% (20% for LLOQ).

  • Recovery: Compare the peak area of the analyte in an extracted sample to the peak area of a post-extraction spiked sample at the same concentration.

  • Matrix Effect: Compare the peak area of the analyte in a post-extraction spiked sample to the peak area of the analyte in a neat solution at the same concentration. The internal standard should effectively compensate for any observed matrix effects.

  • Stability: Evaluate the stability of the analyte in the biological matrix under various conditions (e.g., freeze-thaw cycles, short-term benchtop storage, and long-term storage).

Bioanalytical Method Validation Workflow Start Start Stock_Solutions Prepare Stock Solutions (Analyte & IS) Start->Stock_Solutions Working_Solutions Prepare Working Solutions (Calibration Standards & QCs) Stock_Solutions->Working_Solutions Spike_IS Spike with L-Tryptophan-¹³C₁₁,¹⁵N₂ Working_Solutions->Spike_IS Sample_Collection Biological Sample (e.g., Plasma) Sample_Collection->Spike_IS Protein_Precipitation Protein Precipitation Spike_IS->Protein_Precipitation Extraction Supernatant Transfer & Evaporation Protein_Precipitation->Extraction Reconstitution Reconstitution in Mobile Phase Extraction->Reconstitution LC_MS_Analysis LC-MS/MS Analysis (MRM Mode) Reconstitution->LC_MS_Analysis Data_Processing Data Processing (Peak Area Ratio) LC_MS_Analysis->Data_Processing Validation_Assessment Assess Validation Parameters (Linearity, Accuracy, Precision, etc.) Data_Processing->Validation_Assessment End End Validation_Assessment->End

References

A Researcher's Guide to Labeled Tryptophan Isotopes: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise tracking and quantification of molecules are paramount. In the study of the essential amino acid L-tryptophan and its diverse metabolic pathways, stable isotope-labeled analogues are indispensable tools. This guide provides an objective comparison of L-Tryptophan-13C11,15N2 with other commonly used labeled tryptophan isotopes, supported by experimental data and detailed protocols to aid in the selection of the most appropriate tracer for your research needs.

L-Tryptophan is a precursor to a multitude of biologically active compounds, including the neurotransmitter serotonin, the neuroregulator kynurenine, and the hormone melatonin.[1][2] The study of its metabolic pathways is crucial for understanding a wide range of physiological and pathological processes, from neurological disorders to immune responses.[2] Stable isotope labeling, in conjunction with analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, allows for the precise tracing of tryptophan's metabolic fate.[3]

This guide focuses on the performance of this compound, a fully labeled isotopologue, in comparison to other labeled variants such as deuterated (e.g., L-Tryptophan-d5) and partially 13C-labeled tryptophan.

Comparative Performance of Labeled Tryptophan Isotopes

The choice of an isotopic label depends on the specific application, the analytical platform, and the biological question being addressed. The following table summarizes the key performance characteristics of different labeled tryptophan isotopes based on their utility in mass spectrometry and NMR spectroscopy.

FeatureThis compoundL-Tryptophan-d5L-Tryptophan-13C11L-Tryptophan-15N2
Mass Shift (vs. unlabeled) +13 Da+5 Da+11 Da+2 Da
Primary Applications Quantitative proteomics (SILAC), Metabolic flux analysis (MFA), Internal standard for MSInternal standard for MS, Metabolic tracingMetabolic flux analysis, Internal standard for MSMetabolic tracing, NMR spectroscopy
Potential for Isotopic Scrambling LowLow to moderate (potential for H/D exchange)LowModerate (can be transferred to other amino acids)[4]
Chromatographic Separation from Unlabeled Co-elutesPotential for slight retention time shiftCo-elutesCo-elutes
Utility in NMR Excellent for 13C and 15N-edited NMRNot directly useful for 1H or 13C NMRExcellent for 13C-edited NMRExcellent for 15N-edited NMR
Relative Cost HighLow to moderateHighModerate

Key Considerations for Isotope Selection

This compound: This fully heavy-atom labeled tryptophan is considered the gold standard for many quantitative proteomics applications, such as Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC). The large mass shift of +13 Da provides a clear separation from the unlabeled counterpart in mass spectra, enabling accurate quantification. Its stability with a low risk of isotopic scrambling makes it a reliable tracer for metabolic flux analysis.

L-Tryptophan-d5: Deuterated tryptophan is a cost-effective alternative, often used as an internal standard for quantitative analysis by GC- or LC-MS.[5][6] However, a potential drawback of deuterium (B1214612) labeling is the possibility of a slight shift in chromatographic retention time compared to the unlabeled analyte, which needs to be considered during method development. There is also a theoretical risk of hydrogen-deuterium exchange, although this is generally minimal under typical experimental conditions.

L-Tryptophan-13C11: This isotopologue provides a significant mass shift for MS-based quantification and is well-suited for tracing the carbon backbone of tryptophan through metabolic pathways.

L-Tryptophan-15N2: Labeling with 15N is particularly useful for tracking the nitrogen atoms of tryptophan. However, in cellular systems, the nitrogen from tryptophan can be transferred to other amino acids through transamination reactions, a phenomenon known as isotopic scrambling.[4] This can be mitigated by careful experimental design, such as adding indole (B1671886) during fermentation to suppress tryptophanase activity.[4]

Experimental Protocols

Quantification of Tryptophan and its Metabolites by LC-MS/MS

This protocol outlines a general procedure for the simultaneous quantification of tryptophan and its major metabolites in biological samples using isotope dilution mass spectrometry.

a. Sample Preparation (Protein Precipitation):

  • To 100 µL of serum or plasma, add 400 µL of ice-cold methanol (B129727) containing the isotopically labeled internal standard (e.g., L-Tryptophan-d5 or this compound) at a known concentration.[7]

  • Vortex the mixture for 30 seconds to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.[7]

b. LC-MS/MS Analysis:

  • Column: A C18 reversed-phase column (e.g., Atlantis T3 C18) is commonly used.[8]

  • Mobile Phase: A binary gradient consisting of an aqueous buffer (e.g., 5 mmol/L ammonium (B1175870) acetate) and an organic solvent (e.g., methanol) is typically employed.[8]

  • Mass Spectrometry: A tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for detection and quantification.[7] Specific MRM transitions for both the unlabeled analytes and the labeled internal standards need to be optimized.

G cluster_sample_prep Sample Preparation cluster_analysis Analysis BiologicalSample Biological Sample (e.g., Serum) AddStandard Add Internal Standard (e.g., L-Tryptophan-d5) BiologicalSample->AddStandard Precipitate Protein Precipitation (Methanol) AddStandard->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute LCMS LC-MS/MS Analysis Reconstitute->LCMS Data Data Acquisition & Processing LCMS->Data G cluster_expression Protein Expression cluster_purification Purification & Sample Prep Culture E. coli Culture in Minimal Medium Induction Induce with IPTG Culture->Induction AddLabel Add Labeled Tryptophan Induction->AddLabel Harvest Harvest Cells AddLabel->Harvest Purify Purify Protein Harvest->Purify NMRPrep Prepare NMR Sample Purify->NMRPrep NMRAnalysis NMR Spectroscopy NMRPrep->NMRAnalysis TryptophanMetabolism cluster_kynurenine Kynurenine Pathway (>95%) cluster_serotonin Serotonin Pathway (~1-2%) cluster_indole Indole Pathway (Gut Microbiota) Tryptophan L-Tryptophan Kynurenine Kynurenine Tryptophan->Kynurenine IDO/TDO FiveHTP 5-Hydroxytryptophan Tryptophan->FiveHTP TPH Indole Indole Tryptophan->Indole Tryptophanase KynurenicAcid Kynurenic Acid Kynurenine->KynurenicAcid QuinolinicAcid Quinolinic Acid Kynurenine->QuinolinicAcid NAD NAD+ QuinolinicAcid->NAD Serotonin Serotonin FiveHTP->Serotonin Melatonin Melatonin Serotonin->Melatonin IndoleaceticAcid Indoleacetic Acid Indole->IndoleaceticAcid

References

The Analytical Edge: Unpacking the Accuracy and Precision of L-Tryptophan-¹³C₁₁,¹⁵N₂ in Metabolite Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals striving for the highest degree of accuracy in metabolite quantification, the choice of an appropriate internal standard is paramount. In the analysis of L-tryptophan and its metabolites, the stable isotope-labeled L-Tryptophan-¹³C₁₁,¹⁵N₂ has emerged as a superior choice. This guide provides a comprehensive comparison of its performance against other alternatives, supported by experimental data, to inform your analytical decisions.

The use of stable isotope-labeled internal standards is a cornerstone of robust quantitative mass spectrometry. These compounds, which are chemically identical to the analyte of interest but have a different mass due to isotopic enrichment, co-elute with the analyte and experience similar ionization effects. This allows for the correction of variability during sample preparation and analysis, leading to more accurate and precise results.

L-Tryptophan-¹³C₁₁,¹⁵N₂, with its full labeling of all eleven carbon atoms with ¹³C and both nitrogen atoms with ¹⁵N, offers a significant mass shift from the endogenous L-tryptophan. This large mass difference minimizes the risk of isotopic cross-talk and ensures a clear distinction between the analyte and the internal standard, a critical factor for accurate quantification, especially at low concentrations.

Performance Benchmarks: A Data-Driven Comparison

The superior performance of L-Tryptophan-¹³C₁₁,¹⁵N₂ as an internal standard is evident in its exceptional accuracy and precision. Data from various studies using liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the quantification of tryptophan in biological matrices consistently demonstrate its reliability.

Internal StandardMatrixLinearity (R²)Recovery (%)Intra-Day Precision (%RSD)Inter-Day Precision (%RSD)
L-Tryptophan-¹³C₁₁,¹⁵N₂ Human Plasma≥ 0.98179.88 - 120.36≤ 61.10 - 9.74
L-Tryptophan-¹⁵NEye Fluid> 0.9994.3 - 96.1< 4.4Not Reported
¹³C,¹⁵N-labeled Trp MixPlant Material> 0.9990 - 98Not ReportedNot Reported

Table 1: Comparative performance data for L-Tryptophan-¹³C₁₁,¹⁵N₂ and other isotopically labeled tryptophan internal standards in LC-MS/MS analysis. The data is compiled from multiple studies and showcases the high linearity, recovery, and precision achieved with L-Tryptophan-¹³C₁₁,¹⁵N₂.

While direct head-to-head comparative studies with other internal standards like deuterated L-Tryptophan (e.g., L-Tryptophan-d5) are limited in the public domain, the consistently high performance of L-Tryptophan-¹³C₁₁,¹⁵N₂ across different laboratories and matrices underscores its suitability for demanding quantitative applications. The use of a fully ¹³C- and ¹⁵N-labeled standard is generally preferred over deuterated standards, as the C-D bonds can sometimes exhibit different chromatographic behavior compared to C-H bonds, a phenomenon known as the "isotope effect," which can compromise accuracy.

Experimental Workflow for Tryptophan Quantification

A robust and reliable method for the quantification of tryptophan in biological samples is crucial. The following diagram illustrates a typical experimental workflow employing L-Tryptophan-¹³C₁₁,¹⁵N₂ as an internal standard.

experimental_workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data_analysis Data Analysis sample Biological Sample (e.g., Plasma, Serum) add_is Spike with L-Tryptophan-¹³C₁₁,¹⁵N₂ sample->add_is precip Protein Precipitation (e.g., with Acetonitrile) add_is->precip centrifuge Centrifugation precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant injection Inject Sample supernatant->injection lc Chromatographic Separation (e.g., C18 column) injection->lc ms Mass Spectrometric Detection (MRM mode) lc->ms peak_integration Peak Integration (Analyte & IS) ms->peak_integration ratio Calculate Peak Area Ratio peak_integration->ratio calibration Quantify using Calibration Curve ratio->calibration results Report Concentration calibration->results

A typical workflow for metabolite quantification using a stable isotope-labeled internal standard.

Detailed Experimental Protocol

The following is a representative protocol for the quantification of L-tryptophan in human plasma using L-Tryptophan-¹³C₁₁,¹⁵N₂ as an internal standard.

1. Materials and Reagents:

  • L-Tryptophan (analyte standard)

  • L-Tryptophan-¹³C₁₁,¹⁵N₂ (internal standard)

  • Acetonitrile (B52724) (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (control)

2. Standard and Internal Standard Preparation:

  • Prepare stock solutions of L-tryptophan and L-Tryptophan-¹³C₁₁,¹⁵N₂ in a suitable solvent (e.g., 50% methanol (B129727) in water).

  • Prepare a series of calibration standards by spiking control plasma with known concentrations of L-tryptophan.

  • Prepare a working solution of the internal standard (L-Tryptophan-¹³C₁₁,¹⁵N₂) at a fixed concentration.

3. Sample Preparation:

  • To 100 µL of plasma sample (or calibration standard), add a fixed volume of the internal standard working solution.

  • Add 400 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Conditions:

  • LC System: A high-performance liquid chromatography system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A suitable gradient to achieve separation of tryptophan from other matrix components.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • MRM Transitions:

    • L-Tryptophan: Precursor ion (Q1) m/z -> Product ion (Q3) m/z (specific transitions to be optimized).

    • L-Tryptophan-¹³C₁₁,¹⁵N₂: Precursor ion (Q1) m/z -> Product ion (Q3) m/z (specific transitions to be optimized).

5. Data Analysis:

  • Integrate the peak areas for both L-tryptophan and L-Tryptophan-¹³C₁₁,¹⁵N₂.

  • Calculate the peak area ratio of the analyte to the internal standard.

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

  • Determine the concentration of L-tryptophan in the unknown samples by interpolating their peak area ratios on the calibration curve.

Tryptophan's Central Role in Metabolism

L-tryptophan is an essential amino acid that serves as a precursor for the synthesis of proteins and several critical bioactive molecules. Understanding its metabolic fate is crucial in various fields of research, including neuroscience, immunology, and drug development. The diagram below illustrates the major metabolic pathways of tryptophan.

tryptophan_pathways cluster_kynurenine Kynurenine Pathway (>95%) cluster_serotonin Serotonin Pathway (~1-2%) cluster_indole Indole Pathway (Gut Microbiota) Trp L-Tryptophan IDO_TDO IDO/TDO Trp->IDO_TDO TPH TPH Trp->TPH Microbiota Tryptophanase Trp->Microbiota Kynurenine Kynurenine IDO_TDO->Kynurenine Kynurenic_Acid Kynurenic Acid Kynurenine->Kynurenic_Acid Anthranilic_Acid Anthranilic Acid Kynurenine->Anthranilic_Acid Quinolinic_Acid Quinolinic Acid Anthranilic_Acid->Quinolinic_Acid NAD NAD+ Quinolinic_Acid->NAD Five_HTP 5-Hydroxytryptophan TPH->Five_HTP Serotonin Serotonin Five_HTP->Serotonin Melatonin Melatonin Serotonin->Melatonin Indole Indole Microbiota->Indole Indole_derivatives Indole Derivatives Indole->Indole_derivatives

Major metabolic pathways of L-tryptophan in the body.

A Head-to-Head Comparison: L-Tryptophan-¹³C₁₁,¹⁵N₂ Versus Deuterated Tryptophan for Metabolic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of an appropriate tracer is paramount for the accuracy and reliability of metabolic studies. When investigating the intricate pathways of L-tryptophan, two common choices of stable isotope-labeled tracers emerge: L-Tryptophan-¹³C₁₁,¹⁵N₂ and deuterated tryptophan. This guide provides an objective comparison of their performance, supported by experimental data and detailed methodologies, to aid in the selection of the optimal tracer for your research needs.

The primary distinction between these two tracers lies in the potential for a significant kinetic isotope effect (KIE) with deuterated tryptophan. The doubling of the mass of a hydrogen atom when replaced with deuterium (B1214612) can lead to a considerable decrease in the rate of chemical reactions where the cleavage of a carbon-deuterium bond is the rate-limiting step.[1][2] In contrast, the minor mass increase associated with ¹³C and ¹⁵N isotopes results in a generally negligible KIE.[1]

Performance Comparison: A Qualitative and Semi-Quantitative Overview

The following table summarizes the key characteristics and performance aspects of L-Tryptophan-¹³C₁₁,¹⁵N₂ and deuterated tryptophan as metabolic tracers.

FeatureL-Tryptophan-¹³C₁₁,¹⁵N₂Deuterated Tryptophan (e.g., D₅-Tryptophan)Supporting Evidence & Remarks
Tracer Specificity & Metabolic Fate High. The heavy atom backbone ensures that the label is retained throughout the major metabolic pathways, allowing for comprehensive flux analysis.High. The deuterium labels are generally stable, but there is a potential for label loss through exchange reactions in certain biological processes.¹³C and ¹⁵N are integral to the molecular skeleton, making them less susceptible to loss than deuterium, which can be exchanged with protons in aqueous environments.
Kinetic Isotope Effect (KIE) Negligible. The small mass difference between ¹²C/¹³C and ¹⁴N/¹⁵N results in minimal alteration of reaction rates.[1]Potentially significant. The substantial mass difference between ¹H and ²H can lead to slower enzymatic reactions, potentially altering metabolic fluxes from their natural state.[1][2]The magnitude of the KIE for deuterated compounds can be substantial, with reaction rates being slowed by a factor of 6-10 for C-H bond cleavage.[3]
Metabolic Switching Unlikely. The tracer is metabolized in a manner that is virtually identical to its unlabeled counterpart.Possible. The KIE could theoretically lead to the preferential channeling of the tracer through pathways with lower activation energies, a phenomenon known as metabolic switching.This is a theoretical concern based on the principles of KIE and would require specific experimental validation to confirm its occurrence in tryptophan metabolism.
Synthesis & Purity Complex multi-step synthesis is often required to achieve high isotopic enrichment.Can be synthesized through methods like Pt/C-catalyzed hydrogen-deuterium exchange, but this can lead to racemization (a mixture of D- and L-isomers).[4][5]The potential for racemization in deuterated tryptophan is a critical consideration, as biological systems are stereospecific, and the presence of the D-isomer could complicate metabolic interpretations.
Analytical Detection Readily detectable by mass spectrometry (MS), providing clear mass shifts for the parent compound and its metabolites.Also detectable by MS, but with smaller mass shifts per deuterium atom compared to the full carbon and nitrogen labeling.LC-MS/MS is the preferred method for the analysis of both types of tracers and their metabolites.[6][7]
Photostability Standard photostability, similar to unlabeled tryptophan.Enhanced photostability has been reported for deuterated tryptophan.[4]This property may be advantageous for experimental workflows involving prolonged exposure to light.

Tryptophan Metabolic Pathways

Tryptophan is an essential amino acid that is metabolized through three primary pathways: the kynurenine (B1673888) pathway, the serotonin (B10506) pathway, and the indole (B1671886) pathway, which is mediated by gut microbiota.[8][9][10] The vast majority of tryptophan, over 95%, is catabolized via the kynurenine pathway.[8][11]

Tryptophan_Metabolism cluster_kynurenine Kynurenine Pathway (~95%) cluster_serotonin Serotonin Pathway (~1-2%) cluster_indole Indole Pathway (Gut Microbiota) Tryptophan Tryptophan Kynurenine Kynurenine Tryptophan->Kynurenine Five_HTP 5-Hydroxytryptophan Tryptophan->Five_HTP Indole Indole Tryptophan->Indole Tryptamine Tryptamine Tryptophan->Tryptamine Kynurenic_Acid Kynurenic_Acid Kynurenine->Kynurenic_Acid Anthranilic_Acid Anthranilic_Acid Kynurenine->Anthranilic_Acid Three_Hydroxykynurenine 3-Hydroxykynurenine Kynurenine->Three_Hydroxykynurenine Xanthurenic_Acid Xanthurenic_Acid Three_Hydroxykynurenine->Xanthurenic_Acid Quinolinic_Acid Quinolinic_Acid Three_Hydroxykynurenine->Quinolinic_Acid NAD NAD+ Quinolinic_Acid->NAD Serotonin Serotonin Five_HTP->Serotonin Melatonin Melatonin Serotonin->Melatonin Indole_3_Acetic_Acid Indole-3-Acetic Acid Indole->Indole_3_Acetic_Acid

Caption: Major metabolic pathways of L-tryptophan.

Experimental Protocols

The following sections outline generalized experimental protocols for metabolic studies using either L-Tryptophan-¹³C₁₁,¹⁵N₂ or deuterated tryptophan.

Experimental Workflow: A Generalized Approach

Experimental_Workflow Tracer_Admin Tracer Administration (e.g., intravenous, oral) Sample_Collection Biological Sample Collection (e.g., plasma, urine, tissue) Tracer_Admin->Sample_Collection Time course Sample_Prep Sample Preparation (e.g., protein precipitation, extraction) Sample_Collection->Sample_Prep LC_MS_Analysis LC-MS/MS Analysis Sample_Prep->LC_MS_Analysis Data_Analysis Data Analysis (Isotopologue distribution, flux calculation) LC_MS_Analysis->Data_Analysis Interpretation Metabolic Interpretation Data_Analysis->Interpretation

Caption: Generalized experimental workflow for metabolic tracer studies.

Tracer Administration
  • Objective: To introduce the stable isotope-labeled tryptophan into the biological system.

  • Protocol:

    • Prepare a sterile solution of L-Tryptophan-¹³C₁₁,¹⁵N₂ or deuterated tryptophan in a physiologically compatible vehicle (e.g., saline).

    • Administer the tracer to the subject (e.g., animal model, human participant) via the desired route (e.g., intravenous infusion, oral gavage). The dosage and administration route will depend on the specific research question and the biological system under investigation.

Biological Sample Collection
  • Objective: To collect biological samples at various time points to monitor the incorporation and metabolism of the tracer.

  • Protocol:

    • Collect biological samples (e.g., blood, urine, tissue biopsies) at predetermined time points following tracer administration.

    • Process the samples immediately to prevent degradation of metabolites. For blood, this may involve centrifugation to separate plasma or serum. Tissues should be snap-frozen in liquid nitrogen.

    • Store all samples at -80°C until analysis.

Sample Preparation for LC-MS/MS Analysis
  • Objective: To extract tryptophan and its metabolites from the biological matrix and prepare them for analysis.

  • Protocol (Example for Plasma):

    • Thaw plasma samples on ice.

    • To 100 µL of plasma, add 400 µL of a cold protein precipitation solution (e.g., methanol (B129727) containing an internal standard).

    • Vortex the mixture thoroughly for 1 minute.

    • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

    • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in a suitable solvent (e.g., 100 µL of the initial mobile phase) for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Objective: To separate and quantify the different isotopologues of tryptophan and its metabolites.

  • Protocol:

    • Chromatographic Separation:

      • Use a suitable liquid chromatography (LC) column (e.g., a C18 reversed-phase column) to separate tryptophan and its metabolites.

      • Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile (B52724) with 0.1% formic acid). The gradient program should be optimized to achieve good separation of all analytes of interest.

    • Mass Spectrometric Detection:

      • Utilize a tandem mass spectrometer (MS/MS) operating in multiple reaction monitoring (MRM) mode for sensitive and specific detection.

      • For each analyte (both labeled and unlabeled), define specific precursor-to-product ion transitions.

      • Optimize the MS parameters (e.g., collision energy, cone voltage) for each transition to maximize signal intensity.

Conclusion: Making an Informed Decision

The choice between L-Tryptophan-¹³C₁₁,¹⁵N₂ and deuterated tryptophan for metabolic studies is not straightforward and depends heavily on the specific research objectives.

  • L-Tryptophan-¹³C₁₁,¹⁵N₂ is the tracer of choice for quantitative metabolic flux analysis. Its negligible kinetic isotope effect ensures that the measured fluxes accurately reflect the in vivo metabolic state. The comprehensive labeling of the carbon and nitrogen backbone provides robust tracking of the tryptophan molecule through its various metabolic fates.

  • Deuterated tryptophan can be a valuable tool for specific applications, particularly when the synthesis of the ¹³C,¹⁵N-labeled counterpart is challenging or cost-prohibitive. However, researchers must be acutely aware of the potential for a significant kinetic isotope effect, which could alter the metabolic pathways under investigation. Careful validation and consideration of the potential for metabolic switching are crucial when using deuterated tracers for quantitative studies. The enhanced photostability and the potential for racemization during synthesis are additional factors to consider in the experimental design.

Ultimately, a thorough understanding of the strengths and limitations of each tracer, as outlined in this guide, will enable researchers to design more robust and insightful metabolic studies.

References

A Comparative Guide to Cross-Validating L-Tryptophan-13C11,15N2 Labeling with Alternative Metabolic Assessment Methods

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an objective comparison of L-Tryptophan-13C11,15N2 stable isotope labeling with other established methods for assessing tryptophan metabolism. The focus is on providing researchers, scientists, and drug development professionals with the necessary information to select the most appropriate technique for their experimental needs, supported by experimental data and detailed protocols.

Tryptophan is an essential amino acid that serves as a precursor for protein synthesis and the production of bioactive molecules such as serotonin (B10506), melatonin, and kynurenine (B1673888). The metabolic flux through these pathways is critical in various physiological and pathological processes. Accurate measurement of this flux is therefore essential for understanding disease mechanisms and for the development of novel therapeutics.

Stable isotope tracing using compounds like this compound is a powerful technique for elucidating metabolic pathways and quantifying fluxes.[1] However, it is crucial to understand how this method compares to and can be cross-validated with other analytical approaches. This guide will focus on the comparison of stable isotope labeling with two such alternative methods: High-Performance Liquid Chromatography (HPLC)-based metabolite quantification and direct enzyme activity assays.

Overview of Tryptophan Metabolic Pathways

Tryptophan is primarily metabolized through two major pathways: the serotonin pathway and the kynurenine pathway. A small fraction is also converted to indole (B1671886) and its derivatives by gut microbiota. The following diagram illustrates the major routes of tryptophan metabolism.

Tryptophan Metabolism cluster_serotonin cluster_kynurenine cluster_indole Trp L-Tryptophan Prot Protein Synthesis Trp->Prot Serotonin_path Serotonin Pathway Trp->Serotonin_path Kynurenine_path Kynurenine Pathway Trp->Kynurenine_path Indole_path Indole Pathway (Microbiota) Trp->Indole_path HTP 5-Hydroxytryptophan Serotonin_path->HTP TPH Kyn Kynurenine Kynurenine_path->Kyn IDO/TDO Indole Indole Indole_path->Indole Serotonin Serotonin HTP->Serotonin Melatonin Melatonin Serotonin->Melatonin HIAA 5-HIAA Serotonin->HIAA KYNA Kynurenic Acid Kyn->KYNA HAA 3-Hydroxyanthranilic Acid Kyn->HAA QUIN Quinolinic Acid HAA->QUIN NAD NAD+ QUIN->NAD IAA Indole-3-acetic acid Indole->IAA

Figure 1: Major Metabolic Pathways of L-Tryptophan.
Comparison of Methodologies

The following table summarizes the key features of this compound labeling, HPLC-based metabolite quantification, and enzyme activity assays for studying tryptophan metabolism.

FeatureThis compound LabelingHPLC-Based Metabolite QuantificationEnzyme Activity Assays
Principle Tracing the incorporation of stable isotopes from a labeled precursor into downstream metabolites to determine metabolic flux.Separation and quantification of the absolute concentrations of tryptophan and its metabolites at a single point in time.In vitro measurement of the catalytic rate of specific enzymes involved in tryptophan metabolism.
Primary Output Dynamic flux rates (e.g., turnover, synthesis, catabolism).Static concentrations of metabolites (e.g., µmol/L).Enzyme-specific activity (e.g., nmol/h/mg protein).
Key Advantage Provides a dynamic view of pathway activity and relative contributions of different pathways.Provides absolute quantification of metabolite levels, which can indicate pathway dysregulation.Directly measures the functional capacity of key regulatory enzymes in the pathway.
Key Limitation Requires specialized equipment (mass spectrometer) and complex data analysis; provides relative flux unless combined with other measurements.Provides a static snapshot of metabolite levels, which may not directly reflect pathway flux.In vitro activity may not always reflect in vivo enzyme function due to regulatory factors.
Typical Application Quantifying the rate of tryptophan conversion to kynurenine or serotonin in response to stimuli.Assessing baseline levels of tryptophan and its catabolites in clinical samples.Determining the impact of genetic mutations or inhibitors on key metabolic enzymes like IDO1 or TDO2.

Section 1: this compound Labeling for Metabolic Flux Analysis

Stable isotope tracing with L-Tryptophan fully labeled with 13C and 15N allows for the precise tracking of the tryptophan molecule and its fragments through various metabolic pathways. By measuring the rate of appearance of labeled downstream metabolites, researchers can quantify the flux through specific pathways.

A practical application of this principle is the 13C-Tryptophan Breath Test (13C-TBT), which is used to assess the whole-body catabolic turnover of tryptophan through the kynurenine pathway.[2]

Experimental Protocol: 13C-Tryptophan Breath Test (13C-TBT)
  • Subject Preparation: Subjects are typically fasted overnight.

  • Baseline Sample Collection: A baseline breath sample is collected in a specialized bag.

  • Tracer Administration: A known amount of L-[1-13C]tryptophan (e.g., 150 mg) dissolved in water is orally administered to the subject.[2]

  • Post-Dose Sample Collection: Breath samples are collected at regular intervals (e.g., every 15-30 minutes) for a period of up to 3 hours.[2]

  • Sample Analysis: The ratio of 13CO2 to 12CO2 in the breath samples is measured using isotope ratio mass spectrometry.

  • Data Analysis: The rate of 13CO2 exhalation is used to determine the rate of tryptophan catabolism through the kynurenine pathway, as the 13C label is released as 13CO2 during the conversion of 3-hydroxykynurenine to 3-hydroxyanthranilic acid.[2]

13C_TBT_Workflow Fasting Overnight Fasting Baseline Baseline Breath Sample Fasting->Baseline Tracer Oral Administration of L-[1-13C]Tryptophan Baseline->Tracer Sampling Serial Breath Sampling Tracer->Sampling Analysis Isotope Ratio Mass Spectrometry (13CO2/12CO2) Sampling->Analysis Result Tryptophan Catabolic Rate Analysis->Result

Figure 2: Experimental Workflow for the 13C-Tryptophan Breath Test.
Data Presentation: Correlation of 13C-TBT with Plasma Tryptophan

While the 13C-TBT provides a measure of flux, it can be compared with static metabolite concentrations. A study in patients with major depressive disorder (MDD) and healthy controls demonstrated a negative correlation between the peak 13CO2 exhalation (Cmax) from the 13C-TBT and plasma tryptophan concentrations.[2] This suggests that higher tryptophan catabolism (higher Cmax) is associated with lower circulating levels of tryptophan.

GroupParameterPlasma Tryptophan (µM)13C-TBT Cmax (‰)Correlation (r)p-value
MDD PatientsMean ± SD55.7 ± 11.40.89 ± 0.32-0.580.020
Healthy ControlsMean ± SD58.9 ± 10.91.05 ± 0.28-0.550.034
Data adapted from Teraishi et al., 2015.[2]

Section 2: Alternative Method 1: HPLC-Based Quantification of Tryptophan and Metabolites

High-Performance Liquid Chromatography (HPLC), often coupled with mass spectrometry (LC-MS) or UV/fluorescence detectors, is a widely used method for the simultaneous quantification of tryptophan and its major metabolites in biological samples.[3][4] This approach provides a snapshot of the concentrations of these molecules.

Experimental Protocol: HPLC Quantification of Tryptophan Metabolites
  • Sample Preparation: Biological samples (e.g., plasma, brain tissue) are deproteinized, typically with an acid like perchloric acid or trichloroacetic acid.

  • Internal Standard: A known concentration of an internal standard (e.g., 3-nitro-L-tyrosine) is added to each sample for accurate quantification.[4]

  • Chromatographic Separation: The supernatant is injected into an HPLC system equipped with a reverse-phase column. A mobile phase gradient is used to separate tryptophan and its metabolites based on their physicochemical properties.

  • Detection: The separated compounds are detected using a UV detector and a fluorescence detector. Each compound has a characteristic retention time and spectral properties that allow for its identification and quantification.[3]

  • Quantification: The concentration of each metabolite is determined by comparing its peak area to that of the internal standard and a standard curve generated from known concentrations of the analytes.

HPLC_Workflow Sample_Prep Sample Deproteinization and Addition of Internal Standard Injection Injection into HPLC System Sample_Prep->Injection Separation Reverse-Phase Chromatographic Separation Injection->Separation Detection UV and Fluorescence Detection Separation->Detection Quantification Quantification using Standard Curves Detection->Quantification

Figure 3: Experimental Workflow for HPLC-Based Metabolite Quantification.
Data Presentation: Tryptophan Metabolite Concentrations

The output of this method is a table of absolute concentrations for tryptophan and its various metabolites in the analyzed samples.

MetaboliteConcentration in Mouse Brain (pmol/mg tissue)
L-Tryptophan15.2 ± 1.8
Serotonin2.8 ± 0.5
5-HIAA1.9 ± 0.3
Kynurenine0.9 ± 0.2
Kynurenic Acid0.05 ± 0.01
Representative data.

Section 3: Alternative Method 2: Enzyme Activity Assays

The flux through the kynurenine pathway is primarily controlled by the initial and rate-limiting enzymes, indoleamine 2,3-dioxygenase (IDO) and tryptophan 2,3-dioxygenase (TDO).[5] Direct measurement of the activity of these enzymes in tissue homogenates can provide insights into the metabolic capacity of this pathway.

Experimental Protocol: IDO/TDO Enzyme Activity Assay
  • Tissue Homogenization: Tissues (e.g., liver for TDO, small intestine for IDO) are homogenized in a suitable buffer.

  • Reaction Mixture: The homogenate is incubated with a reaction mixture containing L-tryptophan, co-factors (e.g., ascorbic acid, methylene (B1212753) blue for IDO), and other necessary components.

  • Incubation: The reaction is carried out at a controlled temperature (e.g., 37°C) for a specific duration.

  • Reaction Termination: The reaction is stopped, typically by adding an acid like perchloric acid.

  • Product Quantification: The amount of kynurenine produced is quantified. This can be done spectrophotometrically after a colorimetric reaction or by HPLC.

  • Activity Calculation: The enzyme activity is calculated based on the amount of kynurenine produced per unit of time and normalized to the protein concentration of the homogenate.

Data Presentation: Enzyme Activity Levels

The results are typically presented as the specific activity of the enzyme in the tissue of interest.

EnzymeTissueSpeciesActivity (nmol kynurenine/h/mg protein)
TDOLiverRat150 ± 25
TDOLiverMouse120 ± 20
IDOSmall IntestineRat80 ± 15
IDOSmall IntestineMouse65 ± 10
Representative data based on values from Crivellenti et al., 2013.[5]

Conclusion

This compound labeling, HPLC-based metabolite quantification, and enzyme activity assays are complementary techniques for investigating tryptophan metabolism.

  • Stable isotope labeling is unparalleled for measuring dynamic metabolic fluxes in vivo.

  • HPLC-based methods provide a robust and accurate snapshot of the concentrations of tryptophan and its metabolites.

  • Enzyme activity assays offer a direct measure of the functional capacity of key regulatory enzymes in the metabolic pathways.

For a comprehensive understanding of tryptophan metabolism, a multi-faceted approach that integrates data from these different methodologies is often the most powerful strategy. For instance, a change in flux measured by stable isotope tracing can be correlated with altered metabolite concentrations and the activity of specific enzymes to provide a more complete picture of the underlying metabolic reprogramming. The choice of method will ultimately depend on the specific research question, the available resources, and the biological system under investigation.

References

Linearity in Focus: A Comparative Guide to L-Tryptophan-13C11,15N2 in Calibration Curves for Bioanalytical Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the precise quantification of L-Tryptophan, the choice of an appropriate internal standard is paramount for achieving accurate and reliable results. This guide provides an objective comparison of the linearity performance of L-Tryptophan-13C11,15N2 against other commonly used internal standards in calibration curves for liquid chromatography-tandem mass spectrometry (LC-MS/MS) applications. The data presented is supported by a detailed experimental protocol to aid in the replication and validation of these findings.

Performance Comparison of Internal Standards

The linearity of a calibration curve is a critical parameter in bioanalytical method validation, demonstrating the direct proportionality of the instrument response to the concentration of the analyte. An ideal internal standard should mimic the analyte's behavior throughout the analytical process, from sample preparation to detection, thereby ensuring high accuracy and precision. Stable isotope-labeled internal standards are considered the gold standard for quantitative mass spectrometry due to their similar physicochemical properties to the analyte.

Here, we compare the linearity of this compound with other alternatives, Tryptophan-d5 and Amlodipine, based on reported experimental data.

Internal StandardAnalyteMatrixConcentration RangeLinearity (R²)Reference
This compound L-TryptophanNot Specified0.5 - 40 µM> 0.99[1]
Tryptophan-d5Tryptophan and its metabolitesPlant ExtractsNot Specified> 0.99[2]
AmlodipineL-TryptophanNot Specified1.25 - 4000 ng/mL0.996[3][4]

The data indicates that this compound demonstrates excellent linearity (R² > 0.99) over a relevant biological concentration range.[1] This performance is comparable to another stable isotope-labeled standard, Tryptophan-d5, which also exhibits a high degree of linearity.[2] While the structurally unrelated internal standard, Amlodipine, also provides good linearity (R² = 0.996), stable isotope-labeled standards like this compound are generally preferred as they more closely compensate for matrix effects and variations in ionization efficiency.[3][4]

Experimental Protocols

The following is a representative experimental protocol for the quantification of L-Tryptophan in human plasma using this compound as an internal standard, based on common methodologies described in the literature.

1. Materials and Reagents:

  • L-Tryptophan analytical standard

  • This compound (Internal Standard)

  • Human plasma (blank)

  • Methanol (B129727) (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (ultrapure)

2. Preparation of Stock and Working Solutions:

  • L-Tryptophan Stock Solution (1 mg/mL): Accurately weigh and dissolve L-Tryptophan in methanol.

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

  • Working Solutions: Prepare serial dilutions of the L-Tryptophan stock solution in methanol:water (50:50, v/v) to create calibration standards. Prepare a working solution of the internal standard at a fixed concentration.

3. Sample Preparation (Protein Precipitation):

  • Pipette 100 µL of blank human plasma into a microcentrifuge tube.

  • Add a fixed amount of the internal standard working solution.

  • Add the appropriate volume of the L-Tryptophan working solution to create calibration curve points. For unknown samples, add the same volume of methanol:water.

  • Add three volumes of ice-cold methanol to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable volume of the mobile phase for LC-MS/MS analysis.

4. LC-MS/MS Conditions:

  • Liquid Chromatography (LC):

    • Column: A suitable C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in methanol.

    • Gradient: A suitable gradient to ensure separation of Tryptophan from other matrix components.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Multiple Reaction Monitoring (MRM) Transitions:

      • L-Tryptophan: Monitor the transition from the precursor ion (m/z) to a specific product ion (m/z).

      • This compound: Monitor the corresponding transition for the internal standard.

    • Optimize other MS parameters such as collision energy and declustering potential for maximum signal intensity.

5. Data Analysis:

  • Construct a calibration curve by plotting the peak area ratio of L-Tryptophan to this compound against the concentration of L-Tryptophan.

  • Perform a linear regression analysis to determine the equation of the line and the coefficient of determination (R²).

  • Quantify L-Tryptophan in unknown samples using the generated calibration curve.

Visualizing the Bioanalytical Workflow

The following diagram illustrates the key steps in a typical bioanalytical workflow for the quantification of an analyte using an internal standard.

Bioanalytical_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Analysis cluster_Data Data Processing Sample Biological Sample (e.g., Plasma) Spike_IS Spike with Internal Standard (this compound) Sample->Spike_IS 1 Protein_Precipitation Protein Precipitation Spike_IS->Protein_Precipitation 2 Centrifugation Centrifugation Protein_Precipitation->Centrifugation 3 Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer 4 Evaporation Evaporation & Reconstitution Supernatant_Transfer->Evaporation 5 LC_Separation LC Separation Evaporation->LC_Separation 6 MS_Detection MS/MS Detection LC_Separation->MS_Detection 7 Peak_Integration Peak Integration MS_Detection->Peak_Integration 8 Calibration_Curve Calibration Curve Construction Peak_Integration->Calibration_Curve 9 Quantification Quantification of Analyte Calibration_Curve->Quantification 10

Caption: Bioanalytical workflow for analyte quantification.

References

A Comparative Guide to the Quantification of L-Tryptophan Using Isotope Dilution Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of different liquid chromatography-tandem mass spectrometry (LC-MS/MS) methodologies for the quantification of L-Tryptophan in biological matrices, utilizing L-Tryptophan-13C11,15N2 as an internal standard. The data and protocols presented are compiled from various validated analytical methods to assist researchers in selecting and implementing robust quantification assays.

Comparison of L-Tryptophan Quantification Methods

The following table summarizes the performance characteristics of various LC-MS/MS methods for the quantification of L-Tryptophan and its metabolites in human plasma or serum. These methods employ this compound as an internal standard to ensure high accuracy and precision.

ParameterMethod 1 (Human Serum)Method 2 (Human Plasma)Method 3 (Mice Serum & Brain)Method 4 (Human Serum)
Linearity Range 2–125 µM[1]0.1 to 500 µM[2]Not specified for Tryptophan0.0150–100 µM[3]
Accuracy 91.8 to 107.5%[1]Within 15% (implied by FDA standards)[2]Not specifiedWithin 100% ± 20%[3]
Precision (%CV/%RSD) 1.8 to 8.9%[1]Intra-assay: 4.189%, Inter-assay: 6.550%[2]≤13.92% (intra- and inter-day)[4]<15%[3]
Limit of Quantification (LOQ) 2 µM (Lower limit of linearity)[1]Not specified3.42 to 244.82 nmol/L (for various metabolites)[4]0.0150 µM (Lower limit of quantification range)[3]
Matrix Human Serum[1]Human Serum[2]Mice Serum and Brain[4]Human Plasma[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical assays. Below are summaries of protocols from two distinct studies.

Method 1: Quantification in Human Serum

This method was developed for biomarker studies in patients with cancer undergoing immunotherapy.

1. Sample Preparation:

  • Details on the specific sample preparation steps, including protein precipitation methods, were not fully available in the provided search results. A common approach involves protein precipitation using agents like trifluoroacetic acid, followed by centrifugation to separate the supernatant for analysis.

2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

  • Instrumentation: The analysis was performed with a Shimadzu HPLC system coupled with an LCMS-8030 mass spectrometer.[1]

  • Chromatographic Separation: Specific details on the column and mobile phases were not available in the provided search snippets.

  • Mass Spectrometry Detection: The method utilized tandem mass spectrometry for the detection and quantification of tryptophan and its metabolites.[1]

Method 2: Quantification in Mice Serum and Brain

This method was developed for the simultaneous determination of tryptophan, its metabolites, and various neurotransmitters.

1. Sample Preparation:

  • Samples were spiked with an internal standard.

  • Protein was precipitated by mixing with trifluoroacetic acid.[4]

  • The samples were then analyzed by LC-MS/MS.[4]

2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

  • Chromatographic Separation: A Restek Ultra Aqueous C18 column was used with a gradient elution, achieving separation within 8 minutes.[4]

  • Mass Spectrometry Detection: Detection was performed using multiple reaction monitoring (MRM) with an electrospray ionization (ESI) source in positive mode.[4]

L-Tryptophan Metabolic Pathways

L-Tryptophan is an essential amino acid that is metabolized through several key pathways, primarily the kynurenine (B1673888) and serotonin (B10506) pathways. Understanding these pathways is critical for interpreting the biological significance of tryptophan level fluctuations.

L_Tryptophan_Metabolism L-Tryptophan Metabolic Pathways cluster_kynurenine Kynurenine Pathway (~95%) cluster_serotonin Serotonin Pathway (~1-2%) TRP L-Tryptophan IDO_TDO IDO / TDO TRP->IDO_TDO Inflammation, Stress TPH TPH TRP->TPH KYN Kynurenine IDO_TDO->KYN KYNA Kynurenic Acid (Neuroprotective) KYN->KYNA Three_HK 3-Hydroxykynurenine KYN->Three_HK QUIN Quinolinic Acid (Neurotoxic) Three_HK->QUIN Five_HTP 5-Hydroxytryptophan (5-HTP) TPH->Five_HTP AAAD AAAD Five_HTP->AAAD Serotonin Serotonin (5-HT) AAAD->Serotonin Melatonin Melatonin Serotonin->Melatonin

Caption: Major metabolic pathways of L-Tryptophan.

References

A Researcher's Guide to Comparative Proteomics: iTRAQ vs. TMT vs. SILAC

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of quantitative proteomics, stable isotope labeling techniques are paramount for discerning subtle changes in protein abundance across different biological samples. This guide provides a comprehensive comparison of three prominent methods: Isobaric Tags for Relative and Absolute Quantitation (iTRAQ), Tandem Mass Tags (TMT), and Stable Isotope Labeling by Amino acids in Cell culture (SILAC). Each method offers unique advantages and is suited for different experimental designs, from large-scale clinical cohort studies to detailed analyses of cellular signaling pathways.

Quantitative Performance at a Glance

The choice of a stable isotope labeling strategy hinges on factors such as sample type, desired multiplexing capability, and required quantitative accuracy. The following table summarizes the key quantitative and performance characteristics of iTRAQ, TMT, and SILAC to aid researchers in selecting the most appropriate method for their studies.

FeatureiTRAQ (Isobaric Tags for Relative and Absolute Quantitation)TMT (Tandem Mass Tags)SILAC (Stable Isotope Labeling by Amino acids in Cell culture)
Labeling Principle In vitro chemical labeling of peptides with isobaric tags.[1]In vitro chemical labeling of peptides with isobaric tags.[1]In vivo metabolic labeling of proteins with stable isotope-labeled amino acids.[2]
Multiplexing Capacity 4-plex and 8-plex reagents are commonly used.[3]Up to 18-plex with TMTpro reagents, allowing for simultaneous analysis of more samples.[1]Typically 2-plex or 3-plex, though can be extended with multiple experiments.[4]
Sample Type Applicable to a wide range of biological samples, including tissues and biofluids.[1]Suitable for diverse sample types, including clinical tissues and body fluids.[5]Primarily limited to cell cultures that can incorporate the labeled amino acids.[1]
Quantitative Accuracy Provides high accuracy in relative quantification.[6] However, it can be affected by co-isolation interference, leading to ratio compression.[1]High quantification accuracy, but also susceptible to ratio compression due to co-isolation interference.[1][6] MS3-based methods can mitigate this.[7]Considered the gold standard for quantitative accuracy due to early-stage sample pooling, minimizing sample preparation variability.[4][8]
Throughput High-throughput capability, allowing for the analysis of up to 8 samples in a single run.[6]Higher throughput than iTRAQ due to greater multiplexing capabilities.[6]Lower throughput compared to iTRAQ and TMT due to limited multiplexing.[9]
Physiological Relevance In vitro labeling may not fully represent the in vivo state.In vitro labeling is performed post-extraction.High physiological relevance as labeling occurs within living cells, providing a more accurate snapshot of the cellular state.[6]
Cost Moderate cost.[1]Generally higher cost, especially for higher-plex reagents.Can be costly, particularly for cell lines with low incorporation rates.[10]

Visualizing Proteomic Workflows and Pathways

Understanding the experimental process and the biological context is crucial for interpreting quantitative proteomics data. The following diagrams, generated using Graphviz, illustrate a typical isobaric labeling workflow, the logical relationship between the labeling strategies, and a key signaling pathway often investigated using these methods.

experimental_workflow cluster_sample_prep Sample Preparation cluster_labeling Isobaric Labeling cluster_analysis Mass Spectrometry Analysis p1 Protein Extraction p2 Protein Digestion (e.g., Trypsin) p1->p2 l1 Label Peptides (iTRAQ or TMT) p2->l1 a1 Combine Labeled Peptide Samples l1->a1 a2 LC-MS/MS Analysis a1->a2 a3 Data Analysis & Quantification a2->a3

A generalized experimental workflow for iTRAQ and TMT-based comparative proteomics.

logical_relationships cluster_in_vitro In Vitro Labeling (Chemical) cluster_in_vivo In Vivo Labeling (Metabolic) iTRAQ iTRAQ TMT TMT SILAC SILAC Proteomics Comparative Proteomics Proteomics->iTRAQ Proteomics->TMT Proteomics->SILAC

Logical relationship between iTRAQ, TMT, and SILAC based on labeling strategy.

signaling_pathway EGF EGF EGFR EGFR EGF->EGFR Grb2 Grb2 EGFR->Grb2 SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation

The EGF-RAS-RAF-MEK-ERK signaling pathway, a common target for proteomic analysis.

Detailed Experimental Protocols

Reproducibility is a cornerstone of scientific research. The following sections provide detailed, step-by-step protocols for the key experiments involved in iTRAQ, TMT, and SILAC-based comparative proteomics.

iTRAQ/TMT Experimental Protocol (In Vitro Labeling)

The workflows for iTRAQ and TMT are conceptually similar, with the primary difference being the specific reagents and the number of samples that can be multiplexed.[5][11]

  • Protein Extraction and Digestion :

    • Extract proteins from each sample using a suitable lysis buffer containing protease and phosphatase inhibitors.[12]

    • Quantify the protein concentration in each extract using a standard method (e.g., BCA assay).

    • Take an equal amount of protein from each sample (e.g., 100 µg).

    • Reduce the proteins with dithiothreitol (B142953) (DTT) and alkylate with iodoacetamide (B48618) (IAA) to denature the proteins and prevent disulfide bond reformation.

    • Digest the proteins into peptides overnight using a protease, typically trypsin.[12]

  • Peptide Labeling :

    • Label the peptide digests from each sample with the respective iTRAQ or TMT isobaric tags according to the manufacturer's instructions.[5] Each tag has a unique reporter ion that will be used for quantification.[3]

    • Quench the labeling reaction.

  • Sample Pooling and Fractionation :

    • Combine the labeled peptide samples into a single mixture.[5]

    • For complex samples, it is recommended to fractionate the peptide mixture using techniques like high-pH reversed-phase liquid chromatography to reduce sample complexity and improve proteome coverage.

  • LC-MS/MS Analysis :

    • Analyze the labeled peptide mixture (or each fraction) using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5]

    • The mass spectrometer will select precursor ions for fragmentation (MS/MS). During fragmentation, the reporter ions are released from the tags.

  • Data Analysis :

    • Use specialized software (e.g., Proteome Discoverer, MaxQuant) to identify the peptides from the MS/MS spectra.

    • Quantify the relative abundance of each peptide across the different samples by comparing the intensities of the reporter ions in the MS/MS spectra.[1]

    • Perform statistical analysis to identify proteins with significant changes in abundance.

SILAC Experimental Protocol (In Vivo Labeling)

SILAC is a metabolic labeling technique that integrates stable isotopes into proteins during cell growth.[4][8]

  • Cell Culture and Labeling :

    • Culture two or three populations of cells in specialized SILAC media. One population is grown in "light" medium containing normal amino acids (e.g., Arginine and Lysine).[13]

    • The other population(s) are grown in "heavy" (or "medium") medium containing stable isotope-labeled versions of the same amino acids (e.g., 13C6-Arginine and 13C6-Lysine).[13]

    • Ensure the cells undergo at least five cell divisions to achieve complete incorporation of the labeled amino acids into the proteome.[14]

  • Experimental Treatment :

    • Once labeling is complete, apply the experimental treatment (e.g., drug stimulation, gene knockout) to the desired cell population(s).

  • Cell Lysis and Protein Mixing :

    • Harvest the cells from each population.

    • Lyse the cells and extract the proteins.

    • Combine equal amounts of protein from the "light" and "heavy" (and "medium") populations.[14]

  • Protein Digestion and LC-MS/MS Analysis :

    • Digest the mixed protein sample into peptides using trypsin.

    • Analyze the peptide mixture using LC-MS/MS. The mass spectrometer will detect pairs (or triplets) of chemically identical peptides that differ in mass due to the isotopic labels.

  • Data Analysis :

    • Use SILAC-aware software (e.g., MaxQuant) to identify the peptide pairs/triplets.

    • Quantify the relative abundance of each protein by comparing the signal intensities of the "light" and "heavy" (and "medium") peptide isotopic pairs in the MS1 spectra.[5]

    • Perform statistical analysis to determine changes in protein expression.

Conclusion

The choice between iTRAQ, TMT, and SILAC is dictated by the specific research question and experimental constraints.[8] For large-scale studies requiring high throughput and the analysis of non-culturable samples, iTRAQ and TMT are powerful tools.[5] In contrast, for studies demanding the highest quantitative accuracy and physiological relevance in cell culture models, SILAC remains the method of choice.[6][8] By understanding the principles, advantages, and limitations of each technique, researchers can design robust quantitative proteomics experiments to gain deeper insights into complex biological systems and accelerate drug development.

References

Safety Operating Guide

Proper Disposal of L-Tryptophan-13C11,15N2: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides detailed procedural information for the safe and compliant disposal of L-Tryptophan-13C11,15N2, ensuring the safety of laboratory personnel and adherence to environmental regulations. While this compound is not classified as a hazardous substance, proper chemical handling and disposal protocols are essential for maintaining a safe laboratory environment.[1][2][3]

I. Pre-Disposal Safety and Handling

Before initiating any disposal procedures, it is crucial to handle this compound with care, following standard laboratory safety protocols. Although not classified as hazardous, good industrial hygiene and safety practices should be observed.[1]

Personal Protective Equipment (PPE):

  • Eye Protection: Wear safety glasses or goggles.

  • Hand Protection: Wear appropriate chemical-resistant gloves.

  • Body Protection: Wear a lab coat.

Engineering Controls:

  • Work in a well-ventilated area, preferably a fume hood, to avoid inhalation of any dust particles.

First Aid Measures:

  • Inhalation: Move to fresh air. If feeling unwell, consult a physician.[1]

  • Skin Contact: Take off contaminated clothing immediately. Rinse the affected skin area with plenty of water.[1]

  • Eye Contact: Rinse out with plenty of water. Remove contact lenses if present and easy to do so. Continue rinsing.[1]

  • Ingestion: Make the victim drink water (two glasses at most). If feeling unwell, consult a physician.[1]

II. Quantitative Data Summary

The following table summarizes key quantitative and safety information for this compound.

PropertyValueSource
CAS Number 202406-50-6[1][2][3]
Molecular Formula 13C11H1215N2O2[2][4]
Molecular Weight 217.13 g/mol [4][5]
Physical Form Solid[4]
Melting Point 280-285 °C (decomposes)[4]
GHS Classification Not a hazardous substance or mixture[1][2][3]
Storage Temperature Room temperature, away from light and moisture, or at -20°C as specified by the supplier.[5][6]

III. Step-by-Step Disposal Protocol

This protocol outlines the decision-making process and steps for the proper disposal of this compound.

Step 1: Assess the Waste Material

  • Determine if the this compound is in its pure form (unused) or if it is mixed with other solvents or reagents (contaminated).

Step 2: Segregate the Waste

  • Unused/Pure Product: Keep the unused this compound in its original, clearly labeled container.

  • Contaminated Product: If mixed with solvents or other chemicals, the entire mixture must be treated as hazardous waste, with the disposal protocol dictated by the most hazardous component in the mixture. Label the waste container clearly with all its contents.

Step 3: Consult Institutional and Local Regulations

  • Disposal of all chemical waste must comply with federal, state, and local environmental regulations.[7][8]

  • Contact your institution's Environmental Health and Safety (EHS) department for specific guidance and procedures for chemical waste disposal.

Step 4: Package the Waste for Disposal

  • Ensure the waste container is securely sealed and properly labeled.

  • The label should include the chemical name ("this compound"), CAS number, and any other components if it is a mixture.

Step 5: Arrange for Waste Pickup

  • Follow your institution's procedure for requesting a chemical waste pickup from the EHS department or a licensed professional waste disposal service.[8]

  • Do not dispose of this compound down the drain or in regular solid waste.[7]

IV. Experimental Workflow and Logical Relationships

The following diagrams illustrate the procedural workflow for the safe handling and disposal of this compound.

cluster_handling Pre-Disposal Handling cluster_disposal Disposal Workflow start Start: Handling this compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe ventilation Work in a Well-Ventilated Area (e.g., Fume Hood) ppe->ventilation spill Prepare for Spill Contingency ventilation->spill assess Assess Waste: Pure or Contaminated? spill->assess Proceed to Disposal pure Pure/Unused Product assess->pure contaminated Contaminated with Solvents/ Other Chemicals assess->contaminated segregate_pure Keep in Original Labeled Container pure->segregate_pure segregate_contaminated Treat as Hazardous Waste. Label with All Components. contaminated->segregate_contaminated consult Consult Institutional EHS & Local Regulations segregate_pure->consult segregate_contaminated->consult package Securely Package and Label Waste consult->package pickup Arrange for Pickup by Licensed Disposal Service package->pickup end End: Compliant Disposal pickup->end

Caption: Workflow for handling and disposal of this compound.

cluster_decision Disposal Decision Pathway start This compound Waste decision Is the waste mixed with hazardous substances? start->decision no No (Unused/Pure) decision->no No yes Yes (Contaminated) decision->yes Yes path_no Follow disposal procedures for non-hazardous solid chemical waste per institutional/local guidelines. no->path_no path_yes Dispose of as hazardous waste. Follow protocol for the most hazardous component in the mixture. yes->path_yes contact_ehs Contact Environmental Health & Safety (EHS) or a licensed disposal company for pickup. path_no->contact_ehs path_yes->contact_ehs

Caption: Decision-making process for this compound disposal.

References

Essential Safety and Logistical Information for Handling L-Tryptophan-13C11,15N2

Author: BenchChem Technical Support Team. Date: December 2025

This document provides crucial safety and logistical guidance for researchers, scientists, and drug development professionals working with L-Tryptophan-13C11,15N2. The following procedures are designed to ensure safe handling, storage, and disposal of this stable isotope-labeled compound.

Personal Protective Equipment (PPE)

According to the Safety Data Sheets (SDS), this compound is not classified as a hazardous substance or mixture.[1][2] However, adherence to good industrial hygiene and safety practices is essential.[3] The recommended personal protective equipment when handling this compound, particularly in solid form where dust may be generated, is summarized below.

PPE CategoryItemSpecifications
Eye/Face Protection Safety GogglesUse equipment for eye protection tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[4] Safety goggles with side-shields are recommended.
Hand Protection Protective GlovesHandle with impervious gloves.[2] Nitrile rubber gloves are a suitable option. Inspect gloves prior to use.[4]
Skin and Body Protection Lab Coat/Impervious ClothingWear appropriate protective clothing to prevent skin exposure.[2]
Respiratory Protection RespiratorRequired when dusts are generated. A particulate filter device (EN 143) is recommended.[5]

Operational Plan: Safe Handling and Storage

Handling:

  • Handle in accordance with good industrial hygiene and safety practice.[3]

  • Avoid dust formation.[1][3][4][6]

  • Minimize dust generation and accumulation.[7]

  • Provide appropriate exhaust ventilation at places where dust is formed.[4]

  • Wash hands before breaks and immediately after handling the product.[3][7]

Storage:

  • Store in a cool, dry, and well-ventilated place.[3][6]

  • Keep the container tightly closed.[3][6]

  • Some suppliers recommend storage at -20°C.[8]

  • Stable isotopes are not radioactive, so no extra care needs to be taken for storage compared to the unenriched material.[9]

Disposal Plan

This compound is a stable isotope-labeled compound and is not radioactive.[9] Therefore, its disposal does not require special procedures associated with radioactive waste.

  • The disposal of compounds containing stable isotopes does not require extra handling procedures beyond those for the corresponding unlabeled compound.[9]

  • Stable isotope-labeled waste is generally treated as common chemical waste.[]

  • Dispose of the material in accordance with local, state, and federal regulations.

  • Sweep up and shovel spills into suitable, closed containers for disposal.[4][6]

  • Do not let the product enter drains.[3][6]

Experimental Protocol: Preparation of a Stock Solution

This protocol outlines the steps for safely preparing a stock solution of this compound for use in experimental applications such as cell culture media preparation or as an internal standard for mass spectrometry.

Materials:

  • This compound (solid)

  • Appropriate solvent (e.g., sterile water, DMSO, or buffer)

  • Sterile conical tubes or vials

  • Calibrated analytical balance

  • Weighing paper or boat

  • Spatula

  • Vortex mixer

  • Pipettes and sterile filter tips

Procedure:

  • Preparation: Don the appropriate personal protective equipment (lab coat, safety goggles, and gloves) before handling the compound.

  • Weighing: Perform the weighing of the solid this compound inside a chemical fume hood or on a benchtop with minimal air currents to avoid dust dispersion.

    • Place a clean weighing boat on the analytical balance and tare it.

    • Carefully use a clean spatula to transfer the desired amount of the compound to the weighing boat.

    • Record the exact weight.

  • Solubilization:

    • Transfer the weighed solid to a sterile conical tube or vial.

    • Add the appropriate volume of the chosen solvent to the tube to achieve the desired stock solution concentration.

    • Tightly cap the tube.

  • Dissolution:

    • Vortex the solution until the solid is completely dissolved. Gentle warming may be applied if the compound has low solubility in the chosen solvent, but check for temperature sensitivity.

  • Sterilization (if required): If the stock solution is for use in cell culture, sterilize it by passing it through a 0.22 µm syringe filter into a new sterile tube.

  • Storage: Store the stock solution at the recommended temperature (typically -20°C or -80°C) in properly labeled, sealed containers. Protect from light if the compound is light-sensitive.

Workflow Diagram

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_application Application cluster_disposal Disposal start Start ppe Don Personal Protective Equipment (PPE) (Goggles, Gloves, Lab Coat) start->ppe weigh Weigh Compound (Avoid Dust Generation) ppe->weigh dissolve Dissolve in Appropriate Solvent weigh->dissolve use Use in Experiment (e.g., Cell Culture, Mass Spectrometry) dissolve->use waste Collect Waste (Unused compound, contaminated consumables) use->waste dispose Dispose as Non-Hazardous Chemical Waste (Follow Local Regulations) waste->dispose end End dispose->end

Caption: Workflow for the safe handling and disposal of this compound.

References

×

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Top-N result to add to graph 6

Feasible Synthetic Routes

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L-Tryptophan-13C11,15N2
Reactant of Route 2
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試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。